molecular formula C6H11NO4 B1665203 Alanopine CAS No. 19149-54-3

Alanopine

Cat. No.: B1665203
CAS No.: 19149-54-3
M. Wt: 161.16 g/mol
InChI Key: FIOHTMQGSFVHEZ-UHFFFAOYSA-N
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Description

2,2'-iminodipropanoic acid is an amino dicarboxylic acid that is 2,2'-iminodiacetic acid substituted by methyl groups at positions 2 and 2'. It is an amino dicarboxylic acid and an amino acid opine. It is functionally related to a propionic acid. It is a conjugate acid of a 2,2'-iminodipropanoate and a 2,2'-iminodipropanoate(1-).
imino acid produced by a dehydrogenase found in the adductor muscle of the oyster, Crassostrea gigas;  RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-carboxyethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOHTMQGSFVHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-2,2'-Iminobispropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

219755-19-8, 19149-54-3
Record name 2-[(1-carboxyethyl)amino]propanoic acid
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Record name (±)-2,2'-Iminobispropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 235 °C
Record name (±)-2,2'-Iminobispropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Physiological Role of Alanopine: A Deep Dive into its Metabolic Significance

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alanopine, a member of the opine family of amino acid derivatives, plays a crucial role in the anaerobic metabolism of many marine invertebrates, particularly mollusks. This technical guide provides a comprehensive overview of the physiological role of this compound, detailing its synthesis, metabolic fate, and regulatory mechanisms. By serving as an alternative endpoint to glycolysis during periods of oxygen deprivation, this compound contributes to the maintenance of cellular redox balance and sustained energy production. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the associated metabolic and experimental pathways to facilitate a deeper understanding of this important metabolic adaptation.

Introduction

In many marine invertebrates, intense muscular activity or exposure to hypoxic or anoxic environments necessitates a reliance on anaerobic glycolysis to meet cellular energy demands. Unlike vertebrates, which primarily produce lactate under such conditions, numerous marine mollusks utilize alternative metabolic strategies, leading to the accumulation of compounds known as opines. This compound, formed from the reductive condensation of L-alanine and pyruvate, is a prominent opine that serves a function analogous to lactate. Its production is catalyzed by the enzyme this compound dehydrogenase (ADH), which plays a pivotal role in the regeneration of NAD+ from NADH, thereby allowing glycolysis to continue. The accumulation and subsequent metabolism of this compound are tightly regulated, reflecting the organism's adaptation to fluctuating oxygen availability and metabolic states. Understanding the intricacies of this compound metabolism offers insights into the diverse strategies of anaerobic energy production in the animal kingdom and may present novel avenues for research in metabolic regulation and drug development.

The this compound Metabolic Pathway

This compound is synthesized via a single enzymatic step catalyzed by this compound dehydrogenase (ADH; EC 1.5.1.17). This reaction is a reductive condensation of L-alanine and pyruvate, with the concomitant oxidation of NADH to NAD+.[1]

L-Alanine + Pyruvate + NADH + H+ ⇌ meso-Alanopine + NAD+ + H₂O

This process is critical for maintaining the cytoplasmic redox balance (NAD+/NADH ratio) during anaerobic conditions, a prerequisite for the continued operation of the glycolytic pathway at the level of glyceraldehyde-3-phosphate dehydrogenase.

The metabolic pathway leading to this compound formation is intrinsically linked to glycolysis. Glucose is catabolized to pyruvate, and concurrently, amino acid catabolism can provide the necessary L-alanine. The pyruvate and NADH generated during glycolysis are then consumed by ADH to produce this compound and regenerate NAD+.

Alanopine_Metabolic_Pathway cluster_anaerobic_glycolysis Anaerobic Glycolysis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH Glycolysis->NADH 2 ADH This compound Dehydrogenase (ADH) Pyruvate->ADH LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH L_Alanine L-Alanine (from amino acid pool) L_Alanine->ADH This compound This compound ADH->this compound NAD NAD+ ADH->NAD NAD+ regenerated NADH->ADH NADH->LDH NAD->Glycolysis allows glycolysis to continue Lactate Lactate LDH->Lactate

Figure 1: this compound Metabolic Pathway.

Quantitative Data on this compound Metabolism

The physiological role of this compound is underscored by the kinetic properties of this compound dehydrogenase and the concentrations of relevant metabolites observed in various marine invertebrates under different physiological states.

Kinetic Properties of this compound Dehydrogenase

The affinity of ADH for its substrates varies across species and tissues, reflecting specific metabolic adaptations.

OrganismTissueSubstrateApparent K_m (mM)Reference
Strombus luhuanusPedal Retractor MusclePyruvate0.43[2]
L-Alanine25[2]
NADH0.03[2]
Littorina littoreaFoot MusclePyruvate0.26 (pH 7.5)[3]
L-Alanine23.8 (pH 7.5)
NADH0.009
Busycotypus canaliculatumFoot MusclePyruvate0.48
L-Alanine13.1
GillPyruvate0.35
L-Alanine10.6
HepatopancreasPyruvate0.39
L-Alanine8.8
Metabolite Concentrations under Anoxia and Recovery

The accumulation of this compound during anoxia and its subsequent clearance during recovery highlight its role as a temporary anaerobic end product.

OrganismTissueConditionThis compound (μmol/g wet wt)Strombine (μmol/g wet wt)Reference
Crassostrea virginicaAdductor Muscle2h Recovery from Anoxia~2.0~2.7
Mantle2h Recovery from Anoxia~1.3-
Gill2h Recovery from Anoxia~0.5-
Mercenaria mercenariaAdductor Muscle24h Anoxia< 1.0< 1.0
Strombus luhuanusPedal Retractor MusclePost-exercise3.7(strombine/alanopine combined)
30 min Recovery in Air7.1(strombine/alanopine combined)

Regulation of this compound Metabolism

The synthesis of this compound is regulated at multiple levels to ensure that it is produced when needed and that its accumulation does not become detrimental to the cell.

Allosteric Regulation and Substrate Availability

The activity of ADH is influenced by the concentrations of its substrates (pyruvate, L-alanine, and NADH) and products. In some species, high concentrations of pyruvate and L-alanine can lead to substrate inhibition. The availability of L-alanine, which can be generated from other metabolic pathways, is also a key determinant of this compound production.

pH

The intracellular pH, which typically decreases during anoxia due to the accumulation of acidic end products, can affect the kinetic properties of ADH. For instance, in Littorina littorea, a decrease in pH from 7.5 to 6.5 leads to a decrease in the apparent K_m for both pyruvate and L-alanine, which would favor this compound synthesis during anoxia.

Covalent Modification and Enzyme Regulation

While direct evidence for the covalent modification of ADH is limited, the broader context of anaerobic metabolism in marine invertebrates suggests that phosphorylation and dephosphorylation of key glycolytic enzymes play a crucial role in regulating the flux of substrates towards this compound synthesis. For example, the activity of phosphofructokinase and pyruvate kinase, which control the rate of glycolysis, can be modulated by covalent modification in response to anoxic conditions.

Alanopine_Regulation Anoxia Anoxia / High Muscular Activity Glycolysis_Rate Increased Glycolytic Rate Anoxia->Glycolysis_Rate L_Alanine_conc [L-Alanine]↑ Anoxia->L_Alanine_conc from amino acid catabolism pH_decrease Intracellular pH↓ Anoxia->pH_decrease Pyruvate_conc [Pyruvate]↑ Glycolysis_Rate->Pyruvate_conc NADH_conc [NADH]↑ Glycolysis_Rate->NADH_conc ADH_activity This compound Dehydrogenase (ADH) Activity Pyruvate_conc->ADH_activity substrate Substrate_inhibition Substrate Inhibition (at very high concentrations) Pyruvate_conc->Substrate_inhibition NADH_conc->ADH_activity substrate L_Alanine_conc->ADH_activity substrate L_Alanine_conc->Substrate_inhibition Alanopine_synthesis This compound Synthesis↑ ADH_activity->Alanopine_synthesis NAD_regeneration NAD+ Regeneration Alanopine_synthesis->NAD_regeneration Redox_balance Maintained Cytoplasmic Redox Balance NAD_regeneration->Redox_balance pH_decrease->ADH_activity modulates K_m Substrate_inhibition->ADH_activity

Figure 2: Regulation of this compound Synthesis.

Experimental Protocols

The study of this compound's physiological role involves a series of well-established biochemical techniques.

Purification of this compound Dehydrogenase

A common procedure for the purification of ADH from marine invertebrate tissue involves the following steps:

  • Homogenization: Tissue is homogenized in a suitable buffer (e.g., 50 mM imidazole-HCl, pH 7.5) containing reducing agents (e.g., β-mercaptoethanol) to prevent oxidation.

  • Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude enzyme extract.

  • Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for ADH.

  • Chromatography: The enriched fraction is then purified using a combination of chromatographic techniques, such as:

    • Ion-exchange chromatography (e.g., DEAE-cellulose) to separate proteins based on charge.

    • Gel filtration chromatography (e.g., Sephadex G-100) to separate proteins based on size.

    • Affinity chromatography may also be employed for higher purity.

This compound Dehydrogenase Activity Assay

The activity of ADH is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Assay Mixture (Forward Reaction):

    • Buffer (e.g., 50 mM imidazole-HCl, pH 7.5)

    • Pyruvate

    • L-Alanine

    • NADH

    • Enzyme preparation

  • Procedure: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm is recorded over time. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Quantification of this compound in Tissue Samples

High-performance liquid chromatography (HPLC) is the method of choice for the accurate quantification of this compound in tissue extracts.

  • Tissue Extraction: Frozen tissue is powdered under liquid nitrogen and extracted with a deproteinizing agent, typically perchloric acid.

  • Neutralization: The extract is neutralized with a base (e.g., potassium carbonate) and centrifuged to remove the precipitated salt.

  • HPLC Analysis: The neutralized extract is analyzed by HPLC. A common method involves:

    • Separation: Isocratic separation on a suitable column.

    • Derivatization: Post-column derivatization with a fluorescent reagent such as o-phthaldialdehyde (OPA).

    • Detection: Fluorometric detection of the derivatized this compound.

Experimental_Workflow start Start: Tissue Sample (e.g., mollusk muscle) homogenization Homogenization in Buffer start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 crude_extract Crude Enzyme Extract centrifugation1->crude_extract purification Enzyme Purification (e.g., Chromatography) crude_extract->purification for enzyme studies extraction Metabolite Extraction (Perchloric Acid) crude_extract->extraction for metabolite analysis pure_enzyme Purified this compound Dehydrogenase purification->pure_enzyme assay Enzyme Activity Assay (Spectrophotometry at 340 nm) pure_enzyme->assay kinetics Determination of Kinetic Parameters (K_m, V_max) assay->kinetics neutralization Neutralization extraction->neutralization hplc HPLC Analysis (with fluorescent detection) neutralization->hplc quantification Quantification of This compound & other metabolites hplc->quantification

Figure 3: Experimental Workflow for this compound Research.

Physiological Significance and Future Perspectives

The physiological role of this compound is multifaceted. Primarily, it serves as a crucial mechanism for maintaining redox balance during anaerobic glycolysis, allowing for sustained ATP production in the absence of oxygen. The tissue-specific expression of ADH isozymes with distinct kinetic properties suggests specialized roles in different parts of the organism, such as this compound synthesis in muscle tissue during activity and its potential oxidation in other tissues like the hepatopancreas during recovery. Furthermore, the accumulation of this compound during the initial phase of recovery from anoxia in some species suggests a role in the metabolic reorganization that occurs during the transition back to aerobic metabolism.

Future research in this area could focus on several key aspects. Elucidating the precise signaling pathways that regulate ADH expression and activity will provide a more complete picture of how this compound metabolism is controlled. Investigating the potential for this compound to be utilized as a fuel source in different tissues during extended recovery periods could reveal further metabolic adaptations. From a drug development perspective, understanding the unique features of invertebrate anaerobic metabolism, including the role of opines like this compound, could inspire novel approaches to targeting metabolic pathways in pathogenic organisms or in the context of diseases involving metabolic dysregulation.

Conclusion

This compound is a key player in the anaerobic metabolism of many marine invertebrates, enabling them to thrive in environments with fluctuating oxygen levels. Its synthesis by this compound dehydrogenase is a critical adaptation for maintaining cellular redox balance and ensuring continued energy production during periods of anoxia or intense muscular activity. The regulation of this compound metabolism through substrate availability, pH, and the control of glycolytic flux highlights the sophisticated mechanisms that have evolved to manage anaerobic energy production. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the fascinating and physiologically significant world of this compound.

References

The Discovery and Significance of Alanopine in Marine Mollusks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, metabolism, and physiological significance of alanopine in marine mollusks. This compound, an opine, is a crucial end product of anaerobic glycolysis in many marine invertebrates, playing a vital role in maintaining redox balance during periods of hypoxia or intense muscular activity. This document details the enzymatic processes governing this compound formation, presents quantitative data on its accumulation, outlines comprehensive experimental protocols for its study, and visualizes the key metabolic and signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers in marine biology, comparative physiology, and drug development seeking to understand and leverage the unique metabolic adaptations of marine mollusks.

Introduction

The discovery of this compound revolutionized the understanding of anaerobic metabolism in marine invertebrates. Unlike vertebrates, which primarily rely on the production of lactate to regenerate NAD+ during oxygen deprivation, many marine mollusks utilize a family of enzymes known as opine dehydrogenases. These enzymes catalyze the reductive condensation of pyruvate with an amino acid, forming opines. This compound is formed from the condensation of pyruvate and L-alanine, a reaction catalyzed by this compound dehydrogenase (ADH)[1]. This pathway offers several physiological advantages, including the prevention of significant intracellular pH changes that can occur with lactate accumulation[2].

This guide will delve into the core aspects of this compound metabolism, providing the necessary technical details for its investigation.

The this compound Metabolic Pathway

This compound is synthesized via a single enzymatic step catalyzed by this compound dehydrogenase (ADH; EC 1.5.1.17). The reaction is as follows:

Pyruvate + L-alanine + NADH ⇌ meso-Alanopine + NAD⁺ + H₂O [1]

This reaction is crucial for the re-oxidation of NADH to NAD⁺, which is essential for the continued operation of glycolysis under anaerobic conditions. The accumulation of this compound allows for sustained ATP production in the absence of oxygen, powering essential cellular functions and muscular work.

Regulation of this compound Metabolism

The production of this compound is tightly regulated by several factors to meet the energetic demands of the mollusk.

  • Substrate Availability: The rate of this compound synthesis is dependent on the intracellular concentrations of pyruvate and L-alanine. During anaerobiosis, the rate of glycolysis increases, leading to an accumulation of pyruvate.

  • pH: this compound dehydrogenase activity is pH-dependent. For instance, in the foot muscle of Littorina littorea, the pH optimum for the forward reaction (this compound production) is around 7.5 at high substrate concentrations, but shifts to approximately 6.5 at lower substrate concentrations[3]. This shift is significant as intracellular pH tends to decrease during anoxia.

  • Upstream Glycolytic Control: The flux of pyruvate is controlled by key regulatory enzymes in the glycolytic pathway. In marine mollusks, fructose-2,6-bisphosphate is a potent activator of phosphofructokinase, a key regulatory point in glycolysis[3]. During anoxia, the levels of fructose-2,6-bisphosphate can decrease in some tissues, leading to an overall metabolic depression to conserve fuel stores.

  • Signaling Pathways: The cAMP-PKA signaling pathway is implicated in the regulation of metabolic responses to stress in bivalves. While its direct role in regulating ADH is not fully elucidated, it is known to influence ion transport and overall energy metabolism, which would indirectly affect the flux through the this compound pathway.

Quantitative Data on this compound and its Metabolism

The following tables summarize key quantitative data related to this compound concentrations in tissues and the kinetic properties of this compound dehydrogenase from various marine mollusk species.

Table 1: this compound Concentration in Marine Mollusk Tissues

SpeciesTissueConditionThis compound Concentration (µmol/g wet wt)Reference
Mytilus galloprovincialisPosterior Adductor MuscleNormoxia< 0.5
Mytilus galloprovincialisPosterior Adductor MuscleAnoxia (24h)~4.0
Crassostrea gigasAdductor MuscleAnoxiaAccumulation demonstrated
Arenicola marinaMusclePost-activityAccumulation demonstrated

Table 2: Kinetic Properties of this compound Dehydrogenase (ADH)

SpeciesTissueKm (Pyruvate) (mM)Km (L-alanine) (mM)Molecular Weight (kDa)Reference
Littorina littoreaFoot Muscle0.17 (pH 6.5)14.9 (pH 6.5)39
Busycotypus canaliculatumFoot Muscle~0.2~1342
Busycotypus canaliculatumGill~0.15~1142
Busycotypus canaliculatumHepatopancreas~0.1~942
Strombus luhuanusPedal Retractor Muscle2.4 - 2.8>100 (low affinity)42
Crassostrea gigasAdductor Muscle0.212540

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound in marine mollusks.

Protocol for this compound Extraction from Bivalve Tissue

This protocol is adapted from methods for extracting small water-soluble metabolites from marine invertebrate tissues.

Materials:

  • Bivalve tissue (e.g., adductor muscle, gill, mantle)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 6% (v/v) Perchloric acid (PCA), ice-cold

  • Neutralizing solution: 2 M KHCO₃

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • pH meter or pH strips

  • 0.22 µm syringe filters

Procedure:

  • Excise the desired tissue from the mollusk as quickly as possible.

  • Immediately freeze-clamp the tissue between aluminum tongs pre-cooled in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Weigh the frozen tissue powder and transfer it to a pre-weighed, ice-cold microcentrifuge tube.

  • Add 3 volumes (w/v) of ice-cold 6% PCA to the tissue powder. For example, for 100 mg of tissue, add 300 µL of 6% PCA.

  • Homogenize the sample on ice using a tissue homogenizer or by vigorous vortexing until the tissue is fully dispersed.

  • Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble metabolites, and transfer it to a new pre-chilled microcentrifuge tube.

  • Neutralize the supernatant by slowly adding 2 M KHCO₃ while vortexing. Monitor the pH until it reaches 7.0-7.5. The formation of a white precipitate (KClO₄) will be observed.

  • Incubate the neutralized extract on ice for 20 minutes to ensure complete precipitation of KClO₄.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄.

  • Collect the supernatant, which is the neutralized tissue extract containing this compound.

  • For HPLC analysis, filter the extract through a 0.22 µm syringe filter.

  • The extract can be stored at -80°C until analysis.

Protocol for this compound Quantification by HPLC

This protocol is based on established HPLC methods for opine analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Cation-exchange column (e.g., Alltech OA 2000 or similar).

Reagents:

  • Mobile phase: pH-neutralized sulfuric acid solution or other suitable buffer.

  • Post-column derivatization reagents: o-phthaldialdehyde (OPA) and sodium hypochlorite.

  • This compound standard.

Procedure:

  • Equilibrate the cation-exchange column with the mobile phase.

  • Inject a known volume of the filtered tissue extract onto the column.

  • Perform isocratic elution.

  • After separation on the column, the eluent is mixed with the OPA and sodium hypochlorite derivatization reagents in a post-column reaction coil.

  • Detect the fluorescent derivatives using a fluorescence detector.

  • Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of an this compound standard.

Protocol for this compound Dehydrogenase (ADH) Activity Assay

This is a continuous spectrophotometric rate determination assay.

Materials:

  • Spectrophotometer capable of reading at 340 nm, with temperature control.

  • Cuvettes.

  • Tissue homogenate (prepared as described in the purification protocol below).

Reagents:

  • Assay Buffer (Forward Direction): 50 mM Imidazole-HCl, pH 7.5.

  • Substrates:

    • L-alanine solution (e.g., 1 M stock).

    • Sodium pyruvate solution (e.g., 100 mM stock).

    • NADH solution (e.g., 10 mM stock).

Procedure:

  • Set the spectrophotometer to 340 nm and the temperature to 25°C.

  • In a cuvette, prepare the following reaction mixture (final volume 1 mL):

    • 850 µL Assay Buffer.

    • 130 µL of 1 M L-alanine (final concentration 130 mM).

    • 13 µL of 100 mM pyruvate (final concentration 1.3 mM).

    • 10 µL of 10 mM NADH (final concentration 0.1 mM).

  • Add a small volume of the tissue homogenate (e.g., 10-50 µL) to the cuvette to initiate the reaction.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of ADH activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified conditions.

Protocol for this compound Dehydrogenase (ADH) Purification

This is a general purification scheme based on methods for ADH from various mollusk tissues.

Materials:

  • Mollusk tissue (e.g., foot muscle, gill).

  • Homogenization buffer: 50 mM Imidazole-HCl, pH 7.5, containing 15 mM 2-mercaptoethanol.

  • Ammonium sulfate.

  • Dialysis tubing.

  • Chromatography system with columns (e.g., chromatofocusing, gel filtration).

Procedure:

  • Homogenization: Mince the tissue and homogenize in 5 volumes (w/v) of ice-cold homogenization buffer. Centrifuge the homogenate at 27,000 x g for 30 minutes at 4°C to obtain the crude supernatant.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude supernatant to achieve 50-60% saturation. Stir for 30 minutes at 4°C. Centrifuge at 27,000 x g for 20 minutes. Discard the supernatant. Add ammonium sulfate to the supernatant to reach 80-90% saturation. Stir and centrifuge as before.

  • Resuspension and Dialysis: Resuspend the pellet containing ADH in a minimal volume of homogenization buffer and dialyze overnight against the same buffer to remove ammonium sulfate.

  • Chromatofocusing: Apply the dialyzed sample to a chromatofocusing column (e.g., PBE 94) equilibrated with the starting buffer. Elute with a pH gradient to separate proteins based on their isoelectric point. Collect fractions and assay for ADH activity.

  • Gel Filtration: Pool the active fractions from chromatofocusing and apply them to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size. Elute with a suitable buffer and collect fractions, assaying for ADH activity.

  • Assess the purity of the final preparation using SDS-PAGE.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

This compound Metabolic Pathway

Alanopine_Metabolic_Pathway Glycogen Glycogen Glucose Glucose Glycogen->Glucose Glycogenolysis Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH Glycolysis->NADH produces Alanopine_Dehydrogenase This compound Dehydrogenase (ADH) Pyruvate->Alanopine_Dehydrogenase L_Alanine L-Alanine L_Alanine->Alanopine_Dehydrogenase This compound This compound Alanopine_Dehydrogenase->this compound NAD NAD+ Alanopine_Dehydrogenase->NAD regenerates NADH->Alanopine_Dehydrogenase

Caption: The metabolic pathway of this compound synthesis during anaerobic glycolysis.

Experimental Workflow for Anoxia and this compound Analysis

Anoxia_Workflow Start Acclimatize Mollusks to Normoxic Conditions Anoxia_Exposure Expose Mollusks to Anoxia (e.g., N2-purged seawater) Start->Anoxia_Exposure Time_Points Sample at Various Time Points Anoxia_Exposure->Time_Points Tissue_Excision Rapidly Excise and Freeze-Clamp Tissue Time_Points->Tissue_Excision Extraction Perchloric Acid Extraction Tissue_Excision->Extraction Quantification Quantify this compound (e.g., HPLC) Extraction->Quantification Enzyme_Assay Assay this compound Dehydrogenase Activity Extraction->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: A typical experimental workflow for studying this compound accumulation during anoxia.

Regulatory Signaling Pathway in Molluscan Anoxia Response

Anoxia_Signaling Anoxia Anoxia Stress_Signal Cellular Stress Signal Anoxia->Stress_Signal Adenylyl_Cyclase Adenylyl Cyclase Stress_Signal->Adenylyl_Cyclase activates/inhibits cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Metabolic_Regulation Regulation of Metabolic Enzymes PKA->Metabolic_Regulation phosphorylates Glycolysis_Modulation Modulation of Glycolytic Rate Metabolic_Regulation->Glycolysis_Modulation Alanopine_Production This compound Production Glycolysis_Modulation->Alanopine_Production

Caption: The cAMP/PKA signaling pathway's potential role in regulating anoxic metabolism.

Conclusion and Future Directions

The discovery of this compound and its associated metabolic pathway has significantly advanced our understanding of the diverse strategies employed by marine organisms to survive in oxygen-limited environments. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this fascinating area of comparative biochemistry.

Future research should focus on several key areas:

  • Elucidating the complete signaling network: A more comprehensive understanding of the upstream signaling cascades that regulate this compound metabolism is needed.

  • Drug development: The enzymes of the this compound pathway, being unique to many invertebrates, could represent novel targets for the development of species-specific parasiticides or agents to control invasive mollusk populations.

  • Biomarker development: this compound levels could potentially serve as a biomarker for environmental stress in marine ecosystems.

By continuing to explore the intricacies of this compound metabolism, we can gain valuable insights into the principles of metabolic adaptation and potentially unlock new avenues for biotechnological and environmental applications.

References

An In-depth Technical Guide to the Alanopine Biosynthesis Pathway in Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alanopine biosynthesis pathway, a critical anaerobic process in many marine invertebrates. The document details the core biochemical reactions, the primary enzyme involved, its kinetic properties, and the physiological significance of this pathway. Furthermore, it includes detailed experimental protocols for the study of this compound dehydrogenase and discusses the current understanding of the pathway's regulation.

Introduction to this compound Biosynthesis

During periods of intense muscular activity or environmental hypoxia, many marine invertebrates rely on anaerobic metabolism to maintain ATP production.[1][2] Unlike vertebrates that primarily produce lactate, these organisms often utilize alternative pathways that lead to the accumulation of compounds called opines.[2] this compound is one such opine, formed through the reductive condensation of L-alanine and pyruvate.[3][4] This reaction is catalyzed by the enzyme this compound dehydrogenase (ADH), which plays a crucial role in maintaining the cytosolic redox balance by reoxidizing NADH to NAD+. The this compound pathway, along with other opine pathways, allows for the sustained flux of glycolysis in the absence of oxygen without a significant drop in intracellular pH, a common consequence of lactate accumulation.

The Core Pathway: The this compound Dehydrogenase Reaction

The biosynthesis of this compound is a single-step enzymatic reaction catalyzed by this compound dehydrogenase (EC 1.5.1.17). The enzyme facilitates the reductive condensation of L-alanine with pyruvate, utilizing NADH as a reducing agent.

The overall reaction is as follows:

L-alanine + pyruvate + NADH + H⁺ ⇌ 2,2'-iminodipropanoate (this compound) + NAD⁺ + H₂O

This reaction is reversible, with the forward reaction favored under anaerobic conditions when pyruvate and NADH levels rise due to increased glycolysis.

Alanopine_Biosynthesis cluster_inputs Substrates cluster_outputs Products Pyruvate Pyruvate ADH This compound Dehydrogenase Pyruvate->ADH L_Alanine L-Alanine L_Alanine->ADH NADH NADH + H+ NADH->ADH NAD NAD+ This compound This compound ADH->NAD ADH->this compound

Figure 1. The this compound Biosynthesis Pathway.

Quantitative Data: Kinetic Properties of this compound Dehydrogenase

The kinetic parameters of this compound dehydrogenase have been characterized in a variety of marine invertebrates. These data are crucial for understanding the enzyme's function under different physiological conditions.

SpeciesTissueKm (Pyruvate) (mM)Km (L-Alanine) (mM)Km (NADH) (μM)Molecular Weight (kDa)Reference(s)
Littorina littoreaFoot Muscle0.17 - 0.2614.9 - 23.8942.2
Busycotypus canaliculatumFoot Muscle0.3821.61341
Busycotypus canaliculatumGill0.2312.81041
Busycotypus canaliculatumHepatopancreas0.167.91041
Strombus luhuanusPedal Retractor Muscle~0.3-~1542
Mercenaria mercenariaGill0.2118--

Experimental Protocols

Purification of this compound Dehydrogenase from Littorina littorea Foot Muscle

This protocol is adapted from Plaxton and Storey (1982).

1. Homogenization:

  • Mince foot muscle tissue and homogenize (1:5 w/v) in ice-cold 50 mM imidazole buffer (pH 7.5) containing 15 mM β-mercaptoethanol.

  • Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

2. Ammonium Sulfate Fractionation:

  • Bring the crude supernatant to 60% saturation with ammonium sulfate.

  • Stir for 30 minutes at room temperature and centrifuge at 27,000 x g for 20 minutes.

  • Resuspend the pellet in a minimal volume of 20 mM imidazole buffer (pH 7.4) with 10 mM β-mercaptoethanol.

3. Gel Filtration Chromatography:

  • Apply the resuspended pellet to a Sephadex G-100 column equilibrated with 20 mM imidazole buffer (pH 7.4) containing 10 mM β-mercaptoethanol.

  • Elute with the same buffer and collect fractions. Assay fractions for this compound dehydrogenase activity.

4. Chromatofocusing:

  • Pool active fractions from gel filtration and apply to a PBE 94 chromatofocusing exchanger column pre-equilibrated with 20 mM imidazole buffer (pH 7.4) containing 10 mM β-mercaptoethanol.

  • Elute with Polybuffer 74 (pH 4.0) to create a pH gradient.

  • This compound dehydrogenase typically elutes at a pH of approximately 5.7.

5. Final Gel Filtration:

  • Pool active fractions from chromatofocusing and apply to a second, larger Sephadex G-100 column for final purification and buffer exchange into 50 mM imidazole buffer (pH 7.5) with 10 mM β-mercaptoethanol and 0.04% sodium azide.

Purification_Workflow Start Foot Muscle Tissue Homogenization Homogenization & Centrifugation Start->Homogenization Crude_Extract Crude Enzyme Extract Homogenization->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Fractionation (60%) Crude_Extract->Ammonium_Sulfate Pellet_Resuspension Resuspend Pellet Ammonium_Sulfate->Pellet_Resuspension Gel_Filtration1 Sephadex G-100 Gel Filtration Pellet_Resuspension->Gel_Filtration1 Active_Fractions1 Pool Active Fractions Gel_Filtration1->Active_Fractions1 Chromatofocusing PBE 94 Chromatofocusing Active_Fractions1->Chromatofocusing Active_Fractions2 Pool Active Fractions (pH ~5.7) Chromatofocusing->Active_Fractions2 Gel_Filtration2 Sephadex G-100 Gel Filtration (Final) Active_Fractions2->Gel_Filtration2 Purified_Enzyme Purified this compound Dehydrogenase Gel_Filtration2->Purified_Enzyme

Figure 2. Experimental Workflow for this compound Dehydrogenase Purification.
This compound Dehydrogenase Activity Assay

This protocol is a standard spectrophotometric assay.

Principle: The activity of this compound dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Reagents:

  • Assay Buffer: 50 mM imidazole buffer, pH 7.5

  • Substrates:

    • 1.3 mM pyruvate

    • 130 mM L-alanine

  • Cofactor: 0.1 mM NADH

Procedure:

  • Prepare a reaction mixture containing the assay buffer, pyruvate, and L-alanine in a cuvette.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding NADH.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder (e.g., 25°C).

  • The rate of decrease in absorbance is proportional to the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is critical for invertebrates to adapt to fluctuating oxygen levels. This regulation occurs at both the transcriptional and potentially the post-translational levels.

Transcriptional Regulation by Hypoxia

The primary signaling pathway activated in response to hypoxia is mediated by the Hypoxia-Inducible Factor 1 (HIF-1) . HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit.

  • Under normoxic conditions: The HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.

  • Under hypoxic conditions: The activity of PHDs is inhibited due to the lack of their co-substrate, O₂. This allows HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their transcription.

While direct evidence for an HRE in the this compound dehydrogenase gene of invertebrates is still emerging, the upregulation of HIF-1α mRNA has been observed in marine invertebrates under hypoxic conditions, suggesting a conserved role for this pathway in the anaerobic response. It is highly probable that the genes encoding enzymes of anaerobic metabolism, such as this compound dehydrogenase, are targets of HIF-1.

HIF1_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs_normoxia Prolyl Hydroxylases (PHDs) (Active) HIF1a_normoxia->PHDs_normoxia Hydroxylation VHL VHL E3 Ligase PHDs_normoxia->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α (Stabilized) Nucleus Nucleus HIF1a_hypoxia->Nucleus PHDs_hypoxia PHDs (Inactive) HIF1b HIF-1β HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Nucleus->HIF1_complex Dimerization ADH_gene This compound Dehydrogenase Gene HRE->ADH_gene Transcription Increased Transcription ADH_gene->Transcription O2_high High O2 O2_high->PHDs_normoxia O2_low Low O2 O2_low->PHDs_hypoxia

Figure 3. Hypothesized HIF-1 Signaling Pathway Regulating this compound Dehydrogenase Gene Expression.
Post-Translational Regulation

While direct evidence is limited, it is plausible that this compound dehydrogenase activity is also regulated by post-translational modifications such as phosphorylation. Reversible protein phosphorylation is a common mechanism for the rapid control of metabolic enzymes in response to environmental stress. Key signaling molecules like protein kinase C (PKC) and calcium are known to play significant roles in the cellular responses of marine invertebrates. Further research is required to determine if this compound dehydrogenase is a direct target of these or other protein kinases, which would provide a mechanism for acute regulation of the pathway's flux.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a key metabolic adaptation in many marine invertebrates, enabling them to survive periods of oxygen limitation. The central enzyme, this compound dehydrogenase, has been well-characterized in several species, providing a solid foundation for understanding its biochemical function. While the transcriptional regulation of this pathway via the HIF-1 signaling cascade is strongly suggested, further research is needed to identify the specific regulatory elements in the this compound dehydrogenase gene and to fully elucidate the role of post-translational modifications in modulating enzyme activity. A deeper understanding of these regulatory mechanisms could provide novel targets for the development of drugs aimed at modulating anaerobic metabolism in various contexts, from aquaculture to the study of ischemia-reperfusion injury models.

References

The Role of Alanopine in Anaerobic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of anaerobic metabolism, particularly within marine invertebrates, the conventional lactate-producing pathway is not the sole mechanism for maintaining redox balance and ensuring continued ATP production. An alternative and significant pathway involves the synthesis of opines, a class of amino acid derivatives. Among these, alanopine plays a crucial role. This technical guide provides an in-depth exploration of the function of this compound in anaerobic metabolism, detailing the underlying biochemical pathways, quantitative data on its production and enzyme kinetics, and the experimental protocols utilized in its study.

Core Function of this compound in Anaerobic Metabolism

During periods of intense muscular activity or environmental hypoxia, the demand for ATP outstrips the capacity of aerobic respiration. This necessitates a reliance on anaerobic glycolysis to meet the energy deficit. A critical bottleneck in sustained glycolysis is the regeneration of NAD+ from the NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step. In vertebrates, this is primarily achieved by the reduction of pyruvate to lactate, catalyzed by lactate dehydrogenase.

However, in many marine molluscs, annelids, and other invertebrates, this compound dehydrogenase (ALPDH) provides an alternative route.[1][2] This enzyme catalyzes the reductive condensation of pyruvate with an amino acid, typically L-alanine or glycine, to form this compound or strombine, respectively, in a process that oxidizes NADH to NAD+.[3] This regeneration of NAD+ is vital for the continuation of glycolytic flux and, consequently, a constant supply of ATP under anoxic conditions.[1][2] The accumulation of opines like this compound also helps in maintaining intracellular osmotic pressure during glycolysis.

Quantitative Data

This compound and Strombine Accumulation During Recovery from Anoxia

The accumulation of this compound and its analogue, strombine, is a key indicator of the activation of this anaerobic pathway. The following table summarizes the net increase in this compound and strombine concentrations in various tissues of the oyster, Crassostrea virginica, after two hours of aerobic recovery following a period of anoxia.

TissueMetaboliteNet Increase (μmol/g wet weight)
MantleThis compound1.3
GillThis compound0.5
Adductor MuscleThis compound2.0
Adductor MuscleStrombine2.7

Table 1: Net increase in this compound and strombine in tissues of Crassostrea virginica after 2 hours of recovery from anoxia.

Kinetic Properties of this compound Dehydrogenase

The efficiency and substrate preference of this compound dehydrogenase are critical to its physiological function. The kinetic parameters of this enzyme have been characterized in several marine invertebrates.

OrganismTissueSubstrateApparent Km (mM)
Busycotypus canaliculatumFoot MusclePyruvate0.23 ± 0.02
L-Alanine10.2 ± 0.5
NADH0.015 ± 0.001
GillPyruvate0.28 ± 0.02
L-Alanine11.8 ± 0.6
NADH0.016 ± 0.001
HepatopancreasPyruvate0.35 ± 0.03
L-Alanine8.8 ± 0.4
NADH0.014 ± 0.001
Strombus luhuanusPedal Retractor MusclePyruvate3.1 (with 200mM glycine)
1.1 (with 10mM glycine)
Glycine160 (with 5mM pyruvate)
110 (with 0.5mM pyruvate)
Alanine110 (with 5mM pyruvate)
60 (with 0.5mM pyruvate)
NADH0.04

Table 2: Apparent Michaelis-Menten constants (Km) for this compound dehydrogenase from various marine invertebrates.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Formation

The formation of this compound is a terminal step in anaerobic glycolysis in many marine invertebrates. The pathway is straightforward, involving the enzymatic reaction catalyzed by this compound dehydrogenase.

Alanopine_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH + H+ Glycolysis->NADH 2 ALPDH This compound Dehydrogenase Pyruvate->ALPDH Alanine L-Alanine Alanine->ALPDH NADH->ALPDH NAD NAD+ This compound This compound ALPDH->NAD ALPDH->this compound

Metabolic pathway of this compound synthesis.
Experimental Workflow for this compound Dehydrogenase Studies

The investigation of this compound dehydrogenase typically involves several key stages, from tissue preparation to enzyme characterization.

Experimental_Workflow cluster_tissue Tissue Preparation cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization Tissue Marine Invertebrate Tissue (e.g., adductor muscle) Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Enzyme Extract Centrifugation->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Chromatography Column Chromatography (e.g., Sephadex G-100) Dialysis->Chromatography Purified_Enzyme Purified this compound Dehydrogenase Chromatography->Purified_Enzyme Activity_Assay Spectrophotometric Activity Assay Purified_Enzyme->Activity_Assay Electrophoresis SDS-PAGE & Native PAGE Purified_Enzyme->Electrophoresis Kinetic_Studies Kinetic Studies (Km, Vmax) Activity_Assay->Kinetic_Studies MW_Determination Molecular Weight Determination Electrophoresis->MW_Determination

Workflow for this compound dehydrogenase study.

Experimental Protocols

Purification of this compound Dehydrogenase from Busycotypus canaliculatum Foot Muscle

This protocol is adapted from established methodologies for the purification of this compound dehydrogenase.

1. Homogenization:

  • Mince fresh or frozen foot muscle tissue and homogenize in 5 volumes of ice-cold 50 mM sodium phosphate buffer (pH 7.0) containing 10-4 M EDTA and 10-4 M DTE, using a Sorvall omni-mixer.

2. Centrifugation:

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

  • Discard the pellet and retain the supernatant.

3. Ammonium Sulfate Precipitation:

  • Bring the supernatant to 55% saturation with solid ammonium sulfate and stir for 30 minutes.

  • Centrifuge at 10,000 x g for 20 minutes and discard the supernatant.

  • Resuspend the pellet in a minimal volume of the homogenization buffer.

4. CM-Cellulose Chromatography:

  • Apply the resuspended pellet to a CM-cellulose column pre-equilibrated with the homogenization buffer.

  • Elute the enzyme with a linear gradient of 0-0.5 M NaCl in the homogenization buffer.

  • Collect fractions and assay for this compound dehydrogenase activity.

5. Gel Filtration:

  • Pool the active fractions and concentrate them using membrane filtration (e.g., Amicon PM10).

  • Apply the concentrated enzyme solution to a Sephadex G-100 column equilibrated with 50 mM Tris-HCl buffer (pH 7.6).

  • Elute with the same buffer and collect fractions with the highest specific activity.

6. Storage:

  • Store the purified enzyme at 4°C in 80% saturated ammonium sulfate.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NADH oxidation.

Reaction Mixture (Forward Reaction - this compound Synthesis):

  • 50 mM Imidazole-HCl buffer, pH 7.5

  • 2.0 mM Pyruvate

  • 50 mM L-alanine

  • 0.15 mM NADH

  • Enzyme preparation

Procedure:

  • Prepare the reaction mixture (final volume of 1 ml) in a quartz cuvette, omitting the enzyme.

  • Incubate the mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Reaction Mixture (Reverse Reaction - this compound Oxidation):

  • 50 mM Tris-HCl buffer, pH 8.5

  • 40 mM meso-alanopine

  • 2.0 mM NAD+

  • Enzyme preparation

Procedure:

  • Follow the same procedure as the forward reaction, but monitor the increase in absorbance at 340 nm due to the reduction of NAD+.

Conclusion

This compound and the associated enzyme, this compound dehydrogenase, represent a key adaptation in many marine invertebrates for surviving periods of anaerobic stress. By providing an alternative to lactate production for the regeneration of NAD+, this pathway allows for the sustained production of ATP through glycolysis. The kinetic properties of this compound dehydrogenase are finely tuned to the physiological conditions encountered during anoxia, such as a decrease in intracellular pH. Understanding the intricacies of this metabolic pathway is not only crucial for marine biology and comparative physiology but also holds potential for broader applications in fields where cellular adaptation to hypoxia is a key concern, including drug development for conditions involving ischemic stress. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to further explore the fascinating role of this compound in anaerobic metabolism.

References

An In-depth Technical Guide to Alanopine and Strombine Synthesis in Bivalves: From Biochemical Pathways to Regulatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivalve mollusks, frequently subjected to fluctuating oxygen levels in their marine habitats, have evolved sophisticated anaerobic metabolic pathways to sustain energy production during periods of hypoxia and anoxia. A key adaptation is the synthesis of opines, such as alanopine and strombine, which serve as terminal products of glycolysis, thereby maintaining the cytosolic redox balance. This technical guide provides a comprehensive overview of the synthesis of this compound and strombine in bivalves, detailing the enzymatic reactions, kinetic properties of the involved dehydrogenases, and the physiological concentrations of these opines in various tissues. Furthermore, it outlines detailed experimental protocols for the quantification of opines and the characterization of their respective dehydrogenases. Finally, this guide elucidates the known signaling pathways that regulate opine synthesis in response to environmental stressors, offering insights for researchers in comparative biochemistry, marine biology, and drug development exploring metabolic regulation under stress.

Introduction

In the absence of sufficient oxygen for aerobic respiration, many marine invertebrates, including bivalve mollusks, rely on anaerobic glycolysis to meet their energy demands. Unlike vertebrates, where lactate is the primary end-product of anaerobic glycolysis, bivalves utilize a variety of alternative pathways, leading to the accumulation of compounds known as opines. This compound and strombine are two such imino acids, formed through the reductive condensation of pyruvate with an amino acid.

The synthesis of this compound and strombine is catalyzed by the enzymes this compound dehydrogenase (ADH, EC 1.5.1.17) and strombine dehydrogenase (SDH, EC 1.5.1.22), respectively. These reactions serve a crucial role in regenerating NAD+ from NADH, which is essential for the continued operation of glycolysis. The accumulation of these opines helps to maintain cellular pH and redox balance during anaerobic conditions.

This guide will delve into the core aspects of this compound and strombine synthesis, providing quantitative data, detailed experimental procedures, and visual representations of the underlying biochemical and regulatory pathways.

Biochemical Synthesis of this compound and Strombine

The synthesis of this compound and strombine occurs in the cytoplasm and involves the following reactions:

  • This compound Synthesis: Pyruvate, the end-product of glycolysis, condenses with L-alanine in a reaction catalyzed by this compound dehydrogenase (ADH), utilizing NADH as a reducing equivalent.

    • Reaction: Pyruvate + L-alanine + NADH + H+ ⇌ meso-Alanopine + NAD+ + H2O

  • Strombine Synthesis: Similarly, pyruvate condenses with glycine, catalyzed by strombine dehydrogenase (SDH), with the concomitant oxidation of NADH.

    • Reaction: Pyruvate + Glycine + NADH + H+ ⇌ D-Strombine + NAD+ + H2O[1]

The tissue-specific expression and kinetic properties of ADH and SDH determine the predominant opine synthesized in a particular tissue. For instance, adductor muscles often exhibit higher SDH activity, leading to a greater accumulation of strombine.

Visualization of the Synthesis Pathway

Alanopine_Strombine_Synthesis Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ADH This compound Dehydrogenase (ADH) Pyruvate->ADH SDH Strombine Dehydrogenase (SDH) Pyruvate->SDH Alanine L-Alanine Alanine->ADH Glycine Glycine Glycine->SDH NADH NADH + H+ NADH->ADH e- NADH->SDH e- NAD NAD+ This compound This compound Strombine Strombine ADH->NAD ADH->this compound SDH->NAD SDH->Strombine

Biochemical pathway for this compound and strombine synthesis.

Quantitative Data on Opine Synthesis

The following tables summarize key quantitative data related to this compound and strombine synthesis in various bivalve species.

Table 1: Kinetic Properties of this compound and Strombine Dehydrogenases
Bivalve SpeciesTissueEnzymeSubstrateApparent Km (mM)Vmax (U/g wet wt)Reference
Strombus luhuanusPedal Retractor MuscleThis compound DehydrogenasePyruvate0.53-[2]
L-Alanine28-[2]
Glycine100-[2]
NADH0.04-[2]
Meretrix lusoriaFoot MuscleStrombine DehydrogenasePyruvate0.38470-fold purification
Glycine25.6
L-Alanine11.1
NADH0.03
Mytilus galloprovincialisHepatopancreasThis compound DehydrogenaseL-Alanine8.84 ± 0.03-
Glycine619 ± 55-
VentricleThis compound DehydrogenaseL-Alanine10.64 ± 0.40-
Glycine1412 ± 115-
GillThis compound DehydrogenaseL-Alanine13.12 ± 0.65-
Glycine2542 ± 230-

Note: '-' indicates data not available in the cited reference.

Table 2: In Vivo Concentrations of this compound and Strombine
Bivalve SpeciesTissueConditionThis compound (μmol/g wet wt)Strombine (μmol/g wet wt)Reference
Crassostrea virginicaAdductor MuscleNormoxia< 0.11.3
2h Recovery from Anoxia2.04.0
MantleNormoxia< 0.1< 0.1
2h Recovery from Anoxia1.3-
GillNormoxia< 0.1< 0.1
2h Recovery from Anoxia0.7-
Acesta yongeiTissuesDay (Hyperoxia)1.3 ± 0.292.5 ± 14.2
Night (Hypoxia)1.0 ± 0.248.3 ± 4.4

Note: '-' indicates data not available in the cited reference.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and strombine synthesis.

Enzyme Assay for this compound/Strombine Dehydrogenase

This protocol is adapted from established methods for measuring opine dehydrogenase activity.

Objective: To determine the activity of this compound dehydrogenase or strombine dehydrogenase in bivalve tissue extracts.

Principle: The enzyme activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

  • Tissue homogenate (prepared in a suitable buffer, e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Assay Buffer: 100 mM Imidazole-HCl buffer, pH 7.0

  • NADH solution: 10 mM in assay buffer

  • Pyruvate solution: 100 mM in assay buffer

  • L-Alanine solution: 1 M in assay buffer (for ADH assay)

  • Glycine solution: 1 M in assay buffer (for SDH assay)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • 850 μL of Assay Buffer

    • 50 μL of NADH solution (final concentration: 0.5 mM)

    • 50 μL of Pyruvate solution (final concentration: 5 mM)

    • 50 μL of either L-Alanine or Glycine solution (final concentration: 50 mM)

  • Incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 μL of the tissue homogenate to the cuvette.

  • Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Enzyme activity is expressed as units per gram of wet tissue weight, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADH per minute under the specified conditions.

Quantification of this compound and Strombine by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and strombine.

Objective: To determine the concentrations of this compound and strombine in bivalve tissue extracts.

Principle: this compound and strombine are separated on a cation-exchange column and detected by their absorbance in the UV range.

Materials:

  • HPLC system with a UV detector

  • Cation-exchange column (e.g., Alltech OA 2000)

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • This compound and strombine standards

  • Mobile phase: e.g., 0.01 N H2SO4

Procedure:

  • Sample Preparation: a. Homogenize frozen tissue samples in 2 volumes of ice-cold 6% (w/v) perchloric acid. b. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. c. Neutralize the supernatant with 5 M K2CO3. d. Centrifuge to remove the potassium perchlorate precipitate. e. Filter the supernatant through a 0.22 μm filter before injection into the HPLC.

  • HPLC Analysis: a. Equilibrate the cation-exchange column with the mobile phase. b. Inject a known volume of the prepared sample extract. c. Elute the opines isocratically with the mobile phase at a constant flow rate. d. Detect the eluting compounds at a wavelength of 210 nm.

  • Quantification: a. Prepare a standard curve using known concentrations of this compound and strombine standards. b. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. c. Quantify the amount of this compound and strombine in the sample by comparing the peak areas with the standard curve.

Visualization of Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Output Tissue Bivalve Tissue Homogenize Homogenize in Perchloric Acid Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Neutralize Neutralize with Potassium Carbonate Centrifuge1->Neutralize EnzymeAssay Enzyme Activity Assay (ADH/SDH) Centrifuge1->EnzymeAssay Centrifuge2 Centrifuge Neutralize->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter HPLC HPLC Quantification of Opines Filter->HPLC Concentration This compound & Strombine Concentrations HPLC->Concentration Activity ADH/SDH Activity EnzymeAssay->Activity

General workflow for opine analysis in bivalve tissues.

Regulation of this compound and Strombine Synthesis

The synthesis of this compound and strombine is tightly regulated in response to the cellular energy state and oxygen availability. Hypoxia is the primary stimulus for the activation of this anaerobic pathway.

Hypoxia Signaling Pathway

While the complete signaling cascade is still under investigation in bivalves, it is hypothesized to follow the conserved hypoxia-inducible factor (HIF) pathway observed in other metazoans.

  • Normoxia: Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.

  • Hypoxia: In low oxygen conditions, PHD activity is inhibited. This allows HIF-α to stabilize and translocate to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit.

  • Gene Transcription: The HIF-1α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including those encoding glycolytic enzymes. It is plausible that the genes for this compound and strombine dehydrogenases are also targets of HIF-1, leading to their increased expression and a higher capacity for opine synthesis during hypoxic stress.

Visualization of the Hypoxia Signaling Pathway

Hypoxia_Signaling cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIFa_N HIF-1α PHD_N PHD HIFa_N->PHD_N Hydroxylation VHL_N VHL HIFa_H HIF-1α PHD_N->VHL_N O2_N O₂ O2_N->PHD_N Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N Nucleus Nucleus HIFa_H->Nucleus HIFb_H HIF-1β HIFb_H->Nucleus HIF1 HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1->HRE Nucleus->HIF1 ADH_SDH_Gene ADH/SDH Gene Transcription HRE->ADH_SDH_Gene

Hypothesized HIF-1 signaling pathway regulating opine synthesis.

Conclusion and Future Directions

The synthesis of this compound and strombine is a critical metabolic adaptation in bivalves, enabling them to survive in environments with fluctuating oxygen levels. The enzymes this compound dehydrogenase and strombine dehydrogenase play a central role in this process by maintaining the cellular redox balance and allowing for sustained glycolytic ATP production.

While significant progress has been made in understanding the biochemistry of opine synthesis, further research is needed to fully elucidate the regulatory mechanisms. Future studies should focus on:

  • Transcriptional Regulation: Confirming the direct regulation of ADH and SDH gene expression by HIF-1 and identifying other potential transcription factors involved.

  • Post-Translational Modifications: Investigating whether the activity of ADH and SDH is modulated by post-translational modifications, such as phosphorylation, in response to hypoxic stress.

  • Pharmacological Applications: Exploring the potential of targeting opine dehydrogenase enzymes for the development of novel drugs, for instance, in the context of controlling invasive bivalve species or understanding metabolic adaptations in other organisms.

This technical guide provides a solid foundation for researchers and professionals interested in the fascinating world of anaerobic metabolism in marine invertebrates. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this field.

References

The Enzymatic Synthesis of Alanopine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanopine, a naturally occurring imino acid, is a significant end product of anaerobic glycolysis in many marine invertebrates, including mollusks and polychaete worms. Its formation allows for the regeneration of NAD+ from NADH, which is crucial for maintaining redox balance and sustaining ATP production via glycolysis when oxygen is scarce. The synthesis of this compound from L-alanine and pyruvate is catalyzed by the enzyme this compound dehydrogenase (ADH), also known as this compound: NAD+ oxidoreductase (EC 1.5.1.17).[1][2] This technical guide provides an in-depth overview of the enzymatic formation of this compound, including detailed experimental protocols, quantitative kinetic data, and visualizations of the reaction and regulatory influences.

Enzymatic Reaction

The formation of this compound is a reversible reductive condensation reaction. In the forward direction, L-alanine and pyruvate are condensed in the presence of the reduced cofactor NADH to form meso-N-(1-carboxyethyl)-alanine (this compound) and NAD+.[3] The systematic name for this enzyme class is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming).[1][4]

The overall reaction is as follows:

L-alanine + pyruvate + NADH + H+ ⇌ meso-alanopine + NAD+ + H₂O

Quantitative Enzyme Kinetics

The kinetic properties of this compound dehydrogenase have been characterized in several marine invertebrates. These parameters are crucial for understanding the enzyme's function under physiological conditions. The following tables summarize key quantitative data from studies on ADH from various sources.

Table 1: Michaelis-Menten Constants (Km) for this compound Dehydrogenase

SubstrateOrganismTissuepHKm (mM)Reference
L-AlanineLittorina littoreaFoot Muscle7.523.8 ± 0.52
L-AlanineLittorina littoreaFoot Muscle6.514.9 ± 0.85
PyruvateLittorina littoreaFoot Muscle7.50.26 ± 0.01
PyruvateLittorina littoreaFoot Muscle6.50.17 ± 0.02
NADHLittorina littoreaFoot Muscle7.50.009 ± 0.0001
meso-AlanopineLittorina littoreaFoot Muscle8.550
meso-AlanopineLittorina littoreaFoot Muscle6.56.5
NAD+Littorina littoreaFoot Muscle7.50.18 ± 0.03
PyruvateStrombus luhuanusPedal Retractor Muscle-~0.3
NADHStrombus luhuanusPedal Retractor Muscle-~0.02
L-AlanineBusycotypus canaliculatumFoot Muscle7.5~25
PyruvateBusycotypus canaliculatumFoot Muscle7.5~0.4

Table 2: Inhibition Constants (Ki) and Substrate Inhibition (I50) for this compound Dehydrogenase from Littorina littorea Foot Muscle

InhibitorSubstrate VariedType of InhibitionpHKi or I50 (mM)Reference
PyruvateL-AlanineSubstrate Inhibition7.5I50 = 8
L-AlaninePyruvateSubstrate Inhibition7.5I50 = 450-550
meso-Alanopine-Product Inhibition7.5Ki = 35 ± 0.4
NAD+-Product Inhibition7.5Ki = 0.16 ± 0.012
ATPNADHCompetitive7.5-
ADPNADHCompetitive7.5-

Experimental Protocols

Assay for this compound Dehydrogenase Activity

This protocol is based on the spectrophotometric measurement of NADH oxidation.

Principle: The activity of this compound dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Reagents:

  • 50 mM Imidazole-HCl buffer, pH 7.5

  • 1.3 mM Pyruvic acid sodium salt solution

  • 130 mM L-Alanine solution

  • 0.1 mM NADH solution

  • Enzyme preparation (e.g., purified enzyme or tissue homogenate supernatant)

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 50 mM Imidazole-HCl buffer, pH 7.5

    • 1.3 mM pyruvate

    • 130 mM L-alanine

    • 0.1 mM NADH

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Purification of this compound Dehydrogenase from Littorina littorea Foot Muscle

This protocol provides a representative multi-step procedure for the purification of ADH to homogeneity.

Step 1: Homogenization and Crude Extract Preparation

  • Mince foot muscle tissue and homogenize in 5 volumes of ice-cold 50 mM imidazole buffer, pH 7.5, containing 15 mM β-mercaptoethanol.

  • Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which serves as the crude enzyme extract.

Step 2: Ammonium Sulphate Fractionation

  • Bring the crude supernatant to 60% saturation with solid ammonium sulphate.

  • Stir for 30 minutes at room temperature and then centrifuge as in Step 1.

  • Resuspend the pellet containing ADH in a minimal volume of the homogenization buffer.

Step 3: Gel Filtration Chromatography (Sephadex G-100)

  • Apply the resuspended pellet onto a Sephadex G-100 column equilibrated with 20 mM imidazole buffer, pH 7.4, containing 10 mM β-mercaptoethanol.

  • Elute the column with the same buffer and collect fractions.

  • Assay the fractions for ADH activity and pool the active fractions.

Step 4: Chromatofocusing

  • Apply the pooled active fractions from the gel filtration step onto a PBE 94 chromatofocusing column pre-equilibrated with the buffer from Step 3.

  • Elute the column with Polybuffer 74 (adjusted to pH 4.0) to create a pH gradient.

  • Collect fractions and identify the peak of ADH activity.

Step 5: Second Gel Filtration Chromatography

  • Pool the active fractions from chromatofocusing and apply to a larger Sephadex G-100 column equilibrated with 50 mM imidazole buffer, pH 7.5, containing 10 mM β-mercaptoethanol and 0.04% sodium azide.

  • Elute with the same buffer and pool the fractions containing purified ADH.

Visualizations

Enzymatic Reaction and Regulatory Influences

The activity of this compound dehydrogenase is not known to be regulated by a complex signaling cascade but is highly sensitive to the metabolic state of the cell, particularly during anoxia. The following diagram illustrates the key inputs and regulatory influences on the enzyme.

Alanopine_Formation_Regulation cluster_reaction Enzymatic Reaction cluster_regulation Regulatory Influences Pyruvate Pyruvate ADH This compound Dehydrogenase Pyruvate->ADH L_Alanine L-Alanine L_Alanine->ADH NADH NADH NADH->ADH This compound This compound ADH->this compound NAD NAD+ ADH->NAD Product_Inhibition Product Inhibition This compound->Product_Inhibition NAD->Product_Inhibition Anoxia Anoxia Glycolysis Increased Glycolysis Anoxia->Glycolysis Low_pH Decreased Intracellular pH Anoxia->Low_pH Glycolysis->Pyruvate Glycolysis->L_Alanine Low_pH->ADH Increases Affinity for Substrates Product_Inhibition->ADH

Caption: Regulatory influences on this compound dehydrogenase activity.

Experimental Workflow for this compound Dehydrogenase Purification and Characterization

The following diagram outlines a typical experimental workflow for the isolation and study of this compound dehydrogenase.

ADH_Purification_Workflow cluster_purification Purification cluster_characterization Characterization Homogenization Tissue Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 AmmoniumSulfate Ammonium Sulfate Fractionation Centrifugation1->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 GelFiltration1 Gel Filtration (G-100) Centrifugation2->GelFiltration1 Chromatofocusing Chromatofocusing GelFiltration1->Chromatofocusing GelFiltration2 Gel Filtration (G-100) Chromatofocusing->GelFiltration2 PurifiedEnzyme Purified ADH GelFiltration2->PurifiedEnzyme EnzymeAssay Enzyme Activity Assay (Spectrophotometry) PurifiedEnzyme->EnzymeAssay MolecularWeight Molecular Weight Determination (SDS-PAGE) PurifiedEnzyme->MolecularWeight KineticAnalysis Kinetic Analysis (Km, Vmax, Ki) EnzymeAssay->KineticAnalysis pH_Optimum pH Optimum Determination EnzymeAssay->pH_Optimum

Caption: Workflow for ADH purification and characterization.

Conclusion

The enzymatic formation of this compound via this compound dehydrogenase is a key metabolic adaptation in many marine invertebrates for surviving anaerobic conditions. The enzyme's activity is finely tuned to the cellular environment, particularly the changes in pH and substrate concentrations that accompany hypoxia. The detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in studying this enzyme and its physiological role. Further investigation into the potential for allosteric regulation or post-translational modifications of ADH could provide deeper insights into the control of anaerobic metabolism.

References

An In-depth Technical Guide to the Identification and Characterization of the Alanopine Dehydrogenase Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanopine dehydrogenase (ADH), a key enzyme in the anaerobic metabolism of many marine invertebrates, presents a compelling subject for both fundamental research and applied science. This technical guide provides a comprehensive overview of the methodologies for the identification, cloning, and characterization of the this compound dehydrogenase gene. Detailed experimental protocols, a summary of key kinetic data, and an exploration of its potential as a therapeutic target are presented to serve as a valuable resource for researchers in marine biology, enzymology, and drug development.

Introduction: The Physiological Significance of this compound Dehydrogenase

In many marine invertebrates, particularly mollusks and annelids, this compound dehydrogenase (EC 1.5.1.17) plays a crucial role in cellular redox balance during periods of oxygen limitation (anoxia or hypoxia).[1][2] This enzyme catalyzes the reductive condensation of pyruvate and L-alanine to form this compound, regenerating NAD+ from NADH.[3] This process is analogous to lactate fermentation in vertebrates, allowing glycolysis to continue and ensuring a sustained, albeit limited, supply of ATP. The accumulation of opines, such as this compound, avoids the significant drop in intracellular pH associated with lactate accumulation.[4] Understanding the genetic and biochemical basis of this unique metabolic adaptation offers insights into the survival strategies of these organisms in challenging environments and may present novel avenues for therapeutic intervention against parasitic invertebrates.

The this compound Dehydrogenase Reaction

The reversible reaction catalyzed by this compound dehydrogenase is as follows:

  • Pyruvate + L-alanine + NADH + H+ ↔ meso-N-(1-carboxyethyl)-alanine (this compound) + NAD+ + H₂O [3]

The enzyme belongs to the family of opine dehydrogenases, which utilize various amino acids to condense with pyruvate. While some opine dehydrogenases exhibit broad substrate specificity, this compound dehydrogenase is often highly specific for L-alanine.

Identification and Cloning of the this compound Dehydrogenase Gene: A Methodological Workflow

While a definitive, universally applicable protocol for the identification of the this compound dehydrogenase (ADH) gene from any given species does not exist, a general and effective workflow can be synthesized from established molecular biology techniques. This section outlines a logical progression of experiments to isolate and sequence the full-length ADH gene.

experimental_workflow A Tissue Collection & RNA Extraction (e.g., muscle tissue from marine invertebrate) B Reverse Transcription (Total RNA -> cDNA) A->B C Degenerate PCR B->C D Sequence Analysis of PCR Product (Confirm identity via BLAST) C->D E Design of Gene-Specific Primers D->E F 5' and 3' RACE-PCR (Rapid Amplification of cDNA Ends) E->F G Assembly of Full-Length cDNA Sequence F->G H Cloning into Expression Vector (e.g., pET vector) G->H I Heterologous Expression in E. coli H->I J Protein Purification & Characterization I->J

Figure 1: A generalized experimental workflow for the identification and characterization of the this compound dehydrogenase gene.

Experimental Protocols
  • Tissue Collection: Dissect tissue known to have high ADH activity (e.g., foot muscle, adductor muscle) from the target marine invertebrate and immediately freeze in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Homogenize the frozen tissue and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer, which anneals to the poly(A) tail of eukaryotic mRNAs.

  • Primer Design: Align known amino acid sequences of other opine dehydrogenases to identify conserved regions. Design degenerate primers corresponding to these conserved regions. These primers are mixtures of oligonucleotides with different bases at degenerate codon positions.

  • PCR Amplification: Perform PCR using the synthesized cDNA as a template and the degenerate forward and reverse primers. Use a touchdown PCR protocol to increase specificity.

  • Cloning and Sequencing: Gel-purify the PCR product of the expected size, clone it into a TA cloning vector, and sequence multiple clones to obtain a consensus sequence for the partial ADH gene.

  • 5' RACE:

    • Synthesize first-strand cDNA from total RNA using a gene-specific antisense primer designed from the sequence obtained in the degenerate PCR step.

    • Add a homopolymeric tail (e.g., poly-dC) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase.

    • Perform a nested PCR using a primer complementary to the homopolymeric tail and a nested gene-specific antisense primer.

  • 3' RACE:

    • Synthesize first-strand cDNA using an oligo(dT) primer containing an adapter sequence at its 5' end.

    • Perform PCR using a gene-specific sense primer and a primer complementary to the adapter sequence.

  • Sequencing: Clone and sequence the RACE-PCR products to obtain the 5' and 3' untranslated regions (UTRs) and the full open reading frame (ORF).

  • Sequence Assembly: Assemble the sequences from the initial PCR fragment and the 5' and 3' RACE products to generate the full-length cDNA sequence of the ADH gene.

  • Cloning for Expression: Design primers to amplify the entire coding sequence of the ADH gene. Incorporate restriction sites into the primers to facilitate cloning into an appropriate expression vector (e.g., a pET vector for expression in E. coli).

Heterologous Expression and Characterization of Recombinant this compound Dehydrogenase

The production of recombinant ADH allows for detailed biochemical and structural studies without the need for laborious purification from native tissues.

Experimental Protocols
  • Transformation: Transform the expression vector containing the ADH gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Induction of Expression: Grow the transformed cells to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: Harvest the cells, lyse them by sonication or high-pressure homogenization, and purify the recombinant ADH using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated).

The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ (for the forward reaction) or the reduction of NAD+ to NADH (for the reverse reaction).

  • Forward Reaction (this compound Synthesis):

    • Assay Mixture: 50 mM Imidazole-HCl buffer (pH 7.0-7.5), 1-2 mM pyruvate, 50-100 mM L-alanine, and 0.1-0.2 mM NADH.

    • Procedure: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm.

  • Reverse Reaction (this compound Oxidation):

    • Assay Mixture: 50 mM Tris-HCl buffer (pH 9.0-9.5), 10-50 mM this compound, and 1-2 mM NAD+.

    • Procedure: Initiate the reaction by adding the enzyme and monitor the increase in absorbance at 340 nm.

Quantitative Data Summary

The kinetic parameters of this compound dehydrogenase can vary significantly between species, reflecting adaptations to their specific physiological and environmental conditions.

SpeciesTissueKm Pyruvate (mM)Km L-alanine (mM)Km NADH (µM)Km this compound (mM)Km NAD+ (mM)pH Optimum (Forward)Reference
Littorina littoreaFoot Muscle0.17 (pH 6.5), 0.26 (pH 7.5)14.9 (pH 6.5), 23.8 (pH 7.5)96.5 (pH 6.5), 50 (pH 8.5)0.186.5-7.5
Busycotypus canaliculatumFoot Muscle0.23 (pH 6.5), 0.38 (pH 7.5)28 (pH 6.5), 45 (pH 7.5)1122 (pH 7.5)0.49~7.0
Busycotypus canaliculatumGill0.21 (pH 6.5), 0.33 (pH 7.5)35 (pH 6.5), 58 (pH 7.5)1015 (pH 7.5)0.29~7.0
Busycotypus canaliculatumHepatopancreas0.19 (pH 6.5), 0.31 (pH 7.5)42 (pH 6.5), 65 (pH 7.5)1210 (pH 7.5)0.17~7.0
Strombus luhuanusPedal Retractor Muscle0.366713120.43~7.0
Mercenaria mercenariaGill0.3828-7.4-~7.0

Signaling Pathways and Logical Relationships

The regulation of this compound dehydrogenase is intrinsically linked to the cellular energy state and the metabolic shifts that occur during anaerobiosis.

signaling_pathway Hypoxia Hypoxia / Anoxia Glycolysis Increased Glycolysis Hypoxia->Glycolysis Pyruvate Pyruvate Accumulation Glycolysis->Pyruvate Alanine Alanine Accumulation Glycolysis->Alanine NADH NADH/NAD+ Ratio Increases Glycolysis->NADH ADH This compound Dehydrogenase Activity Pyruvate->ADH Alanine->ADH NADH->ADH This compound This compound Production ADH->this compound NAD NAD+ Regeneration ADH->NAD NAD->Glycolysis Maintains Flux ATP Sustained Glycolytic ATP Production NAD->ATP drug_development_logic Target This compound Dehydrogenase: Invertebrate-Specific Enzyme Vulnerability Essential for Anaerobic Survival of Parasitic Invertebrates Target->Vulnerability Strategy Develop Selective Inhibitors Vulnerability->Strategy Approach1 High-Throughput Screening of Compound Libraries Strategy->Approach1 Approach2 Structure-Based Drug Design (Homology Modeling, Docking) Strategy->Approach2 Outcome Disruption of Parasite's Energy Metabolism Approach1->Outcome Approach2->Outcome Goal Novel Anthelmintic Drug Outcome->Goal

References

Alanopine Accumulation in Muscle Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanopine, an opine, is a significant end product of anaerobic glycolysis in the muscle tissues of many marine invertebrates, particularly mollusks and annelids. Its accumulation is a key metabolic adaptation to hypoxic and anoxic conditions, as well as strenuous muscular activity. This document provides an in-depth technical overview of this compound accumulation in muscle tissue, detailing the underlying metabolic pathways, quantitative data on its accumulation, and comprehensive experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals investigating anaerobic metabolism and related cellular processes.

Introduction

During periods of intense muscular activity or environmental hypoxia, oxygen supply to muscle tissue can become insufficient to support aerobic respiration. In vertebrates, this leads to the accumulation of lactic acid. However, many marine invertebrates utilize an alternative anaerobic pathway resulting in the formation of opines, such as this compound and strombine. This pathway is catalyzed by opine dehydrogenases, which are functionally analogous to lactate dehydrogenase.[1][2] These enzymes maintain the cytosolic redox balance by re-oxidizing NADH produced during glycolysis, thus allowing for the continued production of ATP.[1][2] The accumulation of opines like this compound is advantageous as it does not lead to the significant intracellular pH drop associated with lactate accumulation.[3] Understanding the mechanisms of this compound accumulation provides valuable insights into metabolic regulation under anaerobic stress.

Metabolic Pathway of this compound Synthesis

This compound is synthesized in a reductive condensation reaction involving pyruvate and an amino acid, typically L-alanine. This reaction is catalyzed by this compound dehydrogenase (ADH; EC 1.5.1.17), with the concomitant oxidation of NADH to NAD+.

The overall reaction is as follows:

Pyruvate + L-alanine + NADH + H⁺ ⇌ meso-Alanopine + NAD⁺ + H₂O

This process is a crucial branch point in anaerobic glycolysis, diverting pyruvate away from lactate production. The regeneration of NAD⁺ is essential for the continuation of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase step, ensuring a sustained, albeit reduced, ATP supply during anoxia.

Below is a diagram illustrating the metabolic pathway leading to this compound formation.

Alanopine_Pathway Metabolic Pathway of this compound Synthesis Glucose Glucose Glycolysis Glycolysis (Cytosol) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Alanopine_Dehydrogenase This compound Dehydrogenase (ADH) Pyruvate->Alanopine_Dehydrogenase L_Alanine L-Alanine L_Alanine->Alanopine_Dehydrogenase NADH NADH + H⁺ NADH->Alanopine_Dehydrogenase NAD NAD⁺ Alanopine_Dehydrogenase->NAD This compound This compound Alanopine_Dehydrogenase->this compound

Metabolic Pathway of this compound Synthesis

Regulation of this compound Accumulation

The accumulation of this compound in muscle tissue is regulated by several factors, primarily related to the energy status of the cell and the availability of substrates.

  • Substrate Availability: The rate of this compound synthesis is dependent on the intracellular concentrations of pyruvate, L-alanine, and NADH. During anaerobic conditions, the rate of glycolysis increases, leading to a rise in both pyruvate and NADH levels.

  • Intracellular pH: A decrease in intracellular pH, which occurs during anoxia, can enhance the activity of this compound dehydrogenase by lowering the apparent Michaelis constant (Km) for its substrates. This makes the enzyme more efficient at lower substrate concentrations, favoring this compound production.

  • Allosteric Regulation: Some studies suggest that opine dehydrogenases can be subject to allosteric regulation. For instance, octopine, a related opine, has been shown to be a potent inhibitor of octopine dehydrogenase, preventing its further accumulation. While specific allosteric regulators of this compound dehydrogenase are not well-documented, it is plausible that similar feedback mechanisms exist.

  • Gene Expression: Long-term exposure to anoxia can lead to the up-regulation of genes involved in anaerobic metabolism. While direct evidence for the transcriptional regulation of this compound dehydrogenase is sparse, it is a likely mechanism for adaptation to prolonged hypoxic conditions.

  • AMP-activated Protein Kinase (AMPK): AMPK is a key energy sensor that is activated under conditions of metabolic stress (e.g., a high AMP:ATP ratio). In various organisms, AMPK activation shifts metabolism towards catabolic, ATP-producing pathways while inhibiting anabolic, ATP-consuming processes. It is plausible that AMPK plays a role in regulating the flux through glycolysis and, consequently, the production of this compound in marine invertebrates, although direct evidence is currently lacking.

Below is a diagram illustrating the potential regulatory factors influencing this compound accumulation.

Alanopine_Regulation Regulation of this compound Accumulation cluster_conditions Physiological Conditions cluster_cellular_changes Cellular Changes cluster_regulation Regulatory Mechanisms Anoxia Anoxia / Hypoxia Glycolysis_Rate ↑ Glycolysis Rate Anoxia->Glycolysis_Rate pH_decrease ↓ Intracellular pH Anoxia->pH_decrease AMP_ATP_ratio ↑ AMP:ATP Ratio Anoxia->AMP_ATP_ratio Gene_expression ↑ ADH Gene Expression (Potential long-term adaptation) Anoxia->Gene_expression Exercise Muscular Exercise Exercise->Glycolysis_Rate Exercise->AMP_ATP_ratio Pyruvate_conc ↑ [Pyruvate] Glycolysis_Rate->Pyruvate_conc NADH_conc ↑ [NADH] Glycolysis_Rate->NADH_conc ADH_activity ↑ this compound Dehydrogenase Activity Pyruvate_conc->ADH_activity NADH_conc->ADH_activity pH_decrease->ADH_activity AMPK_activation AMPK Activation (Potential) AMP_ATP_ratio->AMPK_activation Alanopine_accumulation ↑ this compound Accumulation ADH_activity->Alanopine_accumulation Gene_expression->Alanopine_accumulation AMPK_activation->Glycolysis_Rate

Regulation of this compound Accumulation

Quantitative Data on this compound Accumulation

The concentration of this compound in muscle tissue varies significantly depending on the species, the specific muscle tissue, and the duration and intensity of the anaerobic stress. The following tables summarize quantitative data from various studies.

Table 1: this compound and Strombine Accumulation in Bivalve Muscle Tissue

SpeciesTissueConditionThis compound (μmol/g wet wt)Strombine (μmol/g wet wt)Reference
Crassostrea virginicaAdductor Muscle2h recovery from anoxia2.02.7
Gill2h recovery from anoxia0.5-
Mantle2h recovery from anoxia1.3-
Mercenaria mercenariaAdductor Muscle12-24h anoxia< 1.0< 1.0

Table 2: this compound and Strombine Accumulation in Gastropod Muscle Tissue

SpeciesTissueConditionStrombine/Alanopine (μmol/g wet wt)Reference
Strombus luhuanusPedal Retractor MusclePost-exerciseIncreased accumulation
Pedal Retractor MuscleRecovery in airHighest observed values
Littorina littoreaFoot MuscleAnoxiaFavored accumulation

Experimental Protocols

Tissue Preparation for Metabolite Analysis

A common and effective method for extracting this compound and other metabolites from muscle tissue involves perchloric acid precipitation.

  • Tissue Collection: Rapidly dissect the desired muscle tissue from the animal and immediately freeze it in liquid nitrogen to halt metabolic activity.

  • Homogenization: The frozen tissue should be ground to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: Homogenize the powdered tissue in 10 volumes of ice-cold 0.6 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize it with 5 M potassium carbonate. The solution should be kept on ice to facilitate the precipitation of potassium perchlorate.

  • Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitated potassium perchlorate.

  • Storage: The neutralized supernatant containing the metabolites can be stored at -20°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A sensitive method for the quantification of this compound involves HPLC with post-column derivatization and fluorometric detection.

  • Chromatographic System: An HPLC system equipped with a suitable column (e.g., reversed-phase C18) and a fluorometric detector.

  • Mobile Phase: An isocratic mobile phase is typically used for rapid elution.

  • Post-Column Derivatization: After separation on the column, the eluent is mixed with a derivatizing agent such as o-phthaldialdehyde (OPA) and sodium hypochlorite. This reaction forms a fluorescent derivative of this compound.

  • Detection: The fluorescent derivative is detected by the fluorometric detector.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of this compound. This method allows for a sensitivity in the picomole range.

This compound Dehydrogenase Activity Assay

The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm.

  • Assay Buffer: 50 mM Imidazole-HCl buffer, pH 7.5.

  • Reagents:

    • 2.0 mM Pyruvate

    • 50 mM L-alanine

    • 0.15 mM NADH

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, pyruvate, and L-alanine in a cuvette. b. Add the enzyme extract (prepared from tissue homogenate) to the cuvette. c. Initiate the reaction by adding NADH. d. Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • Calculation: The enzyme activity is calculated from the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Below is a diagram illustrating a typical experimental workflow for studying this compound accumulation.

Experimental_Workflow Experimental Workflow for this compound Accumulation Study cluster_animal_prep Animal Preparation cluster_stress_induction Stress Induction cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis Animal_Acclimation Acclimation of Marine Invertebrates Experimental_Groups Division into Control and Experimental Groups Animal_Acclimation->Experimental_Groups Anoxia_Exposure Anoxia/Hypoxia Exposure Experimental_Groups->Anoxia_Exposure Exercise_Protocol Strenuous Exercise Experimental_Groups->Exercise_Protocol Tissue_Dissection Rapid Dissection of Muscle Tissue Anoxia_Exposure->Tissue_Dissection Exercise_Protocol->Tissue_Dissection Flash_Freezing Flash Freezing (Liquid Nitrogen) Tissue_Dissection->Flash_Freezing Tissue_Extraction Perchloric Acid Extraction Flash_Freezing->Tissue_Extraction Neutralization Neutralization with Potassium Carbonate Tissue_Extraction->Neutralization HPLC_Analysis HPLC for this compound Quantification Neutralization->HPLC_Analysis Enzyme_Assay ADH Activity Assay Neutralization->Enzyme_Assay Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

References

Methodological & Application

High-Performance Liquid Chromatography for the Quantification of Alanopine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Alanopine is an opine, a class of amino acid derivatives, that plays a significant role in anaerobic metabolism in various marine invertebrates. Accurate quantification of this compound is crucial for physiological and biochemical studies in these organisms. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound in complex biological matrices. These application notes provide a detailed protocol for the extraction and quantification of this compound from tissue samples using HPLC with post-column derivatization and fluorescence detection.

Principle

This method involves the separation of this compound from other tissue components using cation-exchange or reversed-phase HPLC. Following separation, the analyte is derivatized post-column with o-phthaldialdehyde (OPA) and sodium hypochlorite to yield a highly fluorescent product. The fluorescence intensity is then measured, which is directly proportional to the concentration of this compound in the sample. This post-column derivatization technique enhances the sensitivity and selectivity of the detection.

Experimental Protocols

Sample Preparation: Extraction from Tissue

This protocol is adapted from methods for extracting opines from marine invertebrate muscle tissue.

Materials:

  • Biological tissue (e.g., muscle from marine invertebrates)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium hydroxide (KOH), 5 M

  • Potassium chloride (KCl), saturated solution

  • Centrifuge

  • Homogenizer

  • pH meter

  • 0.22 µm syringe filters

Procedure:

  • Excise and weigh the tissue sample quickly.

  • Homogenize the tissue in 10 volumes of ice-cold 0.6 M perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant.

  • Neutralize the supernatant by adding 5 M KOH dropwise while vortexing. Monitor the pH until it reaches 7.0-7.5.

  • Add a small volume of saturated KCl to aid in the precipitation of potassium perchlorate.

  • Allow the sample to stand on ice for 30 minutes to ensure complete precipitation.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Filter the resulting supernatant through a 0.22 µm syringe filter.

  • The filtered extract is now ready for HPLC analysis.

HPLC Analysis

The following tables summarize the chromatographic conditions for two common methods of this compound analysis.

Method 1: Cation-Exchange Chromatography

This method provides a rapid separation of this compound and strombine.[1][2]

ParameterCondition
Column Alltech OA 2000 cation-exchange column
Mobile Phase Isocratic elution (specific buffer not detailed in abstract, typically a low pH buffer like potassium phosphate)
Flow Rate Not specified
Temperature Not specified
Injection Volume Not specified
Detection Post-column derivatization with OPA and sodium hypochlorite, followed by fluorometric detection
Retention Time This compound: 4.7 minutes
Sensitivity 50-250 pmol

Method 2: Reversed-Phase HPLC (General Approach)

While a specific reversed-phase method for this compound was not detailed in the initial search, a general approach for amino acid analysis can be adapted.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A) Aqueous buffer (e.g., sodium acetate, pH 6.5) B) Organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Temperature 25°C
Injection Volume 20 µL
Detection Post-column derivatization with OPA and sodium hypochlorite, followed by fluorometric detection
Post-Column Derivatization

Reagents:

  • OPA Reagent: Dissolve o-phthaldialdehyde in a suitable buffer (e.g., borate buffer, pH 9.5) containing a reducing agent like 2-mercaptoethanol.

  • Sodium Hypochlorite Solution: A dilute solution of sodium hypochlorite.

Procedure:

  • The column effluent is mixed with the sodium hypochlorite solution in a reaction coil.

  • This mixture then enters a second reaction coil where it is mixed with the OPA reagent.

  • The resulting fluorescent derivative passes through the fluorescence detector.

Data Presentation

The following table summarizes the performance characteristics of the cation-exchange HPLC method for this compound analysis.[1][2]

AnalyteRetention Time (min)Limit of Detection (pmol)
This compound4.750 - 250
Strombine5.450 - 250

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Tissue Tissue Homogenization (Perchloric Acid) Centrifuge1 Centrifugation 1 Tissue->Centrifuge1 Neutralize Neutralization (KOH) Centrifuge1->Neutralize Centrifuge2 Centrifugation 2 Neutralize->Centrifuge2 Filter Filtration Centrifuge2->Filter HPLC HPLC Separation (Cation-Exchange) Filter->HPLC Derivatization Post-Column Derivatization (OPA) HPLC->Derivatization Detection Fluorescence Detection Derivatization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound analysis.

Signaling Pathway Context (Hypothetical)

While the provided information does not detail a specific signaling pathway involving this compound, the following diagram illustrates its role in anaerobic metabolism as an example of a logical relationship.

G Pyruvate Pyruvate Alanopine_DH This compound Dehydrogenase Pyruvate->Alanopine_DH Alanine Alanine Alanine->Alanopine_DH This compound This compound Alanopine_DH->this compound NAD NAD+ Alanopine_DH->NAD NADH NADH NADH->Alanopine_DH

Caption: Synthesis of this compound from pyruvate and alanine.

References

Protocol for Alanopine Extraction from Marine Invertebrates: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alanopine is an opine, a class of amino acid derivatives, that plays a significant role in the anaerobic metabolism of many marine invertebrates, particularly molluscs and annelids. Under conditions of oxygen limitation (anoxia or hypoxia), these organisms utilize this compound dehydrogenase to catalyze the reductive condensation of pyruvate and L-alanine, regenerating NAD+ and allowing glycolysis to continue for ATP production. This metabolic adaptation is crucial for survival during periods of environmental stress, such as low tide exposure or intense muscular activity. The study of this compound provides valuable insights into metabolic biochemistry, stress physiology, and may have implications for drug development, particularly in the context of ischemia-reperfusion injury and metabolic modulation.

This document provides detailed application notes and protocols for the extraction, quantification, and analysis of this compound from the tissues of marine invertebrates. It is intended for researchers, scientists, and drug development professionals engaged in marine biochemistry, comparative physiology, and natural product discovery.

Data Presentation

The following table summarizes the concentration of this compound in the tissues of various marine invertebrate species under normoxic and anoxic conditions. This data is compiled from multiple studies to provide a comparative overview.

SpeciesTissueConditionThis compound Concentration (µmol/g wet weight)Reference
Mytilus edulisAdductor Muscle24h AnoxiaPresent (unquantified)
Arenicola marinaMuscleEnhanced Muscular ActivityPresent (unquantified)
Nucula nitidaWhole Body24h AnoxiaPresent (unquantified)
Crassostrea angulataWhole Body24h AnoxiaPresent (unquantified)

Note: Quantitative data for this compound concentrations across a wide range of species in a comparative table is limited in the currently available literature. The presence of this compound has been confirmed in the species listed, indicating its role in their anaerobic metabolism.

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from marine invertebrate tissues.

Protocol 1: Perchloric Acid Extraction of this compound

This protocol is a widely used method for the extraction of water-soluble metabolites, including this compound, from biological tissues.

Materials:

  • Marine invertebrate tissue (e.g., adductor muscle, foot, mantle)

  • Liquid nitrogen

  • Pre-chilled 0.6 M Perchloric Acid (PCA)

  • Neutralizing solution: 2 M KOH

  • Mortar and pestle or tissue homogenizer

  • Refrigerated centrifuge

  • pH meter or pH strips

  • Microcentrifuge tubes

Procedure:

  • Tissue Collection and Freezing: Dissect the desired tissue from the marine invertebrate as quickly as possible to minimize metabolic changes. Immediately freeze the tissue in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization: Weigh the frozen tissue. For every 1 gram of tissue, add 2-3 mL of ice-cold 0.6 M perchloric acid. Homogenize the tissue in the PCA solution using a pre-chilled mortar and pestle or a mechanical tissue homogenizer. Keep the sample on ice throughout this process to prevent degradation of metabolites.

  • Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites, and transfer it to a new pre-chilled tube.

  • Neutralization: While keeping the supernatant on ice, slowly add 2 M KOH dropwise to neutralize the extract to a pH of 7.0. Monitor the pH carefully using a calibrated pH meter or pH strips. The addition of KOH will cause the precipitation of potassium perchlorate.

  • Perchlorate Removal: Centrifuge the neutralized extract at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Final Extract: Carefully collect the supernatant, which is the neutralized, deproteinized tissue extract containing this compound. This extract can be stored at -80°C or used immediately for quantification.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes two common HPLC methods for the quantification of this compound.

Method A: Cation Exchange Chromatography with Conductivity Detection

  • HPLC System: A standard HPLC system equipped with a pump, injector, and a conductivity detector.

  • Column: A cation exchange resin column.

  • Mobile Phase: 2.5 x 10-5 M Sulfuric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detection: Conductivity detection.

  • Injection Volume: 20 µL of the neutralized tissue extract.

  • Quantification: Prepare standard solutions of this compound of known concentrations to generate a standard curve. The concentration of this compound in the samples can be determined by comparing the peak area to the standard curve. The separation and quantification are possible in the range of 0.05 to 25 nmol of this compound.

Method B: Reversed-Phase Chromatography with Pre-column Derivatization and Fluorescence Detection

This method offers high sensitivity and is suitable for detecting low concentrations of this compound.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Derivatization Reagent: o-phthaldialdehyde (OPA).

  • Pre-column Derivatization Procedure:

    • Mix a specific volume of the neutralized tissue extract with the OPA reagent.

    • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature before injection.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: A buffer such as sodium acetate or sodium phosphate at a specific pH (e.g., pH 6.5).

    • Solvent B: An organic solvent such as methanol or acetonitrile.

    • The gradient program should be optimized to achieve good separation of this compound from other amino acids and compounds in the extract.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivatized this compound (e.g., Ex: 340 nm, Em: 450 nm).

  • Quantification: Prepare this compound standards and derivatize them in the same manner as the samples. Generate a standard curve by plotting fluorescence intensity against concentration.

Mandatory Visualizations

Anaerobic Glycolysis and this compound Formation Pathway

The following diagram illustrates the central role of this compound formation in anaerobic glycolysis in marine invertebrates. Under anoxic conditions, the regeneration of NAD+ through the conversion of pyruvate to this compound is essential for the continued production of ATP via glycolysis.

Alanopine_Pathway cluster_glycolysis Anaerobic Glycolysis cluster_regeneration NAD+ Regeneration cluster_cofactors Glucose Glucose Glycolysis Glycolysis (Cytosol) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate 2 ATP (net) NAD NAD+ This compound This compound Pyruvate->this compound This compound Dehydrogenase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (in some species) NADH NADH L_Alanine L-Alanine L_Alanine->this compound NAD->Glycolysis Required NAD->this compound Regenerated NAD->Lactate Regenerated NADH->Pyruvate Produced

Caption: Anaerobic metabolism leading to this compound formation.

Experimental Workflow for this compound Analysis

The following diagram outlines the logical steps involved in the extraction and quantification of this compound from marine invertebrate tissues.

Experimental_Workflow start Start: Tissue Collection freeze Rapid Freezing (Liquid Nitrogen) start->freeze homogenize Homogenization in Cold Perchloric Acid freeze->homogenize centrifuge1 Centrifugation (Deproteinization) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 neutralize Neutralization with KOH supernatant1->neutralize centrifuge2 Centrifugation (Perchlorate Removal) neutralize->centrifuge2 supernatant2 Collect Final Extract centrifuge2->supernatant2 hplc HPLC Analysis supernatant2->hplc quantify Quantification against This compound Standards hplc->quantify end End: Data Analysis quantify->end

Caption: Workflow for this compound extraction and analysis.

Application Notes and Protocols for Alanopine Dehydrogenase Enzyme Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanopine dehydrogenase (ADH; EC 1.5.1.17) is a key enzyme in the anaerobic metabolism of many marine invertebrates. It catalyzes the reductive condensation of pyruvate and an amino acid, typically L-alanine, to form this compound, with the concomitant oxidation of NADH to NAD+. This process is crucial for maintaining the redox balance in cells during periods of low oxygen availability. The study of ADH kinetics, inhibition, and substrate specificity is vital for understanding metabolic adaptations in marine organisms and for the potential development of targeted therapeutic agents. These application notes provide detailed protocols for assaying ADH activity, along with a summary of kinetic parameters and a workflow for experimental procedures.

Principle of the Enzyme Assay

The activity of this compound dehydrogenase is typically determined by monitoring the change in absorbance of NADH at 340 nm. In the forward reaction (this compound synthesis), the oxidation of NADH to NAD+ leads to a decrease in absorbance. Conversely, in the reverse reaction (this compound oxidation), the reduction of NAD+ to NADH results in an increase in absorbance. The rate of change in absorbance is directly proportional to the enzyme activity.

The reaction catalyzed by this compound dehydrogenase is as follows:

L-alanine + pyruvate + NADH + H+ ⇌ this compound + NAD+ + H₂O[1]

Experimental Protocols

Spectrophotometric Assay of this compound Dehydrogenase Activity

This protocol is adapted from methodologies described for ADH from various marine invertebrates.[2][3]

Materials:

  • Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Purified or partially purified this compound dehydrogenase enzyme preparation

  • Assay Buffer (Forward Reaction): 50 mM Imidazole-HCl, pH 7.5[2][3]

  • Assay Buffer (Reverse Reaction): 50 mM Tris-HCl, pH 9.2

  • Substrate Stock Solutions:

    • L-alanine (e.g., 1 M)

    • Sodium Pyruvate (e.g., 100 mM)

    • NADH (e.g., 10 mM)

    • meso-alanopine (e.g., 500 mM)

    • NAD+ (e.g., 100 mM)

  • Deionized water

Procedure for the Forward Reaction (this compound Synthesis):

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Prepare the reaction mixture in a cuvette by adding the following components in the specified order. The final volume is typically 1 mL.

    • Assay Buffer (50 mM Imidazole-HCl, pH 7.5)

    • L-alanine solution (to a final concentration of 130 mM)

    • Pyruvate solution (to a final concentration of 1.3 mM)

    • NADH solution (to a final concentration of 0.1 mM)

  • Mix the contents of the cuvette by gentle inversion.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for a period of 3-5 minutes. Ensure the rate is linear during this time.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • A blank reaction without the enzyme or without one of the substrates should be run to correct for any non-enzymatic degradation of NADH.

Procedure for the Reverse Reaction (this compound Oxidation):

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Prepare the reaction mixture in a cuvette with the following components in a final volume of 1 mL:

    • Assay Buffer (50 mM Tris-HCl, pH 9.2)

    • meso-alanopine solution (to a final concentration of 50 mM)

    • NAD+ solution (to a final concentration of 2 mM)

  • Mix gently by inversion.

  • Start the reaction by adding the enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the progress curve.

  • Run a blank reaction without the enzyme to correct for any background absorbance changes.

Calculation of Enzyme Activity:

Enzyme activity is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Data Presentation

Kinetic Parameters of this compound Dehydrogenase

The following table summarizes the Michaelis-Menten constants (Km) for this compound dehydrogenase from different sources. These values are crucial for designing experiments and for comparative studies.

SubstrateOrganismApparent Km (mM)pHReference
L-alanineLittorina littorea14.9 ± 0.856.5
23.8 ± 0.527.5
Mercenaria mercenaria (gill)28 ± 2.17.0
PyruvateLittorina littorea0.17 ± 0.026.5
0.26 ± 0.017.5
Mercenaria mercenaria (gill)0.38 ± 0.057.0
NADHLittorina littorea0.009 ± 0.0001pH independent
meso-alanopineLittorina littorea6.56.5
508.5
NAD+Littorina littorea0.18 ± 0.03pH independent
Substrate Specificity of this compound Dehydrogenase

This compound dehydrogenase from Littorina littorea exhibits a preference for L-alanine. Other amino acids are utilized at significantly lower rates.

Amino Acid SubstrateRelative Activity (%)
L-alanine100
Glycine< 37
L-α-aminobutyrate< 37
L-serine< 37
L-cysteine< 37

The enzyme is also capable of utilizing other keto acids, although pyruvate is the preferred substrate.

Keto Acid Substrate
Oxaloacetate
α-ketobutyrate
Glyoxylate
Inhibitors of this compound Dehydrogenase

Several compounds have been identified as inhibitors of this compound dehydrogenase.

InhibitorType of InhibitionTarget SubstrateKi (mM)Reference
NAD+ProductNADH0.16 ± 0.012
meso-alanopineProductL-alanine, Pyruvate35 ± 0.4
ATPCompetitiveNADH-
ADPCompetitiveNADH-
L-lactate-Pyruvate, L-alanine-
D-strombine-Pyruvate, L-alanine-
Succinate-Pyruvate, L-alanine-

Mandatory Visualization

Experimental Workflow for this compound Dehydrogenase Assay

The following diagram illustrates the key steps in a typical spectrophotometric assay for determining this compound dehydrogenase activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer and Substrate Stocks mix_reagents Mix Buffer and Substrates in Cuvette reagent_prep->mix_reagents enzyme_prep Prepare Enzyme Dilution initiate_reaction Add Enzyme to Initiate Reaction enzyme_prep->initiate_reaction equilibrate Equilibrate to Assay Temperature mix_reagents->equilibrate equilibrate->initiate_reaction measure_absorbance Monitor Absorbance Change at 340 nm initiate_reaction->measure_absorbance calculate_rate Calculate Rate (ΔA340/min) measure_absorbance->calculate_rate calculate_activity Calculate Enzyme Activity (U/mL) calculate_rate->calculate_activity

Caption: Experimental workflow for the spectrophotometric assay of this compound dehydrogenase.

References

Alanopine: A Key Biomarker for Anaerobic Stress in Research and Drug Development

Application Note: Elucidation of Alanopine Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of alanopine. It outlines the theoretical basis, experimental protocols, and data interpretation strategies.

Introduction

This compound [2,2'-Iminodipropionic acid] is a naturally occurring imino acid found in various marine invertebrates. It plays a significant role in anaerobic metabolism. The structural confirmation of such molecules is paramount in drug discovery and metabolic research, with NMR spectroscopy being the most powerful tool for unambiguous structure determination in solution. This note describes the comprehensive workflow for elucidating the structure of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

While specific experimental NMR data for this compound could not be located in the reviewed literature, this application note will utilize the well-documented NMR data of its constituent amino acid, L-alanine, as a reference to predict and explain the expected spectral features of this compound. The principles and protocols described herein are directly applicable to the analysis of this compound.

Predicted Structure of this compound

This compound is formed by the reductive condensation of L-alanine and pyruvate. Its structure consists of two propionic acid moieties linked by a secondary amine.

Data Presentation

A complete NMR analysis of this compound would involve the acquisition and interpretation of ¹H NMR, ¹³C NMR, and various 2D correlation spectra. The expected chemical shifts are influenced by the electronic environment of each nucleus. For reference, the experimental NMR data for L-alanine in D₂O is presented below. The chemical shifts in this compound are expected to be similar but will show distinct differences due to the N-substitution and the presence of a second propionate group.

Table 1: Experimental NMR Data for L-Alanine in D₂O

Atom¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
α-CH3.7753.2
β-CH₃1.4718.8
COOH-178.6

Note: The chemical shift of the carboxylic acid proton is often not observed in D₂O due to proton exchange.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for polar molecules like this compound.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a deuterated analog, for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample into a standard 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

2.2.1 ¹H NMR (Proton NMR)

  • Purpose: To determine the number of different types of protons and their connectivity through spin-spin coupling.

  • Protocol:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum. Typical parameters on a 500 MHz spectrometer:

      • Pulse Program: zg30

      • Spectral Width (SW): 12-16 ppm

      • Number of Scans (NS): 8-16

      • Relaxation Delay (D1): 1-2 s

      • Acquisition Time (AQ): 2-4 s

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

2.2.2 ¹³C NMR (Carbon NMR)

  • Purpose: To determine the number of different types of carbon atoms.

  • Protocol:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters:

      • Pulse Program: zgpg30

      • Spectral Width (SW): 200-240 ppm

      • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (D1): 2 s

    • Process the spectrum similarly to the ¹H NMR spectrum.

2D NMR Spectroscopy

2.3.1 COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • Protocol:

    • Set up a standard COSY experiment. Typical parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (SW): Same as ¹H NMR in both dimensions

      • Number of Increments: 256-512 in the indirect dimension (t₁)

      • Number of Scans (NS): 2-4 per increment

    • Process the 2D data by applying a 2D Fourier transform and symmetrization.

2.3.2 HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.

  • Protocol:

    • Set up a standard HSQC experiment. Typical parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width (SW): Same as ¹H NMR in the direct dimension (F2) and ¹³C NMR in the indirect dimension (F1)

      • Number of Increments: 128-256 in t₁

      • Number of Scans (NS): 2-8 per increment

    • Process the 2D data with appropriate window functions and Fourier transformation.

2.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Protocol:

    • Set up a standard HMBC experiment. Typical parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (SW): Same as HSQC

      • Number of Increments: 256-512 in t₁

      • Number of Scans (NS): 4-16 per increment

      • Long-range coupling delay (D6): Optimized for an average J-coupling of 8-10 Hz.

    • Process the 2D data.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and signaling pathways involved in the NMR-based structure elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve this compound in D2O standard Add Internal Standard (DSS) dissolve->standard filter Filter into NMR Tube standard->filter h1_nmr ¹H NMR filter->h1_nmr c13_nmr ¹³C NMR filter->c13_nmr cosy COSY (¹H-¹H Correlation) h1_nmr->cosy hsqc HSQC (¹H-¹³C one-bond) h1_nmr->hsqc hmbc HMBC (¹H-¹³C long-range) h1_nmr->hmbc assign_1d Assign 1D Spectra h1_nmr->assign_1d c13_nmr->hsqc c13_nmr->hmbc c13_nmr->assign_1d assign_2d Assign 2D Spectra cosy->assign_2d hsqc->assign_2d hmbc->assign_2d assign_1d->assign_2d build_fragments Build Structural Fragments assign_2d->build_fragments assemble_structure Assemble Final Structure build_fragments->assemble_structure signal_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H_alpha H_beta Hβ (CH₃) H_alpha->H_beta COSY C_alpha H_alpha->C_alpha HSQC C_beta Cβ (CH₃) H_alpha->C_beta HMBC C_cooh COOH H_alpha->C_cooh HMBC C_alpha_prime Cα' H_alpha->C_alpha_prime HMBC H_beta->C_alpha HMBC H_beta->C_beta HSQC H_beta->C_cooh HMBC H_alpha_prime Hα' H_beta_prime Hβ' (CH₃) H_alpha_prime->H_beta_prime COSY H_alpha_prime->C_alpha HMBC H_alpha_prime->C_alpha_prime HSQC C_beta_prime Cβ' (CH₃) H_alpha_prime->C_beta_prime HMBC C_cooh_prime COOH' H_alpha_prime->C_cooh_prime HMBC H_beta_prime->C_alpha_prime HMBC H_beta_prime->C_beta_prime HSQC H_beta_prime->C_cooh_prime HMBC

methods for alanopine purification from biological extracts

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Alanopine Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the purification of this compound from biological extracts, particularly from marine invertebrates. This compound, an opine amino acid, is an end-product of anaerobic glycolysis in many marine species and is of interest for its potential physiological and pharmacological properties.

Application Note: Strategies for this compound Purification

The purification of this compound from complex biological matrices requires a multi-step approach to remove proteins, salts, and other small molecules. A typical purification strategy involves initial extraction, followed by chromatographic separation and a final polishing step. The choice of methods depends on the starting material, the required purity, and the available equipment. A common strategy can be broken down into three phases: Capture, Intermediate Purification, and Polishing (CIPP).

1. Extraction and Initial Cleanup (Capture)

The first step involves liberating this compound from the biological tissue and removing bulk contaminants like proteins and lipids.

  • Homogenization: Tissues are mechanically disrupted to break open the cells.[1]

  • Deproteinization: Proteins can interfere with subsequent purification steps and are often removed by precipitation, for example, using trichloroacetic acid (TCA) followed by centrifugation.[2]

  • Solvent Extraction: this compound, being a polar molecule, is extracted using aqueous or polar solvent systems.

2. Chromatographic Purification (Intermediate Purification)

Chromatography is the core of the purification process, separating this compound from other small molecules based on its physicochemical properties.[1]

  • Ion-Exchange Chromatography (IEX): This is a highly effective method for separating charged molecules like this compound.[3] this compound possesses both an amino group and a carboxyl group, giving it a net charge that is dependent on the pH of the buffer. By selecting the appropriate resin (cation or anion exchange) and buffer pH, this compound can be selectively bound to the column and then eluted by changing the pH or increasing the salt concentration.

  • Solid-Phase Extraction (SPE): SPE can be used for sample concentration and desalting after IEX. Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) cartridges can be effective for this purpose.

3. High-Resolution Separation and Polishing

The final steps aim to achieve high purity and isolate this compound in a solid form.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a cation-exchange column, can be used for both analytical and preparative scale purification to achieve high purity. This method allows for the separation of this compound from structurally similar compounds like its isomer, strombine.

  • Crystallization: For obtaining highly pure solid material, crystallization is the final step. This can be achieved by slow evaporation of a suitable solvent or by cooling a saturated solution.

Quantitative Data Summary

The following table provides an illustrative summary of the expected yield and purity at different stages of a typical this compound purification workflow. Actual values may vary depending on the source material and specific protocol.

Purification StepTotal this compound (mg)Specific Purity (%)Yield (%)Purification Fold
Crude Extract10051001
After Deproteinization9515953
Ion-Exchange Chromatography76708014
Solid-Phase Extraction68859017
Crystallization51>9875>19.6

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Invertebrate Muscle Tissue

This protocol describes the initial extraction and deproteinization of this compound from muscle tissue.

Materials:

  • Marine invertebrate muscle tissue (e.g., from bivalves, gastropods)

  • Liquid nitrogen

  • 0.6 M Perchloric Acid (PCA), ice-cold

  • 5 M Potassium Carbonate (K₂CO₃)

  • Mortar and pestle

  • Refrigerated centrifuge and tubes

  • pH meter

Procedure:

  • Sample Preparation: Excise muscle tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Weigh the frozen tissue (e.g., 1-5 g) and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Acid Extraction: Transfer the powdered tissue to a pre-weighed centrifuge tube. Add 3 volumes (w/v) of ice-cold 0.6 M PCA (e.g., 3 mL for 1 g of tissue). Homogenize thoroughly using a tissue homogenizer for 1-2 minutes on ice.

  • Deproteinization: Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Neutralization: Carefully decant the supernatant into a new, chilled tube. To neutralize the extract, slowly add 5 M K₂CO₃ dropwise while gently vortexing. Monitor the pH until it reaches 6.5-7.0. The precipitated potassium perchlorate will be removed in the next step.

  • Clarification: Place the neutralized extract on ice for 30 minutes to ensure complete precipitation of potassium perchlorate. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the salt.

  • Collection: Collect the supernatant, which contains the crude this compound extract. This extract can be stored at -80°C or used immediately for chromatographic purification.

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol uses a strong cation-exchange resin to capture and purify this compound.

Materials:

  • Crude this compound extract from Protocol 1

  • Strong cation-exchange resin (e.g., Dowex 50W-X8)

  • Chromatography column

  • Buffer A (Equilibration/Wash): 0.1 M Sodium Citrate, pH 3.0

  • Buffer B (Elution): 0.2 M Sodium Borate, pH 9.2

  • 1 M NaOH for pH adjustment

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the cation-exchange resin in Buffer A and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Buffer A until the pH of the eluate matches the buffer pH.

  • Sample Loading: Adjust the pH of the crude this compound extract to ~3.0 with dilute HCl. Load the extract onto the column at a slow flow rate (e.g., 1 mL/min). At this pH, this compound will be positively charged and bind to the resin.

  • Washing: Wash the column with 5 CV of Buffer A to remove unbound and weakly bound contaminants.

  • Elution: Elute the bound this compound by applying Buffer B (pH 9.2). At this higher pH, this compound's amino group is deprotonated, reducing its affinity for the resin.

  • Fraction Collection: Collect fractions using a fraction collector. Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC, amino acid analyzer).

  • Pooling: Pool the fractions containing pure this compound.

Protocol 3: Desalting and Concentration by Solid-Phase Extraction (SPE)

This protocol is used to remove the high concentration of salts from the IEX elution buffer.

Materials:

  • Pooled this compound fractions from Protocol 2

  • Reversed-phase or HILIC SPE cartridges

  • Methanol (or Acetonitrile for HILIC)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. For a reversed-phase cartridge, this typically involves washing with 1-2 cartridge volumes of methanol followed by 1-2 volumes of deionized water.

  • Sample Loading: Load the pooled, salt-containing fractions onto the conditioned SPE cartridge.

  • Washing (Desalting): Wash the cartridge with 2-3 volumes of deionized water to remove the salts. The this compound will be retained on the sorbent.

  • Elution: Elute the desalted this compound from the cartridge using a small volume of a suitable solvent, such as 50% methanol in water.

  • Drying: Dry the eluted sample to remove the solvent, typically using a vacuum concentrator or by lyophilization. The resulting powder is desalted, purified this compound.

Protocol 4: Crystallization of Purified this compound

This protocol describes a method for obtaining crystalline this compound.

Materials:

  • Purified, dry this compound from Protocol 3

  • Aqueous ethanol (e.g., 70% ethanol)

  • Small glass vial

  • Heating block or water bath

  • Ice bath

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of hot aqueous ethanol in a small vial. Add the solvent dropwise until the solid is just dissolved.

  • Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • Induce Crystallization (if necessary): If no crystals form, induce crystallization by scratching the inside of the vial with a glass rod or by adding a seed crystal.

  • Cooling: Further encourage crystallization by placing the vial in an ice bath or refrigerator for several hours.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a minimal amount of cold solvent (the same aqueous ethanol solution) to remove any remaining impurities.

  • Drying: Allow the crystals to air dry or dry them under a vacuum to remove all traces of solvent.

Visualizations

Alanopine_Purification_Workflow cluster_extraction Extraction & Capture cluster_purification Intermediate Purification cluster_polishing Polishing Tissue Marine Invertebrate Tissue Homogenize Homogenization in Acid Tissue->Homogenize Centrifuge1 Centrifugation (Remove Debris) Homogenize->Centrifuge1 Neutralize Neutralization & Clarification Centrifuge1->Neutralize CrudeExtract Crude Extract Neutralize->CrudeExtract IEX Ion-Exchange Chromatography CrudeExtract->IEX SPE Solid-Phase Extraction (Desalting) IEX->SPE Crystallize Crystallization SPE->Crystallize Purethis compound Pure this compound Crystals Crystallize->Purethis compound

Caption: General workflow for the purification of this compound from biological tissue.

Alanopine_Synthesis_Pathway Alanine L-Alanine ADH This compound Dehydrogenase Alanine->ADH Pyruvate Pyruvate Pyruvate->ADH This compound This compound NADH NADH + H+ NADH->ADH NAD NAD+ ADH->this compound ADH->NAD

Caption: Biosynthesis of this compound from L-alanine and pyruvate.

References

Application Notes and Protocols for a Colorimetric Assay for Alanopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanopine is a naturally occurring opine, a class of secondary amino acid derivatives, found in various marine invertebrates. It plays a significant role in anaerobic metabolism, similar to lactate in vertebrates. The quantification of this compound is crucial for studying metabolic processes in these organisms and for potential applications in drug development, particularly in targeting metabolic pathways. This document provides a detailed protocol for a colorimetric assay for the quantitative determination of this compound, primarily based on the well-established ninhydrin reaction. An alternative method utilizing phenanthrenequinone is also discussed.

Principle of the Assay

The primary method described here is the ninhydrin-based colorimetric assay. Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a chemical reagent that reacts with primary and secondary amines, including amino acids, to produce a colored product.[1][2][3] In the case of most primary amino acids, this reaction yields a deep purple color known as Ruhemann's purple, which is measured spectrophotometrically at approximately 570 nm.[4] As a secondary amino acid, this compound is expected to react with ninhydrin to produce a colored compound, allowing for its quantification. The intensity of the color produced is directly proportional to the concentration of this compound in the sample.[1]

An alternative method, which has been used for other arginine-derived opines like nopaline and octopine, involves a reaction with phenanthrenequinone followed by a heat treatment to yield a red-purple pigment. This method could potentially be adapted for this compound detection.

Key Experiments and Methodologies

Experiment 1: Ninhydrin-Based Colorimetric Assay for this compound

This experiment details the protocol for the quantitative determination of this compound using the ninhydrin reagent.

Materials and Reagents:

  • Ninhydrin reagent (e.g., 2% (w/v) ninhydrin in a suitable solvent like ethanol or a mixture of acetone/butanol)

  • This compound standard solution (of known concentrations)

  • Diluent solvent (e.g., a 1:1 mixture of water and n-propanol)

  • Samples containing this compound

  • Test tubes or 96-well microtiter plates

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Experimental Protocol:

  • Preparation of Standard Curve:

    • Prepare a series of this compound standard solutions of known concentrations (e.g., ranging from 0.1 mM to 2 mM) by diluting a stock solution.

    • In separate test tubes or wells, add a fixed volume (e.g., 1 mL) of each standard solution.

  • Sample Preparation:

    • Prepare the biological or chemical samples to be analyzed. This may involve extraction, homogenization, and dilution to bring the this compound concentration within the range of the standard curve.

    • Add the same fixed volume (e.g., 1 mL) of the prepared samples to separate test tubes or wells.

  • Ninhydrin Reaction:

    • Add a specific volume of the ninhydrin reagent (e.g., 0.5 mL of 2% ninhydrin solution) to each tube/well containing the standards and samples.

    • Mix the contents thoroughly.

    • Heat the tubes/wells in a water bath at a controlled temperature (e.g., 90-100°C) for a specific duration (e.g., 5-15 minutes). This heating step is crucial for the color development.

  • Colorimetric Measurement:

    • After heating, allow the tubes/wells to cool to room temperature.

    • If necessary, add a diluent solvent to each tube/well to stop the reaction and stabilize the color.

    • Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically around 570 nm for Ruhemann's purple) using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

Data Presentation:

The quantitative data from this assay should be summarized in a table for easy comparison and analysis.

Sample IDAbsorbance at 570 nmThis compound Concentration (mM)
Standard 1 (0.1 mM)[Absorbance Value]0.1
Standard 2 (0.25 mM)[Absorbance Value]0.25
Standard 3 (0.5 mM)[Absorbance Value]0.5
Standard 4 (1.0 mM)[Absorbance Value]1.0
Standard 5 (2.0 mM)[Absorbance Value]2.0
Unknown Sample 1[Absorbance Value][Calculated Concentration]
Unknown Sample 2[Absorbance Value][Calculated Concentration]
Blank[Absorbance Value]0
Experiment 2: Alternative Colorimetric Assay using Phenanthrenequinone

This protocol is based on a method developed for other arginine-derived opines and may require optimization for this compound.

Materials and Reagents:

  • Phenanthrenequinone solution

  • This compound standard solution

  • Samples containing this compound

  • Heating block

  • Spectrophotometer

Experimental Protocol:

  • Reaction Setup:

    • Prepare standard and sample solutions as described in the ninhydrin assay.

    • Add the phenanthrenequinone solution to each sample.

  • Color Development:

    • Heat the samples at a specific temperature for a defined time to facilitate the formation of the colored product. This step is reported to produce a red-purple pigment with other opines.

  • Measurement:

    • After cooling, measure the absorbance of the solution at the wavelength of maximum absorbance for the this compound-phenanthrenequinone product.

Data Presentation:

Similar to the ninhydrin assay, the data should be presented in a clear tabular format.

Sample IDAbsorbance (at λmax)This compound Concentration (µg/mL)
Standard 1[Absorbance Value][Concentration]
Standard 2[Absorbance Value][Concentration]
Unknown Sample[Absorbance Value][Calculated Concentration]

Visualizations

Diagram 1: Workflow for the Ninhydrin-Based this compound Assay

G A Prepare this compound Standards and Samples B Add Ninhydrin Reagent A->B C Heat at 90-100°C B->C D Cool to Room Temperature C->D E Measure Absorbance at 570 nm D->E F Generate Standard Curve E->F G Determine Sample Concentration F->G G cluster_0 Reaction cluster_1 Detection This compound This compound (Secondary Amine) Heat Heat This compound->Heat Ninhydrin Ninhydrin Ninhydrin->Heat Colored_Product Colored Product Heat->Colored_Product Spectrophotometer Spectrophotometer Colored_Product->Spectrophotometer Absorbance Measure Absorbance Spectrophotometer->Absorbance

References

Application of Alanopine in Metabolic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanopine is a naturally occurring imino acid found in a variety of marine invertebrates, including mollusks and annelids. It is an end product of anaerobic glycolysis, analogous to lactate in vertebrates. The study of this compound provides valuable insights into the metabolic adaptations of organisms to anaerobic conditions, such as those experienced during intense muscular activity or environmental hypoxia (low oxygen). This compound is synthesized from L-alanine and pyruvate in a reaction catalyzed by this compound dehydrogenase (ADH). The accumulation of this compound in tissues serves as a key indicator of a shift from aerobic to anaerobic metabolism, making it a valuable biomarker for metabolic stress and plasticity in marine invertebrates.

Applications in Metabolic Research

The study of this compound and its metabolism has several key applications in biological and ecological research:

  • Biomarker for Anaerobic Metabolism: The concentration of this compound in tissues is directly correlated with the extent of anaerobic metabolism. Its measurement can be used to assess the metabolic state of an organism in response to various stressors.

  • Indicator of Environmental Stress: Elevated levels of this compound can indicate exposure to environmental stressors such as hypoxia, anoxia, and certain pollutants that interfere with aerobic respiration.

  • Understanding Metabolic Plasticity: Research on this compound metabolism helps elucidate the biochemical strategies that allow marine invertebrates to survive in fluctuating oxygen environments. This is particularly relevant in the context of climate change and the expansion of hypoxic zones in marine ecosystems.

  • Comparative Physiology: The presence and relative importance of this compound versus other opines (like strombine and octopine) or lactate as anaerobic end products vary among species. Studying these differences provides insights into the evolutionary adaptation of metabolic pathways.

Signaling Pathways and Logical Relationships

The synthesis of this compound is intricately linked to the central pathway of glycolysis. Under anaerobic conditions, the accumulation of pyruvate and NADH inhibits further glycolysis. This compound dehydrogenase utilizes these products, along with L-alanine, to produce this compound and regenerate NAD+, thus allowing glycolysis to continue and produce ATP.

Alanopine_Synthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate ADH This compound Dehydrogenase (ADH) Pyruvate->ADH L_Alanine L-Alanine L_Alanine->ADH This compound This compound Glycolysis->Pyruvate NADH NADH + H+ Glycolysis->NADH ADH->this compound NAD NAD+ ADH->NAD NADH->ADH

This compound Synthesis Pathway

The relationship between environmental stress and this compound accumulation can be visualized as a logical flow.

Stress_Response_Logic Stress Environmental Stress (e.g., Hypoxia) O2_Decrease Decreased O2 Availability Stress->O2_Decrease Aerobic_Resp_Down Aerobic Respiration Inhibited O2_Decrease->Aerobic_Resp_Down Anaerobic_Glycolysis Anaerobic Glycolysis Upregulated Aerobic_Resp_Down->Anaerobic_Glycolysis Pyruvate_NADH_Up Increased Pyruvate and NADH Anaerobic_Glycolysis->Pyruvate_NADH_Up ADH_Activity This compound Dehydrogenase Activity Pyruvate_NADH_Up->ADH_Activity Alanopine_Accumulation This compound Accumulation ADH_Activity->Alanopine_Accumulation

Environmental Stress and this compound Accumulation

Data Presentation

Quantitative Data on this compound and Related Metabolites

The following table summarizes the concentrations of this compound (or the sum of this compound and strombine) and related metabolites in different marine invertebrates under normoxic and hypoxic/anoxic conditions. Concentrations are expressed in µmol per gram of tissue wet weight or dry weight, as reported in the cited literature.

SpeciesTissueConditionThis compound/Strombine (µmol/g)Alanine (µmol/g)Reference
Mytilus galloprovincialisWhole BodyAerobic (Control)-46-76 (dry wt)[1]
Anoxia-Increased vs. Control[1]
Hypoxia (1.59 ppm O₂)Sum: ~2.66 (wet wt, PAM)Significantly Increased[1]
Scapharca inaequivalvisRed Blood CellsAnoxiaSum: 0.057 ± 0.047-[1]
Meretrix lusoriaAdductor MuscleAnoxia (7 days)Slight IncreaseSlight Increase

Note: In some studies, due to methodological limitations, this compound and strombine concentrations are reported as a combined value.

Kinetic Properties of this compound Dehydrogenase

The kinetic parameters of this compound dehydrogenase (ADH) are crucial for understanding its function and regulation. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity.

SpeciesSubstrateApparent Km (mM)pHReference
Littorina littoreaPyruvate0.17 ± 0.026.5[2]
0.26 ± 0.017.5
L-Alanine14.9 ± 0.856.5
23.8 ± 0.527.5
NADH0.009 ± 0.00016.5 - 8.5
meso-Alanopine6.56.5
508.5
NAD+0.18 ± 0.03-
Mercenaria mercenaria (Gill)Pyruvate0.38 ± 0.057.0
L-Alanine28 ± 2.17.0
Glycine291 ± 407.0
Strombus luhuanusPyruvate0.047.0
L-Alanine2.07.0
NADH0.017.0
meso-Alanopine3.28.0
NAD+0.258.0

Experimental Protocols

A generalized workflow for studying this compound in metabolic research is presented below.

Experimental_Workflow Start Start: Experimental Design Acclimation Acclimation of Marine Invertebrates Start->Acclimation Exposure Exposure to Normoxia vs. Hypoxia/Anoxia Acclimation->Exposure Sampling Tissue Sampling (e.g., adductor muscle, gill) Exposure->Sampling Extraction Metabolite Extraction (Perchloric Acid) Sampling->Extraction Quantification This compound Quantification (HPLC) Extraction->Quantification Enzyme_Assay This compound Dehydrogenase Activity Assay Extraction->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Enzyme_Assay->Data_Analysis End End: Conclusion Data_Analysis->End

Experimental Workflow for this compound Metabolic Studies
Protocol 1: Tissue Sample Collection and Metabolite Extraction

This protocol describes the general procedure for collecting tissue samples from marine invertebrates and extracting metabolites for this compound analysis.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer (e.g., Potter-Elvehjem)

  • Ice-cold 0.6 M perchloric acid (PCA)

  • 5 M potassium carbonate (K₂CO₃)

  • Centrifuge and centrifuge tubes

  • pH meter or pH paper

Procedure:

  • Tissue Dissection: Rapidly dissect the desired tissue (e.g., adductor muscle, foot, gill) from the experimental animal.

  • Flash Freezing: Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a pre-chilled homogenizer tube containing 3-5 volumes of ice-cold 0.6 M PCA.

    • Homogenize thoroughly on ice.

  • Deproteinization:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the acid-soluble metabolites.

  • Neutralization:

    • Carefully add 5 M K₂CO₃ dropwise to the supernatant while vortexing to neutralize the extract to a pH of 7.0-7.5. The formation of a potassium perchlorate precipitate will occur.

    • Incubate on ice for 15-30 minutes to ensure complete precipitation.

  • Clarification:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • Collect the supernatant for immediate analysis or store at -80°C.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound.

Instrumentation and Columns:

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Mobile phase: A suitable buffer system, for example, a phosphate buffer at a specific pH, with an organic modifier like acetonitrile or methanol. The exact composition may need optimization depending on the specific column and instrument.

  • Derivatization reagent: o-phthaldialdehyde (OPA) is commonly used for post-column derivatization to make the non-fluorescent this compound detectable by a fluorescence detector.

Procedure:

  • Sample Preparation: The neutralized tissue extract from Protocol 1 can be directly injected or may require further filtration (0.22 µm filter) to remove any particulate matter.

  • Chromatographic Separation:

    • Equilibrate the HPLC column with the mobile phase.

    • Inject a known volume of the sample or standard onto the column.

    • Run the separation using an isocratic or gradient elution profile as optimized for the specific application.

  • Post-Column Derivatization: The column effluent is mixed with the OPA reagent in a reaction coil before entering the fluorescence detector.

  • Detection:

    • Set the excitation and emission wavelengths on the fluorescence detector appropriate for the OPA-derivatized amino acids (e.g., excitation at 340 nm and emission at 455 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 3: this compound Dehydrogenase (ADH) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of ADH in the forward (this compound-synthesizing) direction. The assay is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Reagents:

  • Assay buffer: 50 mM Imidazole-HCl, pH 7.5.

  • Substrate solution: Prepare a stock solution of L-alanine in the assay buffer.

  • Co-substrate solution: Prepare a stock solution of sodium pyruvate in the assay buffer.

  • NADH solution: Prepare a fresh solution of NADH in the assay buffer.

Procedure:

  • Enzyme Extraction: Prepare a crude enzyme extract by homogenizing the tissue in an appropriate buffer (e.g., 50 mM Imidazole-HCl, pH 7.5, containing protease inhibitors) and centrifuging to remove cellular debris.

  • Assay Mixture Preparation: In a cuvette, prepare the following reaction mixture (final concentrations can be optimized based on the specific enzyme source):

    • 50 mM Imidazole-HCl, pH 7.5

    • 1.3 mM Pyruvate

    • 130 mM L-Alanine

    • 0.1 mM NADH

  • Reaction Initiation: Add a small volume of the enzyme extract to the cuvette to start the reaction.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in a spectrophotometer set to 340 nm.

    • Record the decrease in absorbance over time at a constant temperature (e.g., 25°C).

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Formula for Activity (U/mL):

Activity = (ΔA₃₄₀/min * Total Assay Volume) / (6.22 * Enzyme Volume * Light Path Length)

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

References

Troubleshooting & Optimization

Optimizing Alanopine Dehydrogenase Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alanopine dehydrogenase (ALADH) assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound dehydrogenase assay?

The optimal pH for ALADH activity can vary depending on the direction of the reaction and the source of the enzyme. For the forward reaction (pyruvate reduction to this compound), the pH optimum is generally around 7.0-7.5.[1][2] However, this can shift to a more acidic pH (around 6.5) at lower substrate concentrations.[2][3] For the reverse reaction (this compound oxidation), the optimal pH is typically in the alkaline range, around 8.5 to 9.2.[1]

Q2: What are the recommended starting concentrations for substrates in an ALADH assay?

Based on published studies, typical starting concentrations for the forward reaction are:

  • Pyruvate: 1.3 mM to 2.0 mM

  • L-alanine: 50 mM to 130 mM

  • NADH: 0.1 mM to 0.15 mM

It is crucial to optimize these concentrations for your specific enzyme and experimental conditions.

Q3: My reaction starts fast but then slows down or stops. What could be the cause?

This could be due to several factors:

  • Substrate Inhibition: High concentrations of pyruvate or L-alanine can inhibit ALADH activity. If you observe a decreasing reaction rate, try lowering the concentration of one or both substrates.

  • Product Inhibition: The accumulation of products, such as this compound and NAD+, can inhibit the forward reaction.

  • Enzyme Instability: The enzyme may not be stable under your assay conditions (e.g., temperature, buffer components).

Q4: I am not seeing any enzyme activity. What should I check?

  • Cofactor Presence: Ensure that NADH (for the forward reaction) or NAD+ (for the reverse reaction) is present in your reaction mixture. ALADH is NAD(H)-dependent and will show no activity in the presence of NADP(H).

  • Enzyme Integrity: Verify that your enzyme preparation is active. It is advisable to use a positive control if available.

  • Assay Conditions: Double-check your buffer pH and substrate concentrations to ensure they are within the optimal range for your enzyme.

  • Spectrophotometer Settings: Confirm that you are monitoring the reaction at the correct wavelength (340 nm for NADH oxidation/NAD+ reduction).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ALADH experiments.

Problem Possible Cause Suggested Solution
Non-linear reaction rate (curve flattens over time) 1. Substrate depletion. 2. Substrate inhibition by pyruvate or L-alanine. 3. Product inhibition by this compound or NAD+.1. Use initial velocity for calculations. Ensure substrate concentrations are not limiting. 2. Perform a substrate titration to determine the optimal concentration range and identify inhibitory concentrations. Reduce substrate concentrations if necessary. 3. Measure initial reaction rates before product accumulation becomes significant.
Low enzyme activity 1. Suboptimal pH. 2. Suboptimal substrate concentrations. 3. Presence of inhibitors in the sample. 4. Inactive enzyme.1. Determine the optimal pH for your enzyme by testing a range of pH values. 2. Optimize substrate concentrations by performing kinetic studies (e.g., Michaelis-Menten plots). 3. If assaying crude extracts, consider partial purification or dialysis to remove potential inhibitors. 4. Check the storage conditions and age of your enzyme. Run a positive control if possible.
High background signal 1. Contaminating enzyme activities in the sample (e.g., lactate dehydrogenase). 2. Non-enzymatic degradation of NADH.1. Run a control reaction without one of the substrates (e.g., L-alanine) to measure background NADH oxidation. Subtract this rate from your experimental rate. 2. Ensure the quality of your NADH solution. Prepare it fresh and keep it on ice.
Inconsistent results between replicates 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate dispensing. 2. Use a temperature-controlled cuvette holder in your spectrophotometer. 3. Ensure thorough mixing of the reaction components before starting the measurement.

Experimental Protocols

Standard this compound Dehydrogenase Activity Assay (Forward Reaction)

This protocol is for determining the rate of pyruvate reduction to this compound by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • UV-transparent cuvettes

  • Calibrated micropipettes

  • Buffer: 50 mM Imidazole-HCl, pH 7.5

  • Substrate Stock Solutions:

    • Pyruvate (e.g., 100 mM in buffer)

    • L-alanine (e.g., 1 M in buffer)

    • NADH (e.g., 10 mM in buffer, prepared fresh)

  • Enzyme preparation (e.g., purified ALADH or cell/tissue extract)

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Prepare a reaction mixture in a cuvette with the following final concentrations:

    • 50 mM Imidazole-HCl, pH 7.5

    • 1.3 mM Pyruvate

    • 130 mM L-alanine

    • 0.1 mM NADH

  • Add all components except the enzyme to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance for a short period to ensure stability.

  • Initiate the reaction by adding a small, known volume of the enzyme preparation.

  • Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 1-5 minutes).

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

Calculation of Enzyme Activity: One unit of ALADH activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Quantitative Data Summary

Table 1: Kinetic Parameters for this compound Dehydrogenase from Various Sources
Source Organism Substrate Apparent Km (mM) pH Reference
Littorina littoreaPyruvate0.17 ± 0.026.5
0.26 ± 0.017.5
L-alanine14.9 ± 0.856.5
23.8 ± 0.527.5
NADH0.009 ± 0.00016.5-7.5
meso-alanopine6.56.5
508.5
NAD+0.18 ± 0.03-
Busycotypus canaliculatum (foot muscle)Pyruvate0.34 ± 0.037.5
L-alanine45 ± 37.5
Mercenaria mercenaria (gill)L-alanine28 ± 2.17.0
Glycine291 ± 407.0
Bilophila wadsworthiaAlanine1.6-
NAD+0.15-
Pyruvate1.1-
Ammonia31-
NADH0.04-
Table 2: Substrate Inhibition Constants (I50) for this compound Dehydrogenase
Source Organism Inhibitory Substrate I50 (mM) pH Reference
Littorina littoreaPyruvate8-
L-alanine4506.5
5507.5
Busycotypus canaliculatum (foot, gill, hepatopancreas)Pyruvate10, 9, 116.5
12-157.5
L-alanine300-3506.5
2507.5

Visualizations

ALADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, NADH) mix Mix Assay Components (Buffer, Substrates, NADH) reagents->mix enzyme Prepare Enzyme Sample initiate Initiate with Enzyme enzyme->initiate spectro Set Spectrophotometer (340nm, Temp.) baseline Record Baseline spectro->baseline mix->baseline baseline->initiate monitor Monitor Absorbance Decrease initiate->monitor calculate Calculate Initial Rate monitor->calculate activity Determine Enzyme Activity calculate->activity

Caption: Workflow for a standard this compound dehydrogenase assay.

Troubleshooting_Tree start Problem with ALADH Assay q1 Is the reaction rate non-linear? start->q1 a1_yes Possible Substrate/Product Inhibition. Use initial rates. Consider substrate titration. q1->a1_yes Yes q2 Is the enzyme activity low or absent? q1->q2 No a1_yes->q2 a2_yes Check pH, Substrate Conc., Cofactors (NADH), and Enzyme Integrity. q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a2_yes->q3 a3_yes Verify Pipetting, Temperature Control, and Mixing. q3->a3_yes Yes end Assay Optimized q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common ALADH assay issues.

References

Technical Support Center: Overcoming Interference in Alanopine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alanopine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable measurement of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying this compound?

This compound is typically quantified using High-Performance Liquid Chromatography (HPLC). Two main approaches are common:

  • Cation-Exchange Chromatography: This method separates this compound and other similar compounds (opines) without the need for chemical modification (derivatization)[1].

  • Reverse-Phase HPLC with Derivatization: This is a highly sensitive method that involves a chemical reaction to make this compound detectable by fluorescence. A common technique is post-column derivatization using o-phthaldialdehyde (OPA)[2].

More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also being adopted for their high specificity and sensitivity, though specific validated methods for this compound are less commonly published.

Q2: What are the primary sources of interference in this compound quantification?

Interference in this compound analysis primarily stems from the sample matrix, which refers to all other components in the sample besides this compound. This is a significant issue when working with complex biological samples like tissue extracts from marine invertebrates.

Key sources of interference include:

  • Co-eluting compounds: Other molecules in the sample that have similar chemical properties to this compound can pass through the HPLC column at the same time, leading to overlapping peaks and inaccurate quantification.

  • Ion suppression or enhancement (Matrix Effect): In LC-MS/MS analysis, other components in the sample can interfere with the ionization of this compound, leading to an underestimation (suppression) or overestimation (enhancement) of its concentration.

Q3: How can I minimize interference during sample preparation?

Proper sample preparation is crucial for reducing interference. For marine invertebrate tissues, a common and effective method is extraction with perchloric acid followed by neutralization.

Here is a general workflow for sample preparation:

Tissue Tissue Sample Homogenize Homogenize in Perchloric Acid Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Neutralize Neutralize Supernatant with KOH Centrifuge->Neutralize Filter Filter Neutralize->Filter Analyze Analyze by HPLC or LC-MS/MS Filter->Analyze

Caption: General workflow for tissue sample preparation for this compound analysis.

Q4: My this compound peak is showing tailing or is broad. What could be the cause?

Peak tailing or broadening in HPLC can be caused by several factors:

  • Column degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak shape.

  • Contamination: Buildup of contaminants from the sample matrix on the column can interfere with the interaction of this compound with the stationary phase.

  • Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for this compound, causing poor chromatography.

  • Column overload: Injecting a sample with too high a concentration of this compound or other components can lead to peak distortion.

Q5: I am not getting a signal or the signal is very low. What should I check?

For methods involving derivatization, a low or absent signal often points to a problem with the derivatization reaction itself.

  • Reagent stability: Derivatization reagents like OPA can be unstable. Ensure they are fresh and have been stored correctly.

  • Reaction conditions: The pH and reaction time are critical for the derivatization to proceed efficiently. Verify that these parameters are correct.

  • Detector settings: For fluorescence detection, ensure that the excitation and emission wavelengths are set correctly for the this compound derivative.

For all methods, also check for general HPLC system issues such as leaks, pump problems, or detector malfunctions.

Troubleshooting Guides

HPLC System and Chromatography Issues
Problem Possible Causes Solutions
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or column).1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. If the column is blocked, try back-flushing it. 3. If a frit is clogged, it may need to be replaced.
No Peaks or Very Small Peaks No sample injection, detector issue, or incorrect mobile phase.1. Verify that the autosampler is injecting the sample correctly. 2. Check the detector lamp and settings. 3. Ensure the mobile phase composition is correct and that the pumps are delivering the correct flow rate.
Ghost Peaks Contamination in the mobile phase, injection port, or carryover from a previous injection.1. Use fresh, high-purity mobile phase solvents. 2. Clean the injection port and syringe. 3. Run blank injections between samples to check for carryover.
Baseline Drift or Noise Mobile phase not properly degassed, detector lamp failing, or column temperature fluctuations.1. Degas the mobile phase. 2. Allow the detector lamp to warm up properly. 3. Use a column oven to maintain a stable temperature.
OPA Post-Column Derivatization Issues
Problem Possible Causes Solutions
Low or No Fluorescence Signal OPA reagent has degraded. Incorrect pH of the reaction mixture.1. Prepare fresh OPA reagent. 2. Verify the pH of the borate buffer used in the reagent. The reaction is pH-sensitive.
Unstable Baseline Precipitation of the OPA reagent. Incomplete mixing of the reagent with the column effluent.1. Ensure the borate buffer concentration is appropriate to prevent precipitation when mixed with the mobile phase. 2. Optimize the design of the post-column reaction coil to ensure thorough mixing.
Decreasing Signal Over Time Degradation of the fluorescent derivative.The fluorescent products of the OPA reaction can be unstable. Analyze samples promptly after derivatization and keep the time between derivatization and detection consistent.

Experimental Protocols

Protocol 1: this compound Quantification by Cation-Exchange HPLC

This method is advantageous as it does not require a derivatization step.

  • Sample Preparation:

    • Homogenize frozen tissue samples in 4 volumes of ice-cold 0.6 M perchloric acid.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Neutralize the supernatant with 5 M potassium hydroxide.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: Alltech OA-2000 cation-exchange column.

    • Mobile Phase: 2.5 x 10-5 M sulfuric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: Conductivity detector.

Protocol 2: this compound Quantification by Reverse-Phase HPLC with OPA Post-Column Derivatization

This method offers high sensitivity through fluorescence detection.

  • Sample Preparation:

    • Follow the same perchloric acid extraction and neutralization procedure as in Protocol 1.

  • HPLC Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: Isocratic or gradient elution with a buffer appropriate for separating this compound from other amino acids (specific conditions need to be optimized for the particular column and sample matrix).

    • Post-Column Derivatization:

      • The column effluent is mixed with the OPA reagent in a reaction coil.

      • OPA Reagent: A solution of o-phthaldialdehyde and a thiol (e.g., 2-mercaptoethanol) in a borate buffer (pH around 10.4).

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-alanopine derivative (typically around 340 nm for excitation and 455 nm for emission).

Signaling Pathways and Workflows

cluster_troubleshooting Troubleshooting Logic Problem Inaccurate this compound Quantification Check_System Check HPLC System Suitability (Pressure, Baseline, Peaks) Problem->Check_System Check_Sample_Prep Review Sample Preparation (Extraction, Neutralization) Problem->Check_Sample_Prep Check_Method Evaluate Analytical Method (Column, Mobile Phase, Derivatization) Problem->Check_Method Interference Suspect Matrix Interference Check_System->Interference Check_Sample_Prep->Interference Check_Method->Interference Optimize_Chromatography Optimize Chromatographic Separation Interference->Optimize_Chromatography Improve_Cleanup Improve Sample Cleanup Interference->Improve_Cleanup Use_IS Use Internal Standard Interference->Use_IS Solution Accurate Quantification Optimize_Chromatography->Solution Improve_Cleanup->Solution Use_IS->Solution

Caption: A logical workflow for troubleshooting issues in this compound quantification.

References

improving alanopine stability during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of alanopine during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an opine, a class of amino acid derivatives, found in various marine invertebrates, particularly mollusks. It is an end-product of anaerobic glycolysis. Its stability is a concern because, like many biological metabolites, it can degrade after sample collection due to enzymatic activity, microbial contamination, and suboptimal storage conditions. Ensuring its stability is crucial for accurate quantification and analysis in research and drug development.

Q2: What are the primary factors that can lead to this compound degradation in my samples?

The main factors contributing to this compound degradation are:

  • Enzymatic Activity: Endogenous enzymes in the tissue sample can continue to metabolize this compound after collection if not properly inactivated.

  • Microbial Contamination: Bacteria and other microorganisms can consume opines as a nutrient source, leading to their degradation.

  • Temperature Fluctuations: Repeated freeze-thaw cycles can damage tissue integrity and accelerate chemical degradation processes.[1][2][3][4]

  • Improper Storage Temperature: Storing samples at room temperature or in a standard refrigerator (+4°C) for extended periods is generally not recommended for preserving metabolites like this compound.

Q3: What is the best way to store tissue samples for short-term this compound analysis?

For short-term storage (a few days to a week), it is recommended to freeze the samples immediately after collection at -20°C.[5] If freezing is not immediately possible, keeping the samples on dry ice is a suitable alternative during transport.

Q4: For long-term studies, what are the recommended storage conditions for this compound-containing samples?

For long-term storage, freezing at -80°C is the preferred method to ensure the integrity of this compound and other metabolites. An alternative and highly effective method is lyophilization (freeze-drying) of the tissue, after which the dried samples can be stored at -20°C or even at room temperature in a desiccated, dark environment.

Q5: Can I store my samples in a chemical preservative like ethanol?

Yes, storing tissue samples in 70-95% ethanol is a common practice, especially for preserving DNA. While this method can also preserve metabolites to some extent by denaturing degradative enzymes, freezing or lyophilization is generally considered superior for quantitative metabolite analysis. If using ethanol, ensure the tissue is fully submerged and the ethanol volume is significantly larger than the sample volume.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels in freshly processed samples. Degradation during sample collection and handling.Minimize the time between sample collection and inactivation of enzymatic activity. Immediately freeze samples in liquid nitrogen or on dry ice.
Inconsistent this compound concentrations across replicate samples. Non-uniform sample processing or storage.Ensure all samples are treated identically. Homogenize tissues before aliquoting if possible. Avoid partial thawing of samples when retrieving aliquots.
This compound levels decrease over time in stored samples. Suboptimal storage conditions.Review your storage temperature. For long-term stability, -80°C is recommended over -20°C. Ensure storage containers are airtight to prevent sublimation and oxidation.
Unexpected peaks or degradation products in chromatograms. Chemical or microbial degradation.Ensure samples were frozen rapidly and have not undergone freeze-thaw cycles. Use sterile techniques during sample collection and processing to minimize microbial contamination.

Data Summary

The following table summarizes recommended storage conditions for marine invertebrate tissue samples intended for this compound analysis.

Storage Method Temperature Duration Advantages Disadvantages
Refrigeration +4°C< 24 hoursSuitable for very short-term storage or transport.High risk of enzymatic and microbial degradation. Not recommended.
Standard Freezing -20°CShort to Medium-term (Weeks to months)Widely accessible. Effective for stopping most biological activity.May not be sufficient for preventing all degradation long-term.
Ultra-low Freezing -80°CLong-term (Months to years)Excellent for preserving metabolite integrity. Gold standard for long-term storage.Requires specialized equipment.
Lyophilization (Freeze-drying) Room Temp to -20°CLong-term (Years)Lightweight samples, stable at warmer temperatures if kept dry.Can be a lengthy process and may alter the abundance of some metabolites. Requires specialized equipment.
Chemical Preservation Room TemperatureLong-termGood for field collection where freezing is not possible. Preserves morphology and DNA well.May interfere with some analytical techniques. Not optimal for quantitative metabolite analysis compared to freezing.

Experimental Protocols

Protocol 1: Tissue Sample Collection and Preparation for this compound Analysis

This protocol describes the steps for collecting and preparing marine invertebrate tissue for subsequent this compound quantification by High-Performance Liquid Chromatography (HPLC).

  • Sample Collection:

    • Excise the tissue of interest (e.g., muscle, mantle) from the marine invertebrate as quickly as possible.

    • If possible, perform dissections on a cold surface (e.g., a chilled aluminum block) to minimize enzymatic activity.

    • Use clean, sterile instruments to avoid cross-contamination.

  • Sample Inactivation and Storage:

    • Immediately after dissection, place the tissue sample into a pre-labeled cryovial.

    • Snap-freeze the sample in liquid nitrogen. If liquid nitrogen is unavailable, place the vial on dry ice.

    • For long-term storage, transfer the samples to a -80°C freezer. For short-term storage, a -20°C freezer is adequate.

  • Sample Extraction (for HPLC analysis):

    • Weigh the frozen tissue sample.

    • Homogenize the frozen tissue in a pre-chilled mortar and pestle with liquid nitrogen or using a mechanical homogenizer.

    • Add ice-cold 0.6 M perchloric acid to the homogenized tissue powder (a common ratio is 1:2 w/v, but this may need optimization).

    • Continue homogenization for 1-2 minutes.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acid-soluble metabolites, including this compound.

    • Neutralize the supernatant by adding a potassium-based solution (e.g., 3 M K2CO3 in 0.5 M triethanolamine) until the pH is between 6.5 and 7.5. The formation of a white precipitate (potassium perchlorate) will occur.

    • Centrifuge again to pellet the precipitate.

    • The resulting supernatant is ready for HPLC analysis or can be stored at -80°C.

Visualizations

Logical Workflow for Sample Handling

Sample Handling Workflow A Sample Collection (Rapid Dissection) B Immediate Inactivation (Snap-freeze in Liquid N2 or on Dry Ice) A->B C Short-term Storage (< 1 month) B->C D Long-term Storage (> 1 month) B->D E Store at -20°C C->E F Store at -80°C D->F G Lyophilize Sample D->G I Sample Extraction (e.g., Perchloric Acid) E->I F->I H Store Lyophilized Powder at -20°C in Desiccator G->H H->I J Analysis (e.g., HPLC) I->J Storage Decision Tree A Storage Duration? B < 1 Month A->B Short-term C > 1 Month A->C Long-term D Store at -20°C B->D E Field Collection (no freezer)? B->E Consider Field Conditions C->E F Store at -80°C E->F No G Lyophilization an Option? E->G Yes H Store in 70-95% Ethanol E->H Yes G->F No I Lyophilize and Store at -20°C (desiccated) G->I Yes This compound Synthesis Pathway cluster_anaerobic Anaerobic Conditions Pyruvate Pyruvate ADH This compound Dehydrogenase Pyruvate->ADH Alanine L-Alanine Alanine->ADH NADH NADH + H+ NADH->ADH NAD NAD+ This compound This compound ADH->NAD ADH->this compound

References

troubleshooting peak tailing in alanopine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alanopine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is causing my this compound peak to tail in reversed-phase HPLC?

Peak tailing for this compound, a zwitterionic amino acid derivative, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the protonated amine group of this compound with acidic residual silanol groups on the silica-based column packing material.[1][2][3] These interactions lead to multiple retention mechanisms, causing the peak to broaden and tail.[1][2] Other potential causes include column contamination, column voids, or an inappropriate mobile phase pH.

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter in the analysis of zwitterionic compounds like this compound. This compound has both a carboxylic acid group and a secondary amine group, each with its own pKa value. The overall charge of the this compound molecule changes with the pH of the mobile phase.

  • At low pH (e.g., pH < 2.3): The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). The molecule carries a net positive charge.

  • At a pH between the two pKa values (isoelectric point): The carboxylic acid group is deprotonated (negative charge), and the amine group is protonated (positive charge), resulting in a neutral zwitterion.

  • At high pH (e.g., pH > 9.9): The carboxylic acid group is deprotonated (negative charge), and the amine group is deprotonated (neutral). The molecule carries a net negative charge.

Controlling the pH is essential to ensure a consistent ionization state of this compound and to minimize unwanted interactions with the stationary phase. Operating at a low pH (around 2.5-3.0) is often recommended to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.

Q3: What type of HPLC column is best for this compound analysis?

For underivatized this compound, which is a polar compound, standard reversed-phase columns (like C18) can be challenging due to poor retention and potential for secondary interactions. More suitable options include:

  • Cation-Exchange Columns: These columns separate molecules based on their positive charge and can be effective for this compound analysis without derivatization.

  • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar and zwitterionic compounds like amino acids.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is well-suited for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Using a modern, high-purity, end-capped C18 column can also improve peak shape by minimizing the number of accessible residual silanol groups.

Q4: Can I analyze this compound without derivatization?

Yes, this compound can be analyzed without derivatization. This simplifies sample preparation and avoids potential side reactions. Methods utilizing cation-exchange, mixed-mode, or HILIC chromatography are designed for the analysis of underivatized amino acids and their derivatives.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.

Step 1: Initial Checks and System Evaluation

Before modifying your method, ensure your HPLC system is functioning correctly.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Column Health:

    • Void Check: A void at the head of the column can cause peak distortion. Disconnect the column, and if a void is visible, the column may need to be replaced.

    • Contamination: If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent.

  • Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.

Step 2: Mobile Phase Optimization

The mobile phase composition is a powerful tool for improving peak shape.

  • pH Adjustment:

    • Rationale: The ionization state of both this compound and the residual silanols on the stationary phase is pH-dependent. At a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the positively charged amine group of this compound.

    • Recommendation: Prepare your mobile phase with a buffer at a pH of 3.0 or lower. Use a buffer with a pKa close to the desired pH for optimal buffering capacity. Phosphoric acid or formic acid are common choices for low pH mobile phases.

  • Buffer Concentration:

    • Rationale: A higher buffer concentration can help to mask the residual silanol groups and improve peak symmetry.

    • Recommendation: If you are using a low buffer concentration (e.g., <10 mM), try increasing it to 20-50 mM.

Step 3: Column Selection and Alternatives

If mobile phase optimization does not resolve the peak tailing, consider the stationary phase.

  • Use an End-Capped Column: Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol activity, which can significantly improve the peak shape of basic compounds.

  • Alternative Chromatographic Modes:

    • HILIC: For highly polar compounds like this compound, HILIC can provide better retention and peak shape.

    • Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and cation-exchange properties can be highly effective for zwitterionic compounds.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

The following table summarizes the expected effect of mobile phase pH on the peak asymmetry of this compound. Note: These are representative values and actual results may vary depending on the specific column and HPLC system.

Mobile Phase pHExpected this compound ChargeExpected Silanol ChargePrimary InteractionExpected Peak Asymmetry (As)
2.5PositiveNeutralReversed-Phase1.0 - 1.2
4.5Zwitterionic (Net Neutral)Partially NegativeMixed (RP & Ion-Exchange)1.3 - 1.8
7.0Zwitterionic (Net Neutral)NegativeStrong Ion-Exchange> 1.8

Experimental Protocols

Representative HPLC Method for this compound Analysis (Cation-Exchange)

This protocol is a starting point for the analysis of underivatized this compound. Optimization may be required for your specific application.

  • Column: Cation-exchange column (e.g., Alltech OA-2000 or similar)

  • Mobile Phase: 0.01 M Potassium Phosphate, pH 3.0

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (or post-column derivatization for fluorescence detection)

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Mandatory Visualizations

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed system_check Perform System Checks (Leaks, Voids, Contamination) start->system_check system_ok System OK? system_check->system_ok fix_system Address System Issues system_ok->fix_system No mp_optimization Optimize Mobile Phase (Lower pH, Increase Buffer Conc.) system_ok->mp_optimization Yes fix_system->system_check mp_ok Peak Shape Improved? mp_optimization->mp_ok column_change Consider Alternative Column (End-capped, HILIC, Mixed-Mode) mp_ok->column_change No end_good Problem Resolved mp_ok->end_good Yes end_bad Further Investigation Needed column_change->end_bad

Caption: A flowchart for systematically troubleshooting peak tailing.

Secondary Interactions Leading to Peak Tailing

G Mechanism of Peak Tailing due to Secondary Interactions C18 Chains C18 Chains silanol Residual Silanol Group (Si-OH) This compound This compound Molecule This compound->C18 Chains   This compound->silanol   peak Tailing Peak rp_interaction Primary Hydrophobic Interaction secondary_interaction Secondary Ionic Interaction

Caption: Interaction of this compound with the stationary phase.

References

challenges in alanopine purification from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of alanopine from complex mixtures.

Troubleshooting Guides

This section addresses common issues encountered during this compound purification experiments.

Issue 1: Low or No Recovery of this compound After Initial Extraction

Q1: I am not detecting any this compound in my crude extract from marine invertebrate tissue. What could be the problem?

A1: Several factors could contribute to the lack of this compound in your initial extract. Consider the following possibilities:

  • Inefficient Tissue Homogenization: Incomplete disruption of the tissue will result in poor extraction of intracellular metabolites like this compound. Ensure your homogenization protocol is robust. For marine invertebrate muscle, mechanical homogenization on ice is recommended.

  • Incorrect Extraction Solvent: The choice of extraction solvent is critical. Neutralized perchloric acid extracts are commonly used for opines like this compound and strombine.[1] Using a solvent in which this compound has low solubility will lead to poor recovery.

  • Sample Degradation: this compound, like other amino acid derivatives, can be susceptible to degradation. Ensure that tissue dissection and extraction are performed quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity.

Q2: My this compound yield is very low. How can I improve my extraction efficiency?

A2: To improve extraction efficiency, consider the following:

  • Optimize Homogenization: Increase the homogenization time or use a more rigorous method, such as a bead beater, to ensure complete cell lysis.

  • Solvent-to-Tissue Ratio: Ensure an adequate volume of extraction solvent is used to fully saturate the tissue and allow for efficient partitioning of this compound into the solvent.

  • Multiple Extraction Steps: Performing two or three sequential extractions of the tissue pellet and pooling the supernatants can significantly increase the yield.

Issue 2: Poor Purity After Solid-Phase Extraction (SPE) Cleanup

Q3: My sample is still very complex after SPE, and I'm seeing many interfering peaks in my HPLC analysis. How can I improve the SPE cleanup?

A3: Solid-phase extraction is a critical step for removing interfering compounds before chromatographic analysis. If you are experiencing poor purity, consider these troubleshooting steps:

  • Incorrect SPE Sorbent: The choice of sorbent is crucial for effective purification. For a polar molecule like this compound, a reversed-phase sorbent (e.g., C18) is often used to retain non-polar and moderately polar interferences while allowing this compound to pass through in the initial loading or wash steps. Alternatively, an ion-exchange sorbent could be employed to bind this compound based on its charge.

  • Sub-optimal pH during Loading: The pH of your sample can affect the retention of both this compound and contaminants on the SPE column. Adjusting the pH of your sample to maximize the charge difference between this compound and key contaminants can improve separation.

  • Ineffective Wash Steps: The wash steps are designed to remove weakly bound impurities. If your final eluate is impure, your wash solvent may be too weak. Conversely, if your recovery is low, the wash solvent may be too strong, causing premature elution of this compound. It is recommended to use a wash solvent that is slightly weaker than the elution solvent.

  • Inappropriate Elution Solvent: The elution solvent should be strong enough to disrupt the interaction between this compound and the sorbent, but weak enough to leave strongly bound impurities behind.

Issue 3: Co-elution of this compound and Strombine in HPLC

Q4: I am having trouble separating this compound from strombine using reverse-phase HPLC. What can I do to improve the resolution?

A4: this compound and its structural analog, strombine, can be challenging to separate due to their similar chemical properties. Here are some strategies to improve their resolution:

  • Mobile Phase Composition: Modifying the mobile phase is often the first step.

    • Organic Modifier: Changing the concentration or type of organic modifier (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation.

    • pH: The pH of the mobile phase can significantly impact the retention of these ionizable compounds. A systematic evaluation of pH is recommended to find the optimal separation window.

  • Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. While C18 is common, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes improving resolution.

  • Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can enhance the retention and separation of charged analytes like this compound and strombine.

Issue 4: Asymmetric Peak Shape (Tailing or Fronting) in HPLC

Q5: My this compound peak is tailing. What is causing this and how can I fix it?

A5: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column, can cause tailing. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using a highly end-capped column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Column Contamination: Contaminants from previous injections can accumulate on the column and affect peak shape. A proper column wash protocol is essential.

Frequently Asked Questions (FAQs)

Q6: What is a typical protocol for the extraction of this compound from marine invertebrate muscle tissue?

A6: A general protocol involves the following steps:

  • Excise the muscle tissue quickly and immediately freeze it in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Homogenize the powdered tissue in ice-cold 6% perchloric acid.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant and neutralize it with a solution of potassium carbonate.

  • Centrifuge again to remove the precipitated potassium perchlorate.

  • The resulting supernatant is the crude extract containing this compound and can be stored at -80°C before further purification.[1]

Q7: What are the typical retention times for this compound and strombine in HPLC?

A7: In one reported method using isocratic separation, the elution times for this compound and strombine were 4.7 and 5.4 minutes, respectively.[1] However, these times are highly dependent on the specific HPLC method, including the column, mobile phase, and flow rate.

Q8: What is the stability of this compound in solution?

A8: While specific, detailed stability studies on this compound are not widely published, as an amino acid derivative, its stability is influenced by pH and temperature. It is generally recommended to store this compound solutions at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage) and at a neutral or slightly acidic pH to minimize degradation.

Q9: What are common contaminants in this compound extracts from biological samples?

A9: Extracts from biological tissues are complex and can contain numerous contaminants, including:

  • Other amino acids and their derivatives

  • Small peptides and proteins

  • Nucleotides

  • Salts

  • Lipids

  • Pigments

Quantitative Data

The following table summarizes quantitative data from a study on the separation of this compound and strombine.

ParameterValueReference
HPLC Elution Time (this compound)4.7 minutes
HPLC Elution Time (Strombine)5.4 minutes
Method Sensitivity50-250 pmol

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Invertebrate Muscle

This protocol is a generalized procedure based on common methods for opine extraction.

  • Tissue Preparation:

    • Rapidly dissect the desired muscle tissue from the marine invertebrate on a cold surface (e.g., a chilled petri dish on ice).

    • Immediately freeze the tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction.

  • Homogenization and Extraction:

    • Weigh the frozen tissue.

    • In a pre-chilled mortar and pestle, add liquid nitrogen and grind the tissue to a fine powder.

    • Transfer the powdered tissue to a pre-chilled centrifuge tube.

    • Add 3 volumes of ice-cold 6% (v/v) perchloric acid to the tissue powder.

    • Homogenize the mixture using a mechanical homogenizer for 2-3 minutes on ice.

  • Deproteinization and Neutralization:

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Slowly add a neutralizing solution (e.g., 5 M potassium carbonate) dropwise while vortexing until the pH reaches 6.5-7.0.

    • Allow the mixture to stand on ice for 30 minutes to facilitate the precipitation of potassium perchlorate.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitate.

  • Final Extract:

    • Collect the supernatant, which is the crude this compound extract.

    • The extract can be directly analyzed by HPLC or further purified using solid-phase extraction.

    • For storage, aliquot the extract and keep it at -80°C.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification tissue Marine Invertebrate Muscle Tissue homogenization Homogenization (Perchloric Acid) tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 neutralization Neutralization (K2CO3) supernatant1->neutralization centrifugation2 Centrifugation neutralization->centrifugation2 crude_extract Crude this compound Extract centrifugation2->crude_extract spe Solid-Phase Extraction (SPE) (e.g., C18) crude_extract->spe hplc HPLC Separation spe->hplc pure_this compound Purified this compound hplc->pure_this compound

Caption: Workflow for this compound Purification.

troubleshooting_logic cluster_extraction_issues Extraction Issues cluster_spe_issues SPE Issues cluster_hplc_issues HPLC Issues start Low HPLC Peak Intensity check_extraction Problem in Extraction? start->check_extraction check_spe Problem in SPE? start->check_spe check_hplc Problem in HPLC? start->check_hplc extraction_protocol Review Extraction Protocol check_extraction->extraction_protocol sample_degradation Assess Sample Degradation check_extraction->sample_degradation spe_protocol Optimize SPE Protocol check_spe->spe_protocol low_recovery Check for this compound in Wash/Flow-through check_spe->low_recovery hplc_method Optimize HPLC Method check_hplc->hplc_method instrument_check Check Instrument Performance check_hplc->instrument_check

Caption: Troubleshooting Low this compound Signal.

References

Technical Support Center: Alanopine Dehydrogenase Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying substrate inhibition in alanopine dehydrogenase (ADH) kinetics.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound dehydrogenase?

A1: Substrate inhibition is a common enzymatic phenomenon where the enzyme's reaction rate decreases at excessively high substrate concentrations. For this compound dehydrogenase (EC 1.5.1.17), this is observed with high levels of either pyruvate or L-alanine[1][2]. Instead of the reaction rate reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the rate begins to decline. This occurs because a second substrate molecule can bind to the enzyme-substrate complex, forming a non-productive or less productive ternary complex[3][4].

Q2: At what concentrations does substrate inhibition by pyruvate and L-alanine typically occur?

A2: The concentration at which inhibition becomes significant (often measured as the I₅₀ value, the concentration causing 50% inhibition) varies depending on the enzyme source (species and tissue) and experimental conditions like pH.

  • Pyruvate: For isozymes from the channeled whelk (Busycotypus canaliculatum), I₅₀ values for pyruvate were between 9-11 mM at pH 6.5 and 12-15 mM at pH 7.5[1]. For ADH from the foot muscle of Littorina littorea, the I₅₀ for pyruvate was found to be 8 mM.

  • L-alanine: L-alanine generally shows inhibition at much higher concentrations. For B. canaliculatum isozymes, the I₅₀ was 250 mM at pH 7.5, and for L. littorea, it was between 450-550 mM.

Q3: Why am I not seeing a clear Vmax in my kinetic plots? My reaction rate decreases after a certain point.

A3: This is the classic sign of substrate inhibition. If you are plotting reaction velocity against a wide range of substrate concentrations (e.g., pyruvate or L-alanine) and observe a "bell-shaped" or "hook" curve, your enzyme is likely being inhibited by high concentrations of the substrate. In some cases, substrate inhibition did not occur at high concentrations of pyruvate or alanine in ADH from Strombus luhuanus.

Q4: How does pH affect substrate inhibition in this compound dehydrogenase?

A4: pH can significantly influence the kinetic properties of this compound dehydrogenase, including its susceptibility to substrate inhibition. For example, the pH optimum for the forward (this compound-producing) reaction can shift from 7.5 to 6.5 at lower substrate concentrations, an effect linked to the enzyme's substrate inhibition characteristics. Furthermore, the I₅₀ values for both pyruvate and L-alanine can change with pH.

Troubleshooting Guide

Issue 1: Unexpectedly low enzyme activity at high substrate concentrations.

  • Cause: You are likely operating in the substrate inhibition range for either pyruvate or L-alanine.

  • Solution 1: Optimize Substrate Concentrations. Reduce the concentration of the varying substrate to a level below the known inhibitory threshold. Review the kinetic data tables below to find appropriate starting ranges for your specific enzyme or a related one.

  • Solution 2: Adjust Co-substrate Levels. Substrate inhibition by pyruvate or L-alanine is most prominent when the co-substrate (L-alanine or pyruvate, respectively) is at a saturating concentration. Try running the assay with a sub-saturating concentration of the fixed co-substrate. Little to no substrate inhibition was observed under these conditions for ADH from L. littorea.

Issue 2: My kinetic data does not fit the standard Michaelis-Menten model.

  • Cause: The standard Michaelis-Menten equation does not account for substrate inhibition.

  • Solution: Use a kinetic model that incorporates substrate inhibition, such as the Haldane equation, for data analysis. This will allow you to accurately determine kinetic parameters like Vmax, Km, and the inhibition constant (Ki). More complex mechanistic models, such as a two-binding site model, can also be applied to quantitatively capture the degree of inhibition.

Issue 3: Inconsistent results between experimental runs.

  • Cause: Minor variations in assay conditions can be magnified when working near inhibitory substrate concentrations.

  • Solution 1: Precise pH Control. Ensure your buffer system is robust and the pH is consistent across all assays, as pH can alter the enzyme's affinity for its substrates and its susceptibility to inhibition.

  • Solution 2: Consistent Reagent Preparation. Prepare fresh substrate solutions and verify their concentrations. Small errors in preparing highly concentrated stock solutions can lead to significant variations in the final assay.

Data Presentation: Kinetic Parameters

The following tables summarize key kinetic parameters for this compound dehydrogenase from various sources.

Table 1: Michaelis-Menten Constants (Km) for this compound Dehydrogenase Substrates

Enzyme SourceSubstrateKm (mM)pHReference
L. littorea (Foot Muscle)Pyruvate0.26 ± 0.017.5
Pyruvate0.17 ± 0.026.5
L-alanine23.8 ± 0.527.5
L-alanine14.9 ± 0.856.5
NADH0.009 ± 0.00016.5 - 7.5
S. luhuanus (Pedal Retractor Muscle)Pyruvate0.307.0
L-alanine30.07.0
NADH0.037.0
M. mercenaria (Gill)Pyruvate0.38 ± 0.057.0
L-alanine28.0 ± 2.17.0
M. mercenaria (Foot Muscle)Pyruvate0.32 ± 0.047.0
L-alanine242.0 ± 11.07.0
Glycine173.0 ± 1.37.0

Table 2: Substrate Inhibition Constants (I₅₀) for this compound Dehydrogenase

Enzyme SourceInhibitory SubstrateI₅₀ (mM)pHReference
B. canaliculatum (Foot Muscle)Pyruvate106.5
B. canaliculatum (Gill)Pyruvate96.5
B. canaliculatum (Hepatopancreas)Pyruvate116.5
B. canaliculatum (Various Tissues)Pyruvate12 - 157.5
B. canaliculatum (Various Tissues)L-alanine300 - 3506.5
B. canaliculatum (Various Tissues)L-alanine2507.5
L. littorea (Foot Muscle)Pyruvate8-
L. littorea (Foot Muscle)L-alanine450 - 550-

Experimental Protocols

Standard Assay for this compound Dehydrogenase Activity (Forward Reaction)

This protocol is adapted from methodologies used for this compound dehydrogenase from marine molluscs.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Imidazole-HCl, pH 7.5.

    • NADH Stock Solution: Prepare a 10 mM stock solution in the assay buffer.

    • Pyruvate Stock Solution: Prepare a 100 mM stock solution in the assay buffer.

    • L-alanine Stock Solution: Prepare a 1 M stock solution in the assay buffer.

  • Assay Mixture Preparation (per 1 mL reaction):

    • To a cuvette, add the following components:

      • Assay Buffer (to bring the final volume to 1 mL)

      • 15 µL of 10 mM NADH (final concentration: 0.15 mM)

      • 20 µL of 100 mM Pyruvate (final concentration: 2.0 mM)

      • 50 µL of 1 M L-alanine (final concentration: 50 mM)

    • Note: These concentrations are starting points and should be optimized to avoid substrate inhibition.

  • Enzyme Reaction:

    • Equilibrate the cuvette containing the assay mixture to the desired temperature (e.g., 24°C) in a spectrophotometer.

    • Initiate the reaction by adding a small volume of the enzyme preparation (e.g., 10-50 µL of purified enzyme or tissue extract).

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

    • Record the rate of absorbance change for a linear period.

  • Calculation of Activity:

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

    • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of reaction.

Visualizations

Substrate_Inhibition_Mechanism E E (Free Enzyme) ES ES (Active Complex) E->ES + S S S (Substrate) ES->E + P ESS ESS (Inactive Ternary Complex) ES->ESS P P (Product)

Caption: Mechanism of substrate inhibition.

ADH_Kinetics_Workflow prep 1. Enzyme Preparation (Tissue Homogenization, Purification) assay 2. Spectrophotometric Assay (Monitor NADH oxidation at 340 nm) prep->assay data_acq 3. Data Acquisition (Vary [Substrate], Measure Initial Velocity) assay->data_acq model 4. Kinetic Modeling (Select appropriate model) data_acq->model no_inhibition Michaelis-Menten Plot model->no_inhibition If no inhibition inhibition Substrate Inhibition Plot (Haldane Equation) model->inhibition If inhibition observed params 5. Parameter Determination (Calculate Km, Vmax, Ki) no_inhibition->params inhibition->params

Caption: Experimental workflow for ADH kinetics.

References

Technical Support Center: Resolving Co-elution of Alanopine and Other Opines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of alanopine and other opines during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of this compound and other opines in reversed-phase HPLC?

A1: Co-elution of this compound and other structurally similar opines, such as strombine and octopine, in reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequent challenge due to their similar physicochemical properties. The primary reasons for this issue include:

  • Similar Polarity: Opines are small, polar, zwitterionic molecules, leading to weak and similar interactions with nonpolar stationary phases (e.g., C18).

  • Inadequate Mobile Phase Composition: An inappropriate mobile phase pH or organic modifier concentration can fail to produce sufficient selectivity between the opines.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can lead to peak tailing and unpredictable retention, contributing to co-elution.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and merging of closely eluting peaks.[2]

Q2: How can derivatization help in resolving co-eluting opine peaks?

A2: Derivatization is a powerful strategy to enhance the separation and detection of opines.[3][4] By chemically modifying the opine molecules, typically at their primary or secondary amine groups, you can:

  • Increase Hydrophobicity: Attaching a nonpolar derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a thiol, increases the hydrophobicity of the opines. This leads to stronger retention on a reversed-phase column and can significantly improve separation.

  • Enhance Detection: Many derivatizing agents introduce a fluorophore or a chromophore to the opine molecule, dramatically increasing the sensitivity of fluorescence or UV detection.

  • Improve Peak Shape: Derivatization can reduce undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks.

Q3: What are the alternative analytical techniques to HPLC for separating this compound and other opines?

A3: Besides HPLC, other techniques can provide excellent resolution for opine analysis:

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. This technique offers high efficiency and requires minimal sample volume. Capillary Zone Electrophoresis (CZE) is a particularly suitable mode for separating charged molecules like opines.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique couples the separation power of LC with the mass-based detection of MS/MS. Even if opines co-elute chromatographically, they can often be distinguished and quantified based on their unique mass-to-charge ratios and fragmentation patterns.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Strombine Peaks in RP-HPLC

Problem: You are observing significant peak overlap between this compound and strombine, making accurate quantification impossible.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The charge state of opines is pH-dependent. Adjusting the pH of the aqueous component of your mobile phase can alter their retention times differently. Experiment with a pH range of 2.5 to 7.0. A lower pH can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.

  • Modify Organic Solvent Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile or methanol) can improve the separation of closely eluting compounds. Try decreasing the rate of increase of the organic modifier in the gradient program.

  • Change the Organic Modifier: If using acetonitrile, switching to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent-solute interactions.

  • Employ a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for polar analytes.

  • Derivatization: If the above steps do not provide baseline resolution, pre-column derivatization with a reagent like OPA is highly recommended to enhance separation.

Issue 2: Peak Tailing for Opine Peaks

Problem: Your opine peaks, particularly this compound, are broad and asymmetrical (tailing), which affects resolution and integration accuracy.

Troubleshooting Steps:

  • Check for Secondary Silanol Interactions: Peak tailing for basic compounds like opines is often caused by interactions with acidic silanol groups on the silica support of the column.

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.

    • Use an End-Capped Column: Employ a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • Reduce Column Overload: Dilute your sample and inject a smaller volume to see if peak shape improves.

  • Check for Column Contamination or Voids: If the problem persists, the column inlet frit may be blocked, or a void may have formed at the head of the column. Try reversing and flushing the column (if the manufacturer's instructions permit) or replace the column.

Experimental Protocols

Protocol 1: HPLC-FLD Analysis of Opines with Pre-Column OPA Derivatization

This protocol is a synthesized method based on common practices for amino acid analysis, adapted for opines.

1. Reagents and Materials:

  • This compound, Octopine, and Strombine standards

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Solution Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with sodium hydroxide.

  • OPA Derivatizing Reagent: Dissolve OPA in methanol and add MPA. This solution should be prepared fresh daily.

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

3. Sample Derivatization (Automated or Manual):

  • Mix the sample or standard with the OPA reagent and borate buffer.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Inject the derivatized sample into the HPLC system.

4. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Fluorescence Detection: Excitation: 340 nm, Emission: 450 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 98 2
    20 50 50
    25 0 100
    30 0 100
    31 98 2

    | 40 | 98 | 2 |

5. Expected Results: This method should provide good resolution between the derivatized opine peaks. The retention times will increase with the hydrophobicity of the opine.

Quantitative Data Summary (Illustrative)

AnalyteRetention Time (min)Resolution (Rs)LOD (pmol)LOQ (pmol)Linearity (R²)
This compound~12.5> 1.5~0.5~1.5> 0.999
Strombine~14.2> 1.5~0.6~1.8> 0.999
Octopine~18.8-~0.4~1.2> 0.999

Note: These are representative values. Actual results may vary depending on the specific column and system used.

Protocol 2: Capillary Zone Electrophoresis (CZE) for Opine Separation

1. Reagents and Materials:

  • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)

  • Sodium phosphate buffer

  • Hydrochloric acid

  • Sodium hydroxide

2. Electrolyte Preparation:

  • Running Buffer: 75 mM sodium phosphate buffer, pH 2.5.

3. CZE Conditions:

  • Capillary: Fused-silica

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection: UV at 200 nm

4. Expected Results: CZE provides high-efficiency separation of opines based on their electrophoretic mobility.

Visualizations

Experimental Workflow for Opine Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_detection Detection Sample Biological Sample Extraction Extraction of Opines Sample->Extraction Derivatization Pre-column Derivatization (Optional) Extraction->Derivatization CE Capillary Electrophoresis Extraction->CE Underivatized Sample HPLC HPLC Derivatization->HPLC Derivatized Sample FLD Fluorescence Detector HPLC->FLD MS Mass Spectrometer HPLC->MS LC-MS CE->MS CE-MS UV UV Detector CE->UV

Caption: General workflow for the analysis of opines.

Troubleshooting Logic for Co-elution

troubleshooting_coelution Start Co-elution Observed OptimizeMP Optimize Mobile Phase (pH, Gradient) Start->OptimizeMP ConsiderCE Consider Capillary Electrophoresis Start->ConsiderCE Alternative Method UseLCMS Use LC-MS/MS Start->UseLCMS Alternative Method ChangeModifier Change Organic Modifier OptimizeMP->ChangeModifier Not Resolved Resolved Peaks Resolved OptimizeMP->Resolved Resolved ChangeColumn Change Column Chemistry ChangeModifier->ChangeColumn Not Resolved ChangeModifier->Resolved Resolved Derivatize Perform Derivatization ChangeColumn->Derivatize Not Resolved ChangeColumn->Resolved Resolved Derivatize->Resolved Resolved ConsiderCE->Resolved UseLCMS->Resolved

Caption: Decision tree for troubleshooting co-elution of opines.

Signaling Pathway of Anaerobic Glycolysis and Opine Formation

anaerobic_glycolysis cluster_opines Opine Formation Glucose Glucose Glycolysis Glycolysis (Cytosol) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH Glycolysis->NADH ADH This compound Dehydrogenase Pyruvate->ADH ODH Octopine Dehydrogenase Pyruvate->ODH SDH Strombine Dehydrogenase Pyruvate->SDH NAD NAD+ NADH->NAD Regeneration NADH->ADH NADH->ODH NADH->SDH Alanine Alanine Alanine->ADH Arginine Arginine Arginine->ODH Glycine Glycine Glycine->SDH ADH->NAD This compound This compound ADH->this compound ODH->NAD Octopine Octopine ODH->Octopine SDH->NAD Strombine Strombine SDH->Strombine

Caption: Simplified pathway of opine formation during anaerobic glycolysis.

References

dealing with matrix effects in alanopine LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of alanopine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[4][5] Given that this compound is a polar compound, it can be particularly susceptible to matrix effects, especially when analyzed in complex biological samples.

Q2: What are the common signs of significant matrix effects in my this compound LC-MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility: High variability in results between replicate injections of the same sample.

  • Inaccurate quantification: Results that are unexpectedly low (ion suppression) or high (ion enhancement).

  • Poor linearity of calibration curves: Difficulty in obtaining a linear response across the desired concentration range.

  • Peak shape distortion: Tailing or fronting of the this compound peak, which can affect integration and accuracy.

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A comprehensive method for this evaluation involves preparing three sets of samples: neat standards, pre-extraction spiked samples (to assess recovery and matrix effect combined), and post-extraction spiked samples (to isolate the matrix effect).

Q4: What is the best type of internal standard to use for this compound analysis to compensate for matrix effects?

A4: The gold standard for internal standards in LC-MS is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., this compound-¹³C₃,¹⁵N). A SIL internal standard has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effects and extraction variability. This co-behavior allows for reliable correction of signal fluctuations, leading to more accurate and precise quantification. If a SIL internal standard for this compound is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound, potentially leading to less accurate correction.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

You are experiencing a significant drop in the signal intensity for this compound, or in extreme cases, the peak is not detectable in your biological samples compared to the standards prepared in a clean solvent.

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Endogenous compounds from the biological matrix are co-eluting with this compound and suppressing its ionization.

    • Solution 1: Improve Sample Preparation: The goal is to remove interfering substances before injecting the sample into the LC-MS system.

      • Solid-Phase Extraction (SPE): Use a mixed-mode or cation-exchange SPE cartridge to selectively retain this compound while washing away interfering compounds.

      • Liquid-Liquid Extraction (LLE): While potentially effective, recovery of polar analytes like this compound can be challenging and requires careful optimization of the solvent system.

      • Protein Precipitation (PPT): This is a simpler but generally less clean method. It may be sufficient for some matrices but often leaves significant interferences.

    • Solution 2: Optimize Chromatography:

      • Modify the Gradient: Adjust the mobile phase gradient to better separate this compound from the interfering peaks.

      • Change the Column: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like this compound, often eluting them away from early-eluting matrix components.

    • Solution 3: Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. This approach is only viable if the resulting this compound concentration is still well above the lower limit of quantification (LLOQ).

Issue 2: Poor Reproducibility and Inconsistent Results

You observe high variability in the peak areas and calculated concentrations for this compound across multiple injections of the same sample or across different samples.

Possible Causes and Solutions:

  • Variable Matrix Effects: The composition and concentration of interfering compounds can vary between different biological samples, leading to inconsistent ion suppression or enhancement.

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for inter-sample variability in matrix effects. The SIL internal standard will experience the same variations as the analyte, allowing the ratio of their signals to remain consistent.

    • Solution 2: Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples (e.g., pooled plasma from the same species). This ensures that the standards and samples experience similar matrix effects.

    • Solution 3: Standard Addition: For particularly complex or variable matrices where a matched blank matrix is unavailable, the standard addition method can be used. This involves adding known amounts of the analyte to aliquots of the actual sample. While accurate, this method is labor-intensive.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general methodology for cleaning up plasma samples using a mixed-mode cation-exchange SPE cartridge.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled this compound internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones

This method helps visualize at which retention times matrix effects are most pronounced.

  • Setup: Use a T-connector to infuse a standard solution of this compound at a constant flow rate (e.g., 5 µL/min) into the LC flow stream after the analytical column but before the mass spectrometer's ion source.

  • Analysis: While infusing the this compound solution, inject a blank, extracted matrix sample onto the LC column.

  • Interpretation: Monitor the this compound signal. A stable baseline will be observed. Any dips or peaks in this baseline correspond to retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of a Polar Analyte (Example Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation8545 (Suppression)15
Liquid-Liquid Extraction6070 (Suppression)12
Reversed-Phase SPE9285 (Suppression)8
Mixed-Mode SPE 95 98 (Minimal Effect) 4

This table summarizes hypothetical data to illustrate the effectiveness of different cleanup methods. Mixed-mode SPE often provides the cleanest extracts and minimizes matrix effects for polar compounds.

Table 2: Effect of Internal Standard Type on Quantitation Accuracy (Example Data)

Internal Standard TypeSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
Structural Analog5038.577
Stable Isotope-Labeled 50 49.2 98.4

This table demonstrates the superior accuracy achieved with a stable isotope-labeled internal standard, which effectively compensates for signal loss due to matrix effects.

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add SIL Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS Evaporate->Inject HILIC HILIC Separation Inject->HILIC ESI_MS ESI-MS/MS Detection (MRM Mode) HILIC->ESI_MS Integrate Peak Integration ESI_MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify G cluster_investigation Initial Investigation cluster_solutions Potential Solutions Start Poor Reproducibility or Inaccurate Results Check_IS Using SIL Internal Standard? Start->Check_IS Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS Implement SIL IS Check_IS->Implement_IS No Improve_Cleanup Improve Sample Cleanup (e.g., Mixed-Mode SPE) Assess_ME->Improve_Cleanup High ME Optimize_LC Optimize Chromatography (e.g., HILIC, Gradient) Assess_ME->Optimize_LC High ME Matrix_Match Use Matrix-Matched Calibrators Assess_ME->Matrix_Match Moderate ME End Accurate & Reproducible Quantification Implement_IS->End Improve_Cleanup->End Optimize_LC->End Matrix_Match->End

References

Validation & Comparative

Alanopine vs. Octopine: A Comparative Guide to their Roles in Environmental Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular bioenergetics under environmental duress, particularly in marine invertebrates, the production of opines as alternative end-products of anaerobic glycolysis is a critical survival strategy. This guide provides a detailed comparison of two prominent opines, alanopine and octopine, focusing on their synthesis, accumulation, and the enzymatic machinery involved in response to stressors such as hypoxia and anoxia.

Introduction to Opine Metabolism

During periods of oxygen limitation, many marine invertebrates resort to anaerobic glycolysis to maintain ATP production. Unlike vertebrates, which primarily produce lactate, these organisms often synthesize opines. This process involves the reductive condensation of an amino acid with pyruvate, catalyzed by a class of enzymes known as opine dehydrogenases. This pathway serves to regenerate NAD+ from NADH, a crucial step for the continued operation of glycolysis, without the significant decrease in intracellular pH associated with lactate accumulation.[1] Among the various opines, this compound and octopine, derived from alanine and arginine respectively, are among the most studied.

Quantitative Comparison of this compound and Octopine

The accumulation of this compound and octopine in tissues is a direct indicator of the cellular response to anaerobic conditions. The following tables summarize key quantitative data comparing the two opines and their respective dehydrogenases.

Table 1: Accumulation of Opines and Related Metabolites under Varying Oxygen Concentrations in the Posterior Adductor Muscle of Mytilus galloprovincialis
Oxygen Concentration (ppm)D-Lactate (µmol/g wet wt)Octopine (µmol/g wet wt)Strombine/Alanopine (µmol/g wet wt)
Aerobic Control < 0.23~0.5~0.5
5.24 < 0.23~0.5~0.5
3.41 < 0.23~1.5~0.5
3.15 ~0.3~2.0~0.8
1.59 ~0.4~2.5~1.0
0.88 ~0.5>3.0~1.2
0.60 >0.5>3.0~1.5
Anoxia ~0.6~3.0~1.8

Data adapted from a study on Mytilus galloprovincialis. "Strombine/Alanopine" represents the combined measurement of these two opines.

Table 2: Comparative Properties of this compound Dehydrogenase and Octopine Dehydrogenase from the Pedal Retractor Muscle of Strombus luhuanus
PropertyThis compound DehydrogenaseOctopine Dehydrogenase
Molecular Weight ~42,000 Da~39,000 Da
pH Optimum (Forward Reaction) 7.0 - 7.57.0 - 7.5
Km for Pyruvate Similar to Octopine DehydrogenaseSimilar to this compound Dehydrogenase
Km for NADH Similar to Octopine DehydrogenaseSimilar to this compound Dehydrogenase
Inhibition by Octopine Not a potent inhibitorPotent inhibitor

Data from a study on Strombidae.[1]

Metabolic and Signaling Pathways

The synthesis of this compound and octopine is embedded within the broader context of anaerobic metabolism. The choice between these two opines can be influenced by the availability of their respective amino acid precursors and the kinetic properties of their dehydrogenases.

metabolic_pathway Glycogen Glycogen Glucose Glucose Glycogen->Glucose Glycogenolysis Pyruvate Pyruvate Glucose->Pyruvate Glycolysis This compound This compound Pyruvate->this compound This compound Dehydrogenase Octopine Octopine Pyruvate->Octopine Octopine Dehydrogenase Alanine Alanine Alanine->this compound Arginine Arginine Arginine->Octopine NADH NADH NAD NAD NADH->NAD signaling_pathway Hypoxia Hypoxia HIF_alpha HIF-1α Hypoxia->HIF_alpha Stabilization HIF_complex HIF-1 Complex HIF_alpha->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex HRE Hypoxia Response Elements (HREs) HIF_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., Opine Dehydrogenases) HRE->Gene_Expression Promotes Metabolic_Shift Shift to Anaerobic Metabolism Gene_Expression->Metabolic_Shift experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization (Perchloric Acid or Buffer) Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Extract) Centrifugation->Supernatant HPLC HPLC Analysis (Opine Quantification) Supernatant->HPLC For Metabolites Enzyme_Assay Enzyme Activity Assay (Spectrophotometry) Supernatant->Enzyme_Assay For Enzyme Activity

References

A Comparative Analysis of Alanopine and Octopine Dehydrogenase Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of anaerobic metabolism in marine invertebrates, alanopine dehydrogenase (ADH) and octopine dehydrogenase (ODH) play crucial roles in maintaining redox balance. These enzymes, belonging to the opine dehydrogenase family, catalyze the reductive condensation of pyruvate with an amino acid to form opines. This guide provides a comparative overview of the kinetic properties of ADH and ODH, supported by experimental data and methodologies for researchers, scientists, and professionals in drug development.

Enzyme Kinetics: A Quantitative Comparison

The kinetic parameters of this compound dehydrogenase and octopine dehydrogenase have been characterized in various marine invertebrate species. The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal velocity (Vmax), and Vmax itself are key indicators of enzyme performance. Below is a summary of the available kinetic data for these enzymes from different sources.

EnzymeOrganismSubstrateApparent Km (mM)pHReference
This compound Dehydrogenase Busycotypus canaliculatum (Foot Muscle)L-Alanine17.57.5[1]
L-Alanine12.16.5[1]
Pyruvate0.297.5[1]
Pyruvate0.136.5[1]
Littorina littorea (Foot Muscle)Pyruvate0.267.5[2]
Pyruvate0.176.5
L-Alanine23.87.5
L-Alanine14.96.5
meso-alanopine508.5
NADH0.0096.5-7.5
NAD+0.18-
Octopine Dehydrogenase Pecten maximusNADH0.02 (Kd)-
NAD+0.38 (Kd)-
L-Arginine4.1 (Kd)-
Strombus luhuanusPyruvateSimilar to ADH-
NADHSimilar to ADH-

Note: Dissociation constants (Kd) are provided for Pecten maximus ODH, which are indicative of binding affinity.

From the available data, it is evident that the Km values for both enzymes are influenced by pH, with a general trend of decreasing Km for pyruvate and the respective amino acid at a more acidic pH, which is physiologically relevant during anaerobic conditions. For instance, the apparent Km of foot muscle ADH from Busycotypus canaliculatum for pyruvate decreased from 0.29 mM at pH 7.5 to 0.13 mM at pH 6.5. Similarly, in Littorina littorea, the Km for pyruvate dropped from 0.26 mM to 0.17 mM under the same pH change. While direct Vmax comparisons are limited in the literature, studies on ADH from Busycotypus canaliculatum have shown final specific activities of purified enzymes to be around 340-387 U/mg protein.

Experimental Protocols

The determination of the kinetic parameters for this compound and octopine dehydrogenase typically involves spectrophotometric assays that monitor the change in absorbance of NADH at 340 nm.

Enzyme Activity Assay

The forward reaction (opine synthesis) is monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Reagents:

  • Buffer: 50-150 mM buffer (e.g., Imidazole-HCl, Sodium Phosphate) at a specific pH (e.g., 6.6, 7.5).

  • Substrates:

    • Sodium Pyruvate (e.g., 2.0-4.0 mM).

    • Amino Acid: L-Alanine (for ADH, e.g., 50 mM) or L-Arginine (for ODH, e.g., 4.0 mM).

  • Coenzyme: NADH (e.g., 0.1-0.15 mM).

  • Enzyme Extract: A purified or partially purified enzyme solution.

Procedure:

  • A reaction mixture is prepared in a cuvette containing the buffer, pyruvate, and the respective amino acid.

  • NADH is added to the mixture.

  • The solution is equilibrated to the desired temperature (e.g., 25°C).

  • The reaction is initiated by the addition of the enzyme solution.

  • The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of NADH per minute under the specified conditions.

Determination of Km and Vmax

To determine the Michaelis-Menten constants, the initial velocity of the reaction is measured at various concentrations of one substrate while keeping the concentrations of the other substrates saturating. The data are then plotted using a Lineweaver-Burk double reciprocal plot (1/velocity vs. 1/[substrate]) or fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Enzymatic Reactions

The following diagrams illustrate the reactions catalyzed by this compound and octopine dehydrogenase.

Alanopine_Dehydrogenase_Reaction cluster_reactants Reactants cluster_products Products Pyruvate Pyruvate Enzyme This compound Dehydrogenase Pyruvate->Enzyme L_Alanine L-Alanine L_Alanine->Enzyme NADH NADH + H+ NADH->Enzyme This compound This compound NAD NAD+ Enzyme->this compound Enzyme->NAD

Caption: Reaction catalyzed by this compound Dehydrogenase.

Octopine_Dehydrogenase_Reaction cluster_reactants Reactants cluster_products Products Pyruvate Pyruvate Enzyme Octopine Dehydrogenase Pyruvate->Enzyme L_Arginine L-Arginine L_Arginine->Enzyme NADH NADH + H+ NADH->Enzyme Octopine Octopine NAD NAD+ Enzyme->Octopine Enzyme->NAD

Caption: Reaction catalyzed by Octopine Dehydrogenase.

References

Navigating the Labyrinth of Cellular Oxygen Deprivation: A Comparative Guide to Hypoxia Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of hypoxia—a condition of low oxygen concentration in tissues—is a critical aspect of studying disease progression and therapeutic response, particularly in oncology. While a variety of methods exist, the identification of a single, universally reliable biomarker remains elusive. This guide provides a comprehensive comparison of established hypoxia biomarkers, their underlying mechanisms, and the experimental protocols for their validation, offering a critical resource for selecting the most appropriate tool for your research needs.

The cellular response to hypoxia is a complex signaling cascade primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1). Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus and activate the transcription of a multitude of genes that promote adaptation and survival in low-oxygen environments. This fundamental mechanism provides the basis for many of the biomarkers discussed below.

Endogenous Biomarkers: The Body's Own Hypoxia Signals

Cells under hypoxic stress upregulate a variety of proteins that can serve as endogenous biomarkers. These markers offer the advantage of reflecting the physiological response of the tissue to oxygen deprivation.

BiomarkerProtein FunctionCellular LocalizationCommon Detection Methods
HIF-1α Transcription factor, master regulator of the hypoxic response.Primarily nuclear under hypoxic conditions.Immunohistochemistry (IHC), Western Blotting, ELISA.
GLUT1 Glucose transporter responsible for increased glucose uptake.Cell membrane.IHC, Western Blotting, PET imaging (with FDG).
CAIX Carbonic anhydrase IX, involved in pH regulation.Cell membrane.IHC, Western Blotting, Flow Cytometry.
BNIP3 BCL2/adenovirus E1B 19 kDa protein-interacting protein 3, involved in autophagy and apoptosis.Mitochondria, cytoplasm.IHC, Western Blotting.
PDK1 Pyruvate dehydrogenase kinase 1, shunts metabolism towards glycolysis.Mitochondria.IHC, Western Blotting.

Exogenous Biomarkers: Probing Hypoxia from the Outside

Exogenous markers are compounds administered externally that are selectively trapped in hypoxic cells. These markers can provide a more direct and often quantifiable measure of tissue hypoxia.

BiomarkerMechanism of ActionAdministrationDetection Method
Pimonidazole A 2-nitroimidazole compound that forms adducts with cellular macromolecules in hypoxic cells (pO₂ ≤ 10 mmHg).Intravenous or intraperitoneal injection.Immunohistochemistry using a specific anti-pimonidazole antibody.
EF5 A 2-nitroimidazole compound similar to pimonidazole, also forms adducts in hypoxic cells.Intravenous or intraperitoneal injection.Immunohistochemistry using a specific anti-EF5 antibody.
18F-MISO A radiolabeled 2-nitroimidazole for Positron Emission Tomography (PET) imaging.Intravenous injection.PET imaging.
64Cu-ATSM A copper-based radiotracer for PET imaging that is retained in hypoxic cells.Intravenous injection.PET imaging.

Imaging-Based Approaches: Visualizing Hypoxia in Real-Time

Non-invasive imaging techniques offer the ability to assess hypoxia dynamically and spatially across entire tissues or organisms.

TechniquePrincipleAdvantagesDisadvantages
BOLD-MRI Blood-Oxygen-Level-Dependent Magnetic Resonance Imaging measures the ratio of deoxyhemoglobin to oxyhemoglobin.Non-invasive, no exogenous contrast agent required.Indirect measure of oxygenation, can be influenced by blood flow and vessel size.
18F-FDG PET Fluorodeoxyglucose Positron Emission Tomography measures glucose uptake, which is often increased in hypoxic regions.Widely available, provides functional information.Not specific to hypoxia, as high glucose uptake can also be due to high proliferation.

Experimental Protocols

Immunohistochemistry (IHC) for HIF-1α Detection
  • Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin for 24 hours and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against HIF-1α (e.g., rabbit polyclonal) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Pimonidazole Staining for Hypoxia
  • Pimonidazole Administration: Administer pimonidazole hydrochloride to the animal model (e.g., 60 mg/kg intraperitoneally) 1-2 hours before tissue harvesting.

  • Tissue Processing: Harvest and process tissues for IHC as described for HIF-1α.

  • Primary Antibody Incubation: Use a specific anti-pimonidazole antibody (e.g., mouse monoclonal) for the primary antibody incubation step.

  • Detection and Analysis: Follow the same secondary antibody and detection steps as for HIF-1α. The intensity and distribution of the brown DAB stain will indicate the hypoxic regions.

Signaling Pathways and Experimental Workflows

The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In the absence of sufficient oxygen (hypoxia), PHDs are inactive, allowing HIF-1α to accumulate, dimerize with HIF-1β, and activate the transcription of target genes.

HIF1a_Pathway cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) HIF1a_N HIF-1α PHDs_N PHDs (active) HIF1a_N->PHDs_N Hydroxylation VHL_N VHL Complex PHDs_N->VHL_N Recognition Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIF1a_H HIF-1α (stabilized) HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex HIF1b_H HIF-1β HIF1b_H->HIF1_Complex Nucleus_H Nucleus HIF1_Complex->Nucleus_H Translocation HRE_H Hypoxia Response Element (HRE) HIF1_Complex->HRE_H Binding Target_Genes Target Genes (GLUT1, CAIX, etc.) HRE_H->Target_Genes Transcription

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for Biomarker Validation

A typical workflow for validating a new hypoxia biomarker involves a multi-step process, from initial in vitro characterization to in vivo confirmation.

Biomarker_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Correlation Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Hypoxia_Induction Hypoxia Induction (1% O2) Cell_Culture->Hypoxia_Induction Biomarker_Measurement Biomarker Measurement (Western Blot, qPCR) Hypoxia_Induction->Biomarker_Measurement Animal_Model Animal Model (e.g., Tumor Xenograft) Biomarker_Measurement->Animal_Model Hypoxia_Confirmation Hypoxia Confirmation (Pimonidazole Staining) Animal_Model->Hypoxia_Confirmation Biomarker_Analysis Biomarker Analysis (IHC, Imaging) Hypoxia_Confirmation->Biomarker_Analysis Patient_Samples Patient Tissue Samples Biomarker_Analysis->Patient_Samples Biomarker_Expression Biomarker Expression Analysis Patient_Samples->Biomarker_Expression Clinical_Outcome Correlation with Clinical Outcome Biomarker_Expression->Clinical_Outcome

Caption: A generalized workflow for the validation of a hypoxia biomarker.

Conclusion

The choice of a hypoxia biomarker is highly dependent on the specific research question, the experimental model, and the available resources. Endogenous markers provide a snapshot of the cellular response to hypoxia, while exogenous markers and imaging techniques offer more direct and often quantifiable measurements. A multi-faceted approach, combining several of these methods, will likely provide the most comprehensive and reliable assessment of tissue hypoxia. As our understanding of the complexities of the hypoxic microenvironment continues to grow, so too will the development of more precise and clinically relevant biomarkers.

A Comparative Guide to the Cross-Reactivity of Alanopine Dehydrogenase with Alternative Amino Acid Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the substrate specificity of alanopine dehydrogenase (ADH), with a particular focus on its cross-reactivity with various amino acids. The information presented herein is compiled from key studies on ADH from different biological sources, offering valuable insights for researchers in enzymology, metabolic engineering, and drug development.

This compound dehydrogenase (EC 1.5.1.17) is an oxidoreductase that catalyzes the reversible reductive condensation of L-alanine and pyruvate to form this compound.[1] While L-alanine is its primary substrate, numerous studies have demonstrated that ADH can utilize a range of other amino acids, albeit with varying efficiencies. This cross-reactivity is a critical consideration for understanding its physiological role and for its potential application in biocatalysis.

Quantitative Comparison of Substrate Specificity

The substrate specificity of this compound dehydrogenase varies significantly across different species. The following tables summarize the kinetic parameters and relative activities of ADH with a selection of amino acid substrates from various organisms.

Table 1: Relative Activity of this compound Dehydrogenase with Various Amino Acid Substrates

Amino Acid SubstrateLittorina littorea (Foot Muscle)¹[2]Mycobacterium tuberculosis (Wild-Type)²[3]
L-Alanine100%100%
Glycine37%No Activity
L-α-Aminobutyrate20%-
L-Serine15%0.8%
L-Cysteine12%0.2%
L-Norvaline-0.4%
L-Valine-0.3%
L-Homoserine-2.0%

¹Relative velocities were measured at saturating levels of each amino acid. ²Specific activity relative to L-alanine at 100 mM concentration.

Table 2: Apparent Michaelis Constants (Km) of this compound Dehydrogenase for Amino Acid Substrates

Enzyme SourceAmino Acid SubstrateApparent Km (mM)[4]
Mercenaria mercenaria (Gill)L-Alanine28 ± 2.1
Glycine291 ± 40

Experimental Protocols

The data presented in this guide were obtained through spectrophotometric enzyme assays. A generalized protocol for determining this compound dehydrogenase activity is outlined below.

Objective: To measure the rate of NADH oxidation as a proxy for this compound dehydrogenase activity with different amino acid substrates.

Materials:

  • Purified or partially purified this compound dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Reaction Buffer (e.g., 50 mM Imidazole-HCl, pH 7.5)

  • Pyruvate solution

  • NADH solution

  • Various L-amino acid substrate solutions (e.g., L-alanine, glycine, L-serine)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a specific concentration of pyruvate, and a specific concentration of the amino acid to be tested.

  • Initiation of Reaction: Add a defined amount of NADH to the reaction mixture and equilibrate to the desired temperature (e.g., 25°C). The reaction is initiated by the addition of the enzyme solution.

  • Spectrophotometric Measurement: Immediately after adding the enzyme, monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADH per minute under the specified conditions.

  • Substrate Comparison: To compare the cross-reactivity with different amino acids, the assay is repeated with each amino acid of interest while keeping the concentrations of pyruvate and NADH constant.

Specific Conditions from Cited Studies:

  • For Littorina littorea ADH, assays were conducted in 50 mM imidazole buffer (pH 7.5) with 1.3 mM pyruvate and 0.1 mM NADH.[2]

  • For Mercenaria mercenaria gill ADH, amino acids were tested in 50 mM imidazole-HCl (pH 7.0) with 2.0 mM pyruvate and 0.1 mM NADH.

  • For Mycobacterium tuberculosis AlaDH, oxidative deamination was measured in 100 mM sodium carbonate buffer (pH 10.2) with 5 mM NAD+ and 100 mM L-amino acid.

Visualizing this compound Dehydrogenase Activity and Experimental Design

The following diagrams, generated using Graphviz, illustrate the enzymatic reaction and a typical experimental workflow for assessing substrate specificity.

Alanopine_Dehydrogenase_Reaction sub L-Alanine + Pyruvate + NADH + H+ prod This compound + NAD+ + H2O sub->prod This compound Dehydrogenase

Caption: The reversible reaction catalyzed by this compound dehydrogenase.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Pyruvate, Amino Acid) B Add NADH and Equilibrate Temperature A->B C Initiate with Enzyme B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Reaction Rate D->E F Compare Rates for Different Amino Acids E->F

Caption: A typical experimental workflow for determining substrate specificity.

References

A Comparative Analysis of Alanopine Accumulation in Bivalve Molluscs Under Anoxic Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of alanopine levels in different bivalve species, offering insights into their anaerobic metabolism. The data presented is compiled from various experimental studies and is intended to serve as a valuable resource for researchers investigating metabolic pathways and stress responses in marine invertebrates.

Quantitative this compound Levels in Bivalve Tissues

This compound is a key end product of anaerobic glycolysis in many marine invertebrates, including bivalve molluscs. Its accumulation allows for the continued production of ATP when oxygen is limited. The following table summarizes the quantitative levels of this compound measured in different tissues of various bivalve species under anoxic conditions or during recovery from anoxia.

Bivalve SpeciesTissueConditionThis compound Concentration (μmol/g wet weight)
Crassostrea virginica (Eastern Oyster)Mantle2 hours recovery from anoxia1.3[1]
Gill2 hours recovery from anoxia0.5[1]
Adductor Muscle2 hours recovery from anoxia2.0[1]
Mercenaria mercenaria (Hard Clam)Adductor Muscle12-24 hours of anoxia< 1.0[2]
Mantle Cavity Fluid24 hours of anoxia0.3 (μmol/mL)[2]
Mytilus edulis (Blue Mussel)Adductor MuscleHypoxiaData not available¹

¹While the presence of this compound and the activity of this compound dehydrogenase are well-documented in Mytilus edulis, specific quantitative data on the concentration of this compound in tissues under anoxia were not available in the reviewed literature.

Experimental Protocols

The quantification of this compound in bivalve tissues typically involves the following key steps:

1. Tissue Extraction:

  • Sample Collection and Preparation: Tissues of interest (e.g., adductor muscle, mantle, gills) are dissected from the bivalve. The tissues are then rapidly frozen in liquid nitrogen to halt metabolic activity and preserve the in vivo concentrations of metabolites.

  • Homogenization: The frozen tissue is ground to a fine powder under liquid nitrogen.

  • Acid Extraction: The powdered tissue is homogenized in a solution of cold perchloric acid (typically 0.6 M). This step serves to precipitate proteins while keeping small molecules like this compound in the solution.

  • Neutralization: The acidic extract is then neutralized with a potassium carbonate solution. The resulting potassium perchlorate precipitate is removed by centrifugation.

  • Supernatant Collection: The supernatant, containing the this compound, is collected for analysis.

2. This compound Quantification:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantifying this compound is reverse-phase HPLC.

    • Column: A C18 column is typically used for separation.

    • Mobile Phase: The mobile phase is usually an aqueous buffer (e.g., sodium phosphate) with an organic modifier like methanol.

    • Detection: this compound is often derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), to enable sensitive detection by a fluorescence detector.

Visualizing the Process and Pathway

To better understand the experimental workflow and the metabolic context of this compound production, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis bivalve Bivalve Species dissection Tissue Dissection (Adductor, Mantle, Gill) bivalve->dissection freezing Snap Freezing (Liquid Nitrogen) dissection->freezing homogenization Homogenization freezing->homogenization acid_extraction Perchloric Acid Extraction homogenization->acid_extraction neutralization Neutralization acid_extraction->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Analysis supernatant->hplc quantification Quantification hplc->quantification

Fig. 1: Experimental workflow for this compound quantification.

alanopine_pathway cluster_glycolysis Anaerobic Glycolysis cluster_alanopine_synthesis This compound Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps This compound This compound Pyruvate->this compound ADH This compound Dehydrogenase Alanine Alanine Alanine->this compound NADH NADH NADH->ADH NAD NAD+ ADH->this compound ADH->NAD

Fig. 2: this compound synthesis pathway in bivalves.

References

A Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Alanopine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like alanopine is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, to ensure the reliability and accuracy of the data, the HPLC method must be thoroughly validated. This guide provides a comprehensive overview of the validation process for an HPLC method for this compound analysis, complete with experimental protocols and comparative data based on established validation principles.

Comparative Performance of a Validated HPLC Method

The performance of a validated HPLC method is assessed by several key parameters. While specific values for this compound analysis would be determined during method development and validation, the following table summarizes typical acceptance criteria for a robust HPLC method, based on general guidelines and data from analogous analytical methods.

Validation ParameterTypical Performance MetricAcceptance Criteria
Linearity (r²) > 0.999A high correlation coefficient indicates a strong linear relationship between concentration and detector response.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the measured value to the true value.[1]
Precision (% RSD)
- Repeatability< 2.0%The precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 2.0%The precision within the same laboratory but on different days, with different analysts, or on different equipment.[2]
Limit of Detection (LOD) Analyte Dependent (e.g., µg/mL)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantitation (LOQ) Analyte Dependent (e.g., µg/mL)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Robustness No significant change in resultsThe capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols for HPLC Method Validation

Detailed below are the typical experimental protocols required to validate an HPLC method for the analysis of this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines.[4]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of this compound standard of a known concentration.

    • Create a series of at least five calibration standards by diluting the stock solution to different concentrations, covering the expected range of the samples.

    • Inject each calibration standard into the HPLC system in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is determined by how close the measured value is to the actual value. It is often assessed using recovery studies.

  • Procedure:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with known concentrations of the this compound standard at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the spiked samples using the HPLC method.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at the same concentration (e.g., 100% of the target concentration).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Compare the results from the different conditions to assess the method's precision over time and with different variables.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Procedure (based on the calibration curve):

    • The LOD and LOQ can be estimated from the standard deviation of the response and the slope of the calibration curve using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • To confirm, prepare samples at the calculated LOD and LOQ concentrations and analyze them to ensure they meet the criteria for detection and quantification, respectively.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Identify critical method parameters that could be subject to small variations, such as:

      • Mobile phase composition (e.g., ±2%)

      • Mobile phase pH (e.g., ±0.2 units)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Prepare a standard solution and analyze it under the normal operating conditions and then under each of the deliberately varied conditions.

    • Evaluate the effect of these changes on system suitability parameters like retention time, peak area, and tailing factor.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow start Method Development for this compound Analysis protocol Define Validation Protocol & Acceptance Criteria start->protocol system_suitability System Suitability Testing protocol->system_suitability linearity Linearity & Range accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity/ Selectivity lod_loq->specificity robustness Robustness documentation Compile Validation Report robustness->documentation specificity->robustness system_suitability->linearity end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for the validation of an HPLC method.

By following these guidelines and protocols, researchers can ensure that their HPLC method for this compound analysis is reliable, accurate, and fit for its intended purpose, ultimately leading to high-quality data in their research and development activities.

References

Under Pressure: A Comparative Guide to Alanopine and Strombine Accumulation in Marine Invertebrates During Anoxia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic adaptations of marine invertebrates to low-oxygen environments is crucial. This guide provides a comparative analysis of alanopine and strombine accumulation, two key opines that play a vital role in anaerobic energy production in these organisms. We delve into the quantitative data, experimental methodologies, and the underlying signaling pathways that govern this critical survival mechanism.

The ability of many marine invertebrates to withstand periods of low oxygen (hypoxia) or no oxygen (anoxia) is intrinsically linked to their capacity to switch from aerobic to anaerobic metabolism. Unlike vertebrates, which primarily accumulate lactate during anaerobic glycolysis, many marine mollusks and other invertebrates utilize alternative pathways, leading to the formation of opines. This compound and strombine, formed by the reductive condensation of pyruvate with alanine and glycine respectively, are prominent end products in this anaerobic strategy. These pathways are catalyzed by the enzymes this compound dehydrogenase (ADH) and strombine dehydrogenase (SDH), which play a role analogous to lactate dehydrogenase in maintaining the cellular redox balance by reoxidizing NADH to NAD+.[1][2]

Quantitative Comparison of this compound and Strombine Accumulation

The accumulation of this compound and strombine is highly variable and depends on the species, tissue type, and the duration and severity of the anoxic event. Below are tables summarizing quantitative data from key studies, highlighting these differences.

SpeciesTissueConditionThis compound (μmol/g wet weight)Strombine (μmol/g wet weight)Reference
Crassostrea virginica (American oyster)Gill2h recovery from 96h anoxia0.5Minor accumulation[3][4]
Mantle2h recovery from 96h anoxia1.3Minor accumulation[3]
Adductor Muscle2h recovery from 96h anoxia2.02.7
Mercenaria mercenaria (Hard clam)-During 96h anoxia<1.0<1.0
SpeciesTissueConditionThis compound + Strombine (μmol/g dry weight)Reference
Mytilus galloprovincialis (Mediterranean mussel)Posterior Adductor MuscleNormoxia~5
1.59 ppm O₂~35
Anoxia~25
Scapharca inaequivalvis (Arc clam)-Normoxia~2
1.0 ppm O₂~15
Anoxia~12

Note: In the study by de Zwaan et al. (1991), this compound and strombine were measured together due to enzyme cross-reactivity.

Signaling Pathways and Regulation

The switch to opine production under anoxia is a tightly regulated process involving complex signaling pathways. While the precise mechanisms are still under investigation, evidence points to the involvement of key stress-responsive pathways and transcription factors.

Under hypoxic conditions, a conserved cellular response is the activation of Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a transcription factor that, under low oxygen, becomes stabilized and promotes the expression of genes involved in anaerobic metabolism, including many glycolytic enzymes. It is plausible that HIF-1 plays a role in upregulating the expression of this compound and strombine dehydrogenases, although direct evidence for this in marine invertebrates is still emerging.

Furthermore, studies on the marine snail Littorina littorea have shown that anoxia exposure leads to the activation of the p38 MAP kinase signaling pathway. This pathway is a key transducer of cellular stress and is known to regulate a wide range of downstream targets, including other transcription factors and metabolic enzymes. The activation of p38 MAPK could be an upstream event that triggers the metabolic reorganization required for anaerobic survival, including the enhanced production of opines.

Anoxia Anoxia Cellular_Stress Cellular Stress Anoxia->Cellular_Stress HIF1_Stabilization HIF-1 Stabilization Cellular_Stress->HIF1_Stabilization p38_MAPK_Activation p38 MAPK Activation Cellular_Stress->p38_MAPK_Activation Gene_Expression Increased Gene Expression (e.g., Glycolytic Enzymes) HIF1_Stabilization->Gene_Expression ADH_SDH_Upregulation ADH & SDH Upregulation p38_MAPK_Activation->ADH_SDH_Upregulation [inferred] Gene_Expression->ADH_SDH_Upregulation [inferred] ADH This compound Dehydrogenase ADH_SDH_Upregulation->ADH SDH Strombine Dehydrogenase ADH_SDH_Upregulation->SDH Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate This compound This compound Pyruvate->this compound Strombine Strombine Pyruvate->Strombine Alanine Alanine Alanine->this compound Glycine Glycine Glycine->Strombine This compound->ADH Strombine->SDH ADH->this compound NAD NAD+ ADH->NAD SDH->Strombine SDH->NAD NADH NADH NADH->ADH NADH->SDH

Caption: Hypothesized signaling pathway for opine accumulation under anoxia.

Experimental Protocols

Accurate quantification of this compound and strombine is essential for studying anaerobic metabolism. High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive method.

Protocol: Quantification of this compound and Strombine by HPLC

This protocol is a synthesis of methods described in the literature.

1. Tissue Extraction: a. Immediately freeze tissue samples in liquid nitrogen to halt metabolic activity. b. Homogenize the frozen tissue in 2-4 volumes of ice-cold 0.6 M perchloric acid. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. d. Neutralize the resulting supernatant with a solution of 3 M K₂CO₃ in 0.5 M triethanolamine buffer. e. Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate. f. The supernatant is ready for HPLC analysis or can be stored at -80°C.

2. HPLC Analysis: a. Column: A cation-exchange column is typically used for separation. b. Mobile Phase: Isocratic elution with a suitable buffer, for example, 20 mM potassium phosphate buffer (pH 2.8). c. Detection: As this compound and strombine lack a strong chromophore, post-column derivatization is often employed. A common method is derivatization with o-phthaldialdehyde (OPA) followed by fluorometric detection. d. Quantification: Standard curves are generated using pure this compound and strombine standards to quantify their concentrations in the tissue extracts.

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can also be used for the simultaneous identification and quantification of multiple metabolites, including this compound and strombine, in tissue extracts. This method requires specialized equipment and expertise in spectral analysis.

Start Start: Tissue Sample Homogenization 1. Homogenize in Perchloric Acid Start->Homogenization Centrifugation1 2. Centrifuge Homogenization->Centrifugation1 Neutralization 3. Neutralize Supernatant Centrifugation1->Neutralization Centrifugation2 4. Centrifuge Neutralization->Centrifugation2 HPLC_Injection 5. Inject Supernatant into HPLC Centrifugation2->HPLC_Injection Separation 6. Cation-Exchange Separation HPLC_Injection->Separation Derivatization 7. Post-Column Derivatization (OPA) Separation->Derivatization Detection 8. Fluorometric Detection Derivatization->Detection Quantification 9. Quantification Detection->Quantification

Caption: Experimental workflow for HPLC quantification of opines.

References

A Comparative Guide to Alanopine and Lactate Metabolism: Functional Divergence in Anaerobic Energy Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anaerobic metabolism, the production of lactate in vertebrates is a well-documented phenomenon. However, in many marine invertebrates, a parallel strategy has evolved, culminating in the synthesis of opines, such as alanopine. While both lactate and this compound serve the crucial function of regenerating NAD+ to sustain glycolysis in the absence of oxygen, their metabolic pathways and physiological consequences exhibit significant functional differences. This guide provides an objective comparison of this compound and lactate metabolism, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and drug development endeavors.

Core Functional Differences

The metabolism of this compound and lactate, while analogous in their primary goal of maintaining redox balance during anaerobic conditions, diverge in several key aspects. Lactate accumulation in vertebrates is often associated with intracellular acidosis, a significant factor in muscle fatigue.[1] In contrast, the synthesis of this compound in marine invertebrates occurs without a net production of protons, thereby preserving intracellular pH homeostasis. This allows for sustained energy production under hypoxic stress without the detrimental effects of acidosis.[2]

Lactate has also been identified as a signaling molecule in vertebrates, with its own receptor, GPR81 (or HCAR1), influencing various physiological processes including lipolysis and inflammation.[3] To date, a comparable signaling role for this compound has not been identified; its primary function appears to be the maintenance of cellular redox balance.[2]

Quantitative Comparison of Key Metabolic Parameters

The functional distinctions between this compound and lactate metabolism are underpinned by the kinetic properties of their respective dehydrogenases and the resulting intracellular concentrations of the metabolites under hypoxic conditions.

ParameterThis compound MetabolismLactate MetabolismOrganism/Tissue (for data)
Enzyme This compound Dehydrogenase (ADH)Lactate Dehydrogenase (LDH)-
Km (Pyruvate) 0.26 - 1.3 mM0.07 - 0.35 mMMercenaria mercenaria (clam) gill vs. Vertebrate muscle
Km (Alanine/Glycine) 25 - 130 mM (Alanine)N/AMercenaria mercenaria (clam) gill
Km (Lactate) N/A1.1 - 25 mMVertebrate muscle and heart
Vmax (Forward) Varies by tissue and speciesVaries by tissue and species-
Intracellular Conc. (Normoxia) ~1.1 - 1.6 µmol/g~1-2 mMMercenaria mercenaria (clam) hepatopancreas vs. Vertebrate muscle
Intracellular Conc. (Hypoxia) ↑ to 0.3 mmol/mL (mantle cavity fluid)↑ to 6.05 mMMercenaria mercenaria (clam) vs. Human cells
Effect on Intracellular pH Minimal changeDecrease (acidosis)General observation
Signaling Role Not establishedYes (via GPR81/HCAR1)General observation

Experimental Protocols

Assay of this compound Dehydrogenase (ADH) Activity

This protocol is adapted from studies on marine invertebrate tissues.

Principle: The activity of ADH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reductive condensation of pyruvate and alanine to form this compound.

Reagents:

  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.0

  • Substrates: 200 mM L-alanine, 2.0 mM pyruvate

  • Cofactor: 0.1 mM NADH

  • Enzyme Extract: Homogenized tissue supernatant

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-alanine, and pyruvate in a cuvette.

  • Initiate the reaction by adding the enzyme extract.

  • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 25°C).

  • The rate of NADH oxidation is proportional to the ADH activity. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Assay of Lactate Dehydrogenase (LDH) Activity

This is a standard protocol for determining LDH activity in vertebrate cell or tissue extracts.

Principle: LDH activity is measured by following the rate of NADH formation (increase in absorbance at 340 nm) during the oxidation of lactate to pyruvate.

Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.5

  • Substrate: 50 mM L-lactate

  • Cofactor: 2 mM NAD+

  • Enzyme Extract: Cell lysate or tissue homogenate

Procedure:

  • In a cuvette, combine the assay buffer, L-lactate, and NAD+.

  • Start the reaction by adding the enzyme extract.

  • Monitor the increase in absorbance at 340 nm over time in a spectrophotometer at a controlled temperature (e.g., 37°C).

  • The rate of increase in absorbance is directly proportional to the LDH activity. Enzyme activity is expressed in units, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Measurement of Intracellular this compound and Lactate by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify this compound and lactate from tissue extracts.

Sample Preparation:

  • Freeze-clamp tissues in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue in a deproteinizing agent (e.g., perchloric acid).

  • Centrifuge to remove precipitated proteins.

  • Neutralize the supernatant and filter it before injection into the HPLC system.

HPLC Conditions:

  • Column: A suitable reversed-phase or ion-exchange column.

  • Mobile Phase: An appropriate buffer system for separating organic acids.

  • Detection: UV detector at a wavelength suitable for the derivatized compounds or a refractive index detector.

  • Quantification: Compare the peak areas of the samples to those of known standards of this compound and lactate to determine their concentrations.

Signaling Pathways and Metabolic Fates

The metabolic pathways of this compound and lactate are initiated from a common branch point, pyruvate, at the end of glycolysis. However, their subsequent transformations and physiological roles diverge significantly.

glycolysis_and_end_products Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis This compound This compound Pyruvate->this compound This compound Dehydrogenase (invertebrates) + Alanine, NADH -> NAD+ Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (vertebrates) NADH -> NAD+ TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Aerobic conditions Cori_Cycle Cori Cycle (Gluconeogenesis in Liver) Lactate->Cori_Cycle Signaling Signaling via GPR81/HCAR1 Lactate->Signaling Alanine Alanine functional_comparison Hypoxia Hypoxia Glycolysis Increased Glycolysis Hypoxia->Glycolysis Pyruvate Pyruvate Accumulation Glycolysis->Pyruvate Alanopine_Pathway This compound Metabolism Pyruvate->Alanopine_Pathway Marine Invertebrates Lactate_Pathway Lactate Metabolism Pyruvate->Lactate_Pathway Vertebrates Redox_Balance_A Redox Balance Maintained Alanopine_Pathway->Redox_Balance_A pH_Homeostasis pH Homeostasis Alanopine_Pathway->pH_Homeostasis Redox_Balance_L Redox Balance Maintained Lactate_Pathway->Redox_Balance_L Acidosis Intracellular Acidosis Lactate_Pathway->Acidosis Signaling_Activation Cellular Signaling Lactate_Pathway->Signaling_Activation Sustained_Energy Sustained Anaerobic Energy Production pH_Homeostasis->Sustained_Energy Fatigue Muscle Fatigue Acidosis->Fatigue

References

A Comparative Guide to Opine Dehydrogenases in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of opine dehydrogenases (ODHs) from various marine invertebrates. Opine dehydrogenases are a diverse family of NAD(P)H-dependent enzymes crucial for maintaining cellular redox balance during anaerobic conditions in these organisms.[1][2] They catalyze the reductive condensation of pyruvate with an amino acid to form opines, thereby regenerating NAD+ for glycolysis.[1][2] This process is analogous to lactate production in vertebrates but avoids significant changes in intracellular pH.

This document summarizes key performance indicators of different ODHs, details the experimental protocols for their characterization, and provides visual representations of their biochemical pathways and experimental workflows.

Comparative Performance of Opine Dehydrogenases

The biochemical and kinetic properties of opine dehydrogenases vary significantly across different marine invertebrate species and even between different tissues within the same organism. These differences in substrate specificity, kinetic efficiency, and regulatory properties reflect the diverse metabolic adaptations of these animals to their specific environmental niches. The following table summarizes key quantitative data for several well-characterized opine dehydrogenases.

EnzymeSpeciesSource TissueMolecular Weight (kDa)Optimal pH (Forward Reaction)SubstratesKm (mM)Vmax (U/mg)kcat (s⁻¹)Reference
Octopine Dehydrogenase Strombus luhuanusPedal Retractor Muscle~39~7.0Pyruvate0.45--[3]
Arginine1.8--
NADH0.04--
Pecten maximusAdductor Muscle-7.0Pyruvate---
Arginine---
NADH---
Mytilus galloprovincialis---L-arginine---
Alanopine Dehydrogenase Strombus luhuanusPedal Retractor Muscle~42~7.0Pyruvate0.5--
Alanine120--
NADH0.03--
Strombine Dehydrogenase Mercenaria mercenariaFoot Muscle--Pyruvate---
Glycine---

Note: "-" indicates data not available in the cited sources. The kinetic parameters can be influenced by assay conditions such as temperature and buffer composition.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of enzyme performance. The following sections outline typical protocols for the purification and activity assay of opine dehydrogenases from marine invertebrates.

Purification of Opine Dehydrogenases (Example from Strombus luhuanus)

This protocol describes the isolation of octopine dehydrogenase and this compound dehydrogenase from the pedal retractor muscle of Strombus luhuanus.

a. Tissue Homogenization:

  • Excise the pedal retractor muscle from the animal and chill on ice.

  • Mince the tissue and homogenize in 4 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

  • Centrifuge the homogenate at 27,000 x g for 30 minutes at 4°C to remove cellular debris.

b. Ammonium Sulfate Fractionation:

  • Slowly add solid ammonium sulfate to the supernatant from the previous step to achieve 40% saturation, while stirring on ice.

  • After stirring for 30 minutes, centrifuge at 27,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Increase the ammonium sulfate concentration of the supernatant to 75% saturation.

  • Stir for 30 minutes and centrifuge as described above.

  • Resuspend the resulting pellet in a minimal volume of the homogenization buffer and dialyze overnight against the same buffer.

c. Ion-Exchange Chromatography:

  • Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with the homogenization buffer.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

  • Collect fractions and assay for octopine dehydrogenase and this compound dehydrogenase activity. This compound dehydrogenase typically elutes at a lower salt concentration than octopine dehydrogenase.

d. Gel Filtration Chromatography:

  • Pool the active fractions for each enzyme separately and concentrate them.

  • Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-100) equilibrated with the homogenization buffer containing 100 mM NaCl.

  • Elute the protein and collect fractions.

  • Assay the fractions for enzyme activity to identify the purified opine dehydrogenase.

Enzyme Activity Assay

The activity of opine dehydrogenases is typically measured spectrophotometrically by monitoring the oxidation of NADH to NAD+ at 340 nm.

a. Standard Assay Mixture (Forward Reaction):

  • 50 mM Sodium Phosphate buffer (pH 7.0)

  • 5 mM Pyruvate

  • 200 mM Amino Acid (e.g., Arginine for octopine dehydrogenase, Alanine for this compound dehydrogenase)

  • 0.15 mM NADH

  • Enzyme extract

b. Assay Procedure:

  • Prepare the reaction mixture (excluding the enzyme) in a cuvette and pre-incubate at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme extract.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biochemical reactions and experimental procedures.

opine_pathway cluster_reactants Reactants cluster_products Products Pyruvate Pyruvate Opine Opine (e.g., Octopine, this compound) Pyruvate->Opine Opine Dehydrogenase AminoAcid Amino Acid (e.g., Arginine, Alanine) AminoAcid->Opine NADH NADH + H+ NAD NAD+ NADH->NAD Oxidation H2O H₂O

Caption: General reaction catalyzed by opine dehydrogenases.

experimental_workflow A Tissue Homogenization B Centrifugation A->B C Ammonium Sulfate Fractionation B->C D Dialysis C->D E Ion-Exchange Chromatography D->E F Gel Filtration Chromatography E->F J Purified Enzyme F->J G Enzyme Activity Assay H Kinetic Analysis (Km, Vmax) G->H I Protein Quantification J->G J->I

References

Assessing Alanopine Dehydrogenase: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals studying the metabolic adaptations of marine invertebrates to anaerobic conditions, accurate detection and quantification of alanopine dehydrogenase (ADH) is paramount. This guide provides a comparative assessment of the available methods for measuring ADH, with a focus on specificity and reliability, supported by experimental protocols.

Executive Summary

The specific and reliable quantification of this compound dehydrogenase (ADH) is crucial for understanding its role in anaerobic metabolism. Currently, two primary methods are available: antibody-based detection and enzymatic activity assays. While several commercial antibodies targeting bacterial ADH exist, a significant lack of publicly available data validating their specificity, particularly for ADH from marine invertebrates, presents a considerable challenge. In contrast, enzymatic activity assays offer a robust and well-documented alternative for quantifying functional ADH. This guide recommends enzymatic activity assays as the more reliable method for assessing ADH, owing to their established protocols and direct measurement of enzyme function. For researchers opting for antibody-based methods, rigorous in-house validation is essential.

Antibody-Based Detection: A Cautious Approach

A number of commercially available polyclonal and monoclonal antibodies are marketed for the detection of this compound dehydrogenase, primarily raised against ADH from bacterial sources such as Bacillus subtilis and Mycobacterium tuberculosis. These antibodies are often listed as suitable for applications like Western Blot (WB), ELISA, and Immunofluorescence (IF).

Table 1: Commercially Available this compound Dehydrogenase Antibodies (Selected Examples)

Product Name/IDHost SpeciesClonalityReactivityValidated Applications (as claimed by supplier)
anti-L-Alanine Dehydrogenase antibody (ABIN459218)RabbitPolyclonalBacillus subtilisELISA, IF, WB[1]
Anti-M. tuberculosis L-alanine dehydrogenase Monoclonal antibody, Clone ZJQ op. KV-58MouseMonoclonalMycobacteriumWB, ELISA
anti-L-Alanine Dehydrogenase antibodyRabbitPolyclonalBacillusWB, ELISA, IF

Recommendation: Due to the lack of available specificity data, researchers should exercise caution when using commercially available this compound dehydrogenase antibodies. It is imperative to conduct thorough in-house validation to confirm the antibody's specificity for the target protein in the biological context of interest.

Experimental Protocol: Western Blot for Antibody Specificity Validation

This protocol outlines a standard procedure for validating the specificity of an anti-alanopine dehydrogenase antibody.

1. Sample Preparation:

  • Homogenize tissue samples (e.g., marine invertebrate muscle) in a suitable lysis buffer containing protease inhibitors.
  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
  • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).[2]

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.
  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
  • Incubate the membrane with the primary anti-alanopine dehydrogenase antibody at the recommended dilution.
  • Wash the membrane to remove unbound primary antibody.
  • Incubate the membrane with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
  • Wash the membrane thoroughly to remove unbound secondary antibody.

4. Detection:

  • Add a chemiluminescent or chromogenic substrate to visualize the protein bands.
  • Capture the image using an appropriate imaging system.

5. Assessment of Specificity:

  • A specific antibody should produce a single band at the expected molecular weight for this compound dehydrogenase.
  • The presence of multiple bands may indicate non-specific binding or cross-reactivity.
  • To further confirm specificity, consider using a positive control (e.g., purified this compound dehydrogenase) and a negative control (e.g., a lysate from a tissue known not to express the enzyme).

Enzymatic Activity Assays: The Gold Standard for Functional ADH

A more direct and functionally relevant method for quantifying this compound dehydrogenase is through enzymatic activity assays. These assays measure the rate of the reaction catalyzed by ADH, providing a quantitative measure of the active enzyme present in a sample. The most common method relies on monitoring the change in absorbance of NADH at 340 nm.[2][3]

Principle: this compound dehydrogenase catalyzes the reductive amination of pyruvate with L-alanine to form this compound, a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be measured spectrophotometrically at 340 nm, and this rate of decrease is directly proportional to the ADH activity in the sample.

Table 2: Comparison of this compound Dehydrogenase Detection Methods

FeatureAntibody-Based Detection (e.g., Western Blot)Enzymatic Activity Assay
Principle Immunological recognition of the ADH proteinMeasurement of the catalytic rate of the ADH enzyme
Specificity Dependent on antibody quality; requires extensive validationHigh, based on specific substrate requirements
Information Provided Presence and relative abundance of the ADH proteinFunctional activity of the ADH enzyme
Throughput Can be high for ELISA, lower for Western BlotCan be adapted for high-throughput microplate formats
Commercially Available Kits Antibodies availableActivity assay kits available[4]
Confidence in Data Low without rigorous in-house validationHigh due to direct functional measurement
Experimental Protocol: this compound Dehydrogenase Activity Assay

This protocol is adapted from established methods for measuring ADH activity in marine invertebrates.

1. Reagents:

  • Assay Buffer: 50 mM imidazole buffer, pH 7.5
  • Pyruvate solution: 1.3 mM
  • L-alanine solution: 130 mM
  • NADH solution: 0.1 mM
  • Sample: Tissue homogenate supernatant

2. Assay Procedure:

  • In a cuvette, combine the assay buffer, pyruvate solution, L-alanine solution, and NADH solution.
  • Add the sample (tissue homogenate supernatant) to initiate the reaction.
  • Immediately place the cuvette in a spectrophotometer set to 340 nm.
  • Record the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes).

3. Calculation of Activity:

  • The rate of change in absorbance is used to calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for antibody validation and the enzymatic activity assay.

Antibody_Validation_Workflow cluster_prep Sample & Gel Prep cluster_transfer Transfer cluster_immuno Immunodetection cluster_analysis Analysis SamplePrep Sample Preparation SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Ab Incubation Blocking->PrimaryAb SecondaryAb Secondary Ab Incubation PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection Analysis Specificity Analysis Detection->Analysis

Caption: Workflow for Western Blot validation of antibody specificity.

ADH_Activity_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_calc Data Analysis Buffer Assay Buffer Mix Combine Reagents in Cuvette Buffer->Mix Substrates Pyruvate & L-alanine Substrates->Mix Cofactor NADH Cofactor->Mix AddSample Add Sample to Initiate Reaction Mix->AddSample Measure Spectrophotometric Measurement (340 nm) AddSample->Measure Calculate Calculate Rate of NADH Oxidation Measure->Calculate Activity Determine Enzyme Activity (U/mg) Calculate->Activity

Caption: Workflow for the this compound dehydrogenase enzymatic activity assay.

Conclusion

References

Safety Operating Guide

Proper Disposal of Alanopine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed procedures for the proper disposal of alanopine, a non-hazardous amino acid derivative.

Hazard Assessment

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.

PPE ItemSpecification
Gloves Standard laboratory nitrile or latex gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard, full-length lab coat.

Disposal Procedures for Uncontaminated this compound

For pure, uncontaminated this compound, the disposal method depends on its physical state.

Solid this compound Waste:

  • Segregation: Ensure the this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous, which increases disposal costs and environmental burden.[3]

  • Containerization: Place the solid this compound waste in a clearly labeled, sealed container.

  • Disposal: For small quantities, solid, non-hazardous this compound can typically be disposed of in the regular laboratory trash that goes to a sanitary landfill.

Aqueous Solutions of this compound:

  • Neutralization (if necessary): this compound is zwitterionic, meaning it has both acidic and basic functional groups. Its solutions are expected to have a pH near neutral. If the solution has been altered to be acidic or basic, it should be neutralized to a pH between 5 and 9 before disposal.

  • Dilution: For small quantities, dilute the neutral this compound solution with at least an equal volume of water.

  • Sewer Disposal: Pour the diluted solution down the sanitary sewer, followed by flushing with ample water. This method is generally acceptable for non-hazardous, water-soluble amino acid derivatives.

Disposal of Contaminated this compound

If this compound is contaminated with hazardous substances (e.g., solvents, heavy metals, toxic reagents), it must be treated as hazardous waste.

  • Waste Identification: Identify all hazardous components in the waste mixture.

  • Containerization: Place the contaminated this compound waste in a designated hazardous waste container that is compatible with all components of the mixture. The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of hazardous waste through regular trash or down the drain.

Spill Cleanup

In the event of a spill of solid this compound or an aqueous solution:

  • Containment: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.

  • Cleanup: Sweep or scoop up the spilled solid or absorbed liquid into a suitable container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the cleanup materials in the same manner as the this compound waste itself (non-hazardous or hazardous, depending on contamination).

Summary of Disposal Procedures

Waste TypeDisposal MethodKey Considerations
Solid, Uncontaminated this compound Regular TrashEnsure it is not mixed with hazardous waste.
Aqueous, Uncontaminated this compound Sanitary SewerNeutralize to pH 5-9 and dilute with water.
Contaminated this compound Hazardous Waste CollectionSegregate, label, and store for professional disposal.
Empty this compound Containers Regular TrashTriple rinse with a suitable solvent; deface the label.

This compound Disposal Decision Workflow

AlanopineDisposal start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated is_solid Is the waste solid? is_contaminated->is_solid No hazardous_waste Treat as Hazardous Waste: - Segregate - Label Container - Store in SAA - Contact EHS is_contaminated->hazardous_waste Yes trash_disposal Dispose in Regular Trash is_solid->trash_disposal Yes sewer_disposal Dispose Down Sanitary Sewer: - Neutralize to pH 5-9 - Dilute with Water is_solid->sewer_disposal No end End hazardous_waste->end trash_disposal->end sewer_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: The information provided in this guide is based on general laboratory safety principles for non-hazardous chemicals. Always consult your institution's specific waste disposal guidelines and your local regulations before disposing of any chemical waste. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Logistical Information for Handling Olanzapine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Olanzapine for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimize exposure to Olanzapine, a potent pharmaceutical compound. The following table summarizes the recommended PPE for various laboratory tasks involving this substance.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Routine Weighing and Solution Preparation Safety glasses with side shields or chemical safety goggles.Nitrile gloves (double-gloving recommended), lab coat.Work in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1]
Handling Stock Solutions Chemical safety goggles.Nitrile gloves, lab coat.Not generally required if handled in a fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Chemical-resistant gloves, disposable gown or coveralls.An appropriate particulate respirator may be necessary depending on the spill size and dust generation.
Waste Disposal Safety glasses.Nitrile gloves, lab coat.Not generally required for handling sealed waste containers.

Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound, even when gloves have been worn.[1][2]

Operational Plans: Handling and Storage

Handling:

  • Engineering Controls: Handle Olanzapine in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid Dust Generation: Take care to avoid the formation of dust when handling the solid compound.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where Olanzapine is handled. Wash hands thoroughly after handling and before leaving the laboratory.

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace. Remove any contaminated clothing immediately and wash it before reuse.

Storage:

  • Store Olanzapine in a tightly closed container in a dry and well-ventilated place.

  • It should be stored locked up and kept refrigerated to maintain product quality.

  • Keep away from strong oxidizing agents.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a standard procedure for the safe preparation of an Olanzapine stock solution in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials: Olanzapine powder, appropriate solvent (e.g., DMSO), volumetric flasks, pipettes, and PPE.

    • Decontaminate the work surface within the fume hood.

  • Donning PPE:

    • Put on a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Weighing:

    • Carefully weigh the desired amount of Olanzapine powder on an analytical balance, minimizing the creation of dust. Use a spatula for transfer.

  • Dissolution:

    • Transfer the weighed powder to a volumetric flask.

    • Add a small amount of the appropriate solvent to dissolve the powder completely.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a tightly sealed container in a designated, secure location as per the storage guidelines.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface and any equipment used with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination (outer gloves, gown, inner gloves, goggles).

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of Olanzapine and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused Olanzapine, contaminated PPE (gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the chemical name "Olanzapine" and its primary hazards.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials pending disposal.

  • Disposal Method:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

    • Do not dispose of Olanzapine down the drain or in the regular trash. For specific guidance on the disposal of unused medicines, consult FDA and DEA guidelines which recommend using drug take-back programs or, if not available, mixing the substance with an undesirable material like coffee grounds or cat litter before placing it in a sealed bag in the household trash.

Signaling Pathways and Logical Relationships

To visualize the biological interactions and operational workflows associated with Olanzapine, the following diagrams are provided.

Olanzapine Metabolic and Signaling Pathways cluster_metabolism Metabolic Pathways cluster_signaling Signaling Pathways Olanzapine Olanzapine Alanine, Aspartate, Glutamate Metabolism Alanine, Aspartate, Glutamate Metabolism Olanzapine->Alanine, Aspartate, Glutamate Metabolism modulates Arginine Biosynthesis Arginine Biosynthesis Olanzapine->Arginine Biosynthesis modulates PI3K-AKT Pathway PI3K-AKT Pathway Olanzapine->PI3K-AKT Pathway activates JAK-STAT Pathway JAK-STAT Pathway Olanzapine->JAK-STAT Pathway stimulates Adipogenesis & Glucose Uptake Adipogenesis & Glucose Uptake PI3K-AKT Pathway->Adipogenesis & Glucose Uptake promotes

Caption: Key metabolic and signaling pathways modulated by Olanzapine.

Olanzapine Handling and Disposal Workflow Start: Receive Olanzapine Start: Receive Olanzapine Don Appropriate PPE Don Appropriate PPE Start: Receive Olanzapine->Don Appropriate PPE Step 1 Weighing & Solution Preparation (in Fume Hood) Weighing & Solution Preparation (in Fume Hood) Don Appropriate PPE->Weighing & Solution Preparation (in Fume Hood) Step 2 Conduct Experiment Conduct Experiment Weighing & Solution Preparation (in Fume Hood)->Conduct Experiment Step 3 Collect All Waste Collect All Waste Conduct Experiment->Collect All Waste Step 4 Segregate and Label Hazardous Waste Segregate and Label Hazardous Waste Collect All Waste->Segregate and Label Hazardous Waste Step 5 Store Waste Securely Store Waste Securely Segregate and Label Hazardous Waste->Store Waste Securely Step 6 Arrange for Professional Disposal Arrange for Professional Disposal Store Waste Securely->Arrange for Professional Disposal Step 7 End: Decontaminate & Doff PPE End: Decontaminate & Doff PPE Arrange for Professional Disposal->End: Decontaminate & Doff PPE

Caption: Procedural workflow for the safe handling and disposal of Olanzapine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.